Product packaging for (R)-Metolachlor(Cat. No.:CAS No. 178961-20-1)

(R)-Metolachlor

Cat. No.: B190127
CAS No.: 178961-20-1
M. Wt: 283.79 g/mol
InChI Key: WVQBLGZPHOPPFO-GFCCVEGCSA-N
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Description

(R)-Metolachlor is one of the two enantiomers that constitute the racemic herbicide metolachlor, a member of the chloroacetanilide chemical family . Modern production of the herbicidally active product is optimized to yield the S-metolachlor enantiomer, which possesses greater biological activity, leaving the (R)-enantiomer as a key compound for scientific investigation . As a selective systemic herbicide, the mechanism of action for chloroacetanilides like metolachlor is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which disrupts the growth of seedling shoots and roots . The primary research value of this compound lies in its use as a reference standard in comparative studies to elucidate the distinct environmental fate, metabolic pathways, and enzymatic selectivity of the two enantiomers . It is instrumental in analytical chemistry for method development and for calibrating equipment to quantify and distinguish enantiomer residues in environmental samples such as soil and water . Furthermore, it serves as a critical tool in toxicological research to understand the potential cytotoxic and genotoxic effects associated with the individual enantiomer, as studies on metolachlor have indicated it can induce such effects in human cells and other organisms . This product is intended For Research Use Only. It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22ClNO2 B190127 (R)-Metolachlor CAS No. 178961-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQBLGZPHOPPFO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N([C@H](C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897437
Record name (R)-Metolachlor
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Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178961-20-1, 51218-45-2
Record name (R)-Metolachlor
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metolachlor, R-
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Record name (R)-Metolachlor
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Record name 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOLACHLOR, R-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-Metolachlor chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Metolachlor is a chiral chloroacetamide herbicide. It is the (R)-enantiomer of the widely used herbicide metolachlor (B1676510). While the herbicidal activity of metolachlor is primarily attributed to its (S)-enantiomer, the study of the (R)-enantiomer is crucial for understanding its environmental fate, potential non-target effects, and for the development of enantioselective analytical methods. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound, chemically known as 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide, possesses a stereogenic center at the carbon atom in the N-alkyl side chain.[1] The molecule also exhibits atropisomerism due to hindered rotation around the aryl-nitrogen bond.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its racemic mixture, metolachlor. It is important to distinguish between the properties of the specific enantiomer and the racemate, as they can differ.

PropertyThis compound ValueMetolachlor (Racemic) ValueReference(s)
IUPAC Name 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide(RS)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide[1]
CAS Number 178961-20-151218-45-2[1]
Molecular Formula C₁₅H₂₂ClNO₂C₁₅H₂₂ClNO₂[1]
Molecular Weight 283.79 g/mol 283.79 g/mol [1]
Physical State -Colorless to pale yellow liquid[2]
Melting Point --51.05 °C
Boiling Point -100 °C at 0.001 mmHg
Water Solubility -530 mg/L at 20 °C
Vapor Pressure -1.7 mPa at 20 °C
LogP (Octanol-Water) 3.1 (Predicted)3.13[1]

Mechanism of Action

Metolachlor, including its (R)-enantiomer, acts as a herbicide by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This inhibition disrupts the formation of cell membranes and the cuticle, leading to the cessation of growth and eventual death of the weed seedlings, primarily during germination. The primary target of metolachlor is the elongase enzymes responsible for the extension of fatty acid chains.

Metolachlor_MoA Metolachlor This compound Uptake Uptake by Roots and Shoots Metolachlor->Uptake Transport Translocation to Meristematic Tissues Uptake->Transport VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase Transport->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Growth_Inhibition Inhibition of Seedling Growth VLCFA_Elongase->Growth_Inhibition Leads to Cell_Membrane Cell Membrane Formation VLCFA_Synthesis->Cell_Membrane Cuticle_Formation Cuticle Formation VLCFA_Synthesis->Cuticle_Formation Plant_Death Plant Death Growth_Inhibition->Plant_Death

Caption: Workflow for analyzing this compound.

Toxicological Assessment: Acute Oral Toxicity

Toxicological studies for metolachlor are often conducted with the racemic mixture. The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) provides a standardized method for assessing the acute toxicity of a substance. [3] Summary of OECD Guideline 420:

  • Test Animal: Typically rats (usually females).

  • Administration: A single dose of the test substance is administered by oral gavage.

  • Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is based on a preliminary sighting study.

  • Observations: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is also monitored.

  • Endpoint: The test allows for the classification of the substance's acute toxicity and the identification of the dose that causes evident toxicity.

Conclusion

This compound, as a component of the widely used metolachlor herbicide, warrants detailed study to fully understand its environmental and toxicological profile. This guide has provided a summary of its chemical structure, key physicochemical properties, and an overview of relevant experimental protocols for its synthesis, analysis, and toxicological evaluation. The provided methodologies and data serve as a valuable resource for researchers and professionals in the fields of environmental science, analytical chemistry, and drug development. Further research focusing specifically on the biological activity and environmental fate of the (R)-enantiomer will contribute to a more comprehensive understanding of this important class of herbicides.

References

A Technical Guide to the Enantioselective Synthesis of (R)-Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metolachlor (B1676510), a widely used herbicide, possesses a chiral center, leading to the existence of two enantiomers: (R)-Metolachlor and (S)-Metolachlor. The herbicidal activity is predominantly associated with the (S)-enantiomer. Consequently, extensive research has focused on the enantioselective synthesis of (S)-Metolachlor to provide a more effective and environmentally friendly product. However, the synthesis of the (R)-enantiomer is of significant academic and research interest, particularly for stereoselective metabolism studies and as a reference standard. This technical guide provides an in-depth overview of the primary strategies for synthesizing enantiomerically pure this compound, adapted from the well-established methods for its (S)-counterpart.

The synthesis of enantiomerically pure this compound can be achieved through three principal methodologies:

  • Asymmetric Catalytic Hydrogenation of an Imine Intermediate: This is the most prominent and industrially applied method for producing enantiomerically enriched metolachlor.

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material to build the target molecule.

  • Enzymatic Kinetic Resolution: This technique involves the separation of a racemic mixture of a key intermediate using an enzyme.

This guide will delve into the detailed experimental protocols for each of these core strategies, present quantitative data in structured tables for comparative analysis, and provide visualizations of the key reaction pathways.

Asymmetric Catalytic Hydrogenation

The industrial synthesis of (S)-Metolachlor relies on the asymmetric hydrogenation of the N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine intermediate.[1][2] To synthesize this compound, the same process is employed, but with the use of the enantiomer of the chiral catalyst ligand. The most successful catalyst system for this transformation is an iridium-based catalyst bearing a chiral ferrocenyl diphosphine ligand, such as Xyliphos.[3][4]

The overall reaction involves the formation of the imine from 2-ethyl-6-methylaniline (B166961) and methoxyacetone, followed by the crucial enantioselective hydrogenation step, and finally, chloroacetylation to yield the final product.

Experimental Protocol: Asymmetric Hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

Step 1: Synthesis of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine

A detailed experimental protocol for the synthesis of the imine intermediate is a prerequisite for the asymmetric hydrogenation. This is typically achieved through the condensation of 2-ethyl-6-methylaniline with methoxyacetone.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation to (R)-N-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline

  • Catalyst Precursor: A suitable iridium precursor, such as [Ir(COD)Cl]₂, is used in combination with a chiral diphosphine ligand. For the synthesis of this compound, a ligand such as (R,S)-Xyliphos would be employed.

  • Reaction Conditions: The hydrogenation is typically carried out in a high-pressure reactor.

  • Reactor Setup: A stainless-steel autoclave is charged with the imine substrate, the iridium catalyst precursor, the chiral ligand, and a suitable solvent (e.g., toluene).

  • Additives: Additives such as iodide salts (e.g., NBu₄I) and an acid (e.g., acetic acid) have been shown to significantly enhance the catalyst's activity and productivity.[2]

  • Hydrogenation: The reactor is purged with hydrogen and then pressurized to a specific pressure (e.g., 80 bar). The reaction mixture is heated to a controlled temperature (e.g., 50 °C) and stirred for a designated period (e.g., 4 hours) until complete conversion is achieved.[5]

  • Work-up: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The resulting chiral amine is then purified.

Step 3: Chloroacetylation to this compound

  • The enantiomerically enriched (R)-N-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline is dissolved in a suitable solvent (e.g., toluene).

  • A base (e.g., sodium carbonate) is added to the solution.

  • Chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred until the acylation is complete.

  • The final product, this compound, is then isolated and purified.

Quantitative Data for Asymmetric Hydrogenation
ParameterValueReference
Enantiomeric Excess (e.e.)up to 79% for (S)-isomer[5]
Substrate-to-Catalyst Ratio> 1,000,000[1]
Hydrogen Pressure80 bar[5]
Temperature50 °C[5]
Turnover Frequency (TOF)> 1,800,000 h⁻¹ for (S)-isomer[5]

Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation cluster_imine Imine Formation cluster_hydrogenation Asymmetric Hydrogenation cluster_acylation Chloroacetylation Aniline 2-Ethyl-6-methylaniline Imine N-Aryl Imine Aniline->Imine Methoxyacetone Methoxyacetone Methoxyacetone->Imine ChiralAmine (R)-Chiral Amine Imine->ChiralAmine  Catalyst, H₂ Catalyst [Ir]-(R,S)-Xyliphos Hydrogen H₂ (80 bar, 50°C) R_Metolachlor This compound ChiralAmine->R_Metolachlor Chloroacetyl Chloroacetyl Chloride Chloroacetyl->R_Metolachlor

Workflow for the synthesis of this compound via asymmetric hydrogenation.

Chiral Pool Synthesis

This approach leverages a readily available enantiopure starting material, a "chiral synthon," to construct the desired enantiomer of Metolachlor. A well-documented route for (S)-Metolachlor starts from (R)-propylene oxide.[6][7] Consequently, the synthesis of this compound can be achieved by starting with (S)-propylene oxide.

The synthesis involves the ring-opening of the epoxide, followed by a series of transformations including a Fukuyama-Mitsunobu reaction and subsequent chloroacetylation.

Experimental Protocol: Synthesis from (S)-Propylene Oxide

Step 1: Synthesis of (S)-1-Methoxypropan-2-ol

  • (S)-Propylene oxide is reacted with methanol (B129727) in the presence of a catalytic amount of sodium hydroxide.

  • The reaction mixture is refluxed until the starting material is consumed.

  • After neutralization, the excess methanol is removed, and the product is purified by distillation.

Step 2: Activation of the Hydroxyl Group

  • The hydroxyl group of (S)-1-methoxypropan-2-ol is activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a good leaving group, for example, by reaction with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) to form the corresponding tosylate.

Step 3: Nucleophilic Substitution with 2-Ethyl-6-methylaniline

  • The activated (S)-1-methoxypropan-2-ol derivative is reacted with 2-ethyl-6-methylaniline to form (R)-N-(1'-methyl-2'-methoxyethyl)-2-methyl-6-ethylaniline.

Step 4: Chloroacetylation to this compound

  • The resulting chiral amine is then acylated with chloroacetyl chloride in the presence of a base to yield this compound, following a similar procedure as described in the asymmetric hydrogenation route.

Quantitative Data for Chiral Pool Synthesis of (S)-Metolachlor
ParameterValueReference
Overall Yield51-55%[3]
Enantiomeric Excess (e.e.)>99%[3]

Chiral Pool Synthesis Pathway

Chiral_Pool_Synthesis S_PropyleneOxide (S)-Propylene Oxide S_Methoxypropanol (S)-1-Methoxypropan-2-ol S_PropyleneOxide->S_Methoxypropanol  Ring Opening Methanol Methanol, NaOH Activated_Alcohol Activated Alcohol S_Methoxypropanol->Activated_Alcohol  Activation TosCl p-TsCl, Et₃N ChiralAmine (R)-Chiral Amine Activated_Alcohol->ChiralAmine  Nucleophilic  Substitution Aniline 2-Ethyl-6-methylaniline R_Metolachlor This compound ChiralAmine->R_Metolachlor  Chloroacetylation Chloroacetyl Chloroacetyl Chloride

Synthetic pathway for this compound starting from (S)-propylene oxide.

Enzymatic Kinetic Resolution

Kinetic resolution is a method to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of Metolachlor synthesis, a key precursor, racemic N-(2-ethyl-6-methylphenyl)alanine methyl ester, can be resolved using a lipase (B570770).

For the synthesis of this compound, the desired precursor is the (R)-enantiomer of N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline. The enzymatic resolution of the corresponding racemic amino acid ester allows for the separation of the enantiomers. The unreacted ester, enriched in one enantiomer, can then be carried forward to synthesize this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Step 1: Synthesis of Racemic N-(2-ethyl-6-methylphenyl)alanine Methyl Ester

  • This racemic precursor is synthesized through standard chemical methods.

Step 2: Enzymatic Hydrolysis

  • The racemic ester is dissolved in a suitable solvent system. The use of a biphasic system, such as diethyl ether and a buffered aqueous solution, has been shown to improve enantioselectivity.

  • A lipase, such as Candida antarctica lipase B (CAL-B), is added to the mixture.

  • The reaction is stirred at a controlled temperature. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

  • To obtain the precursor for this compound, the reaction conditions would be optimized to selectively hydrolyze the (S)-ester, leaving the (R)-ester unreacted.

Step 3: Separation and Further Reactions

  • After the desired conversion is reached (typically around 50% to maximize the enantiomeric excess of the remaining ester), the reaction is stopped.

  • The unreacted (R)-N-(2-ethyl-6-methylphenyl)alanine methyl ester is separated from the (S)-carboxylic acid product.

  • The isolated (R)-ester is then reduced (e.g., with a reducing agent like LiAlH₄) to the corresponding amino alcohol, (R)-N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline.

  • This amino alcohol is then methylated and chloroacetylated to yield this compound.

Quantitative Data for Enzymatic Resolution
ParameterValueReference
Enantioselectivity (E-value)> 100 with CAL-B in diethyl ether/water[4]
Maximum Theoretical Yield50% for the desired enantiomer

Enzymatic Kinetic Resolution Logic

Enzymatic_Resolution cluster_synthesis Synthesis of this compound RacemicEster Racemic N-(Aryl)alanine Ester ((R)- and (S)-forms) Hydrolysis Selective Hydrolysis RacemicEster->Hydrolysis Lipase Lipase (e.g., CAL-B) Lipase->Hydrolysis SAcid (S)-Carboxylic Acid Hydrolysis->SAcid  Faster reaction REster (R)-Ester (unreacted) Hydrolysis->REster  Slower reaction Reduction Reduction REster->Reduction Methylation Methylation Reduction->Methylation Chloroacetylation Chloroacetylation Methylation->Chloroacetylation R_Metolachlor This compound Chloroacetylation->R_Metolachlor

Logical flow of enzymatic kinetic resolution for this compound synthesis.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved by adapting the well-established and industrially proven methods developed for its herbicidally active (S)-enantiomer. The choice of synthetic route depends on various factors, including the desired scale of production, cost-effectiveness, and the availability of chiral starting materials or catalysts.

  • Asymmetric hydrogenation offers a highly efficient and atom-economical route, suitable for large-scale production, provided the appropriate chiral ligand is accessible.

  • Chiral pool synthesis provides a reliable method for obtaining high enantiomeric purity, contingent on the availability of the correct enantiomer of the starting material.

  • Enzymatic kinetic resolution presents a viable, albeit lower-yielding (in terms of the desired enantiomer from the racemate), method that benefits from the high selectivity of enzymes under mild reaction conditions.

This guide provides a comprehensive technical overview to aid researchers and professionals in the strategic planning and execution of the synthesis of enantiomerically pure this compound.

References

An In-depth Technical Guide to the Mechanism of Action of (R)-Metolachlor in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-Metolachlor, the herbicidally active S-isomer of metolachlor (B1676510), is a selective, pre-emergence herbicide belonging to the chloroacetamide chemical family.[1][2][3] Its primary application is in the control of annual grasses and certain small-seeded broadleaf weeds in a variety of major crops, including corn, soybeans, cotton, and peanuts.[1][2][4] The core mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[1][2][5] This inhibition disrupts critical cellular processes, including cell division and membrane formation, ultimately leading to the death of germinating weed seedlings before they can emerge from the soil.[2][3][5]

Core Mechanism of Action

This compound is classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide, functioning as a seedling growth inhibitor.[1][2] The herbicidal activity is initiated upon absorption from the soil by the emerging shoots and roots of germinating weeds.[2] The molecule is then translocated systemically through the xylem to the meristematic regions, such as root and shoot tips, where it exerts its primary effect.[1][5]

The fundamental mechanism is the potent inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths greater than 18 carbons.[2][6][7] This disruption of lipid synthesis is the direct cause of the observed phytotoxicity.

Molecular Target: Very-Long-Chain Fatty Acid Elongase (VLCFAE)

The specific molecular target of this compound is the very-long-chain fatty acid elongase (VLCFAE) enzyme complex, located in the endoplasmic reticulum.[6][7][8] This complex catalyzes the elongation of long-chain fatty acids (e.g., C16, C18) through the sequential addition of two-carbon units derived from malonyl-CoA.[7][9][10]

This compound, the active S-enantiomer, acts as a competitive inhibitor of the first and rate-limiting enzyme in this complex, 3-ketoacyl-CoA synthase.[6][7][11] This inhibition prevents the condensation of the acyl-CoA primer with malonyl-CoA, effectively halting the entire VLCFA elongation process.[7][9] The (R)-enantiomer of metolachlor exhibits significantly less herbicidal activity.[6][9]

Physiological and Biochemical Consequences

The depletion of VLCFAs triggers a cascade of downstream effects that collectively inhibit plant growth and lead to seedling death.

  • Disruption of Cell Membrane Integrity: VLCFAs are essential precursors for the synthesis of sphingolipids and other complex lipids that are critical components of the plasma membrane and other cellular membranes.[6][8] Inhibition of VLCFA synthesis compromises membrane integrity, leading to solute leakage and eventual cell death.[5]

  • Inhibition of Cell Division and Elongation: The formation of new cell membranes is a prerequisite for cell division and expansion. By halting the production of essential membrane components, this compound effectively stops cell division and elongation in the apical meristems of shoots and roots.[2][3][5] This is the primary reason for the failure of susceptible seedlings to emerge from the soil.

  • Impaired Cuticular Wax Formation: VLCFAs are the building blocks for the epicuticular waxes that form a protective layer on the plant surface.[6][12] A deficient cuticle leads to increased water loss and desiccation.

  • Inhibition of Other Metabolic Pathways: Chloroacetamides may also interfere with other metabolic processes that require coenzyme A or involve sulfhydryl (-SH) groups, including the biosynthesis of proteins, isoprenoids (such as gibberellins), and flavonoids.[7][13]

Data Summary

The following table summarizes the key molecular and physiological impacts of this compound on susceptible plants.

ParameterEffect of this compoundConsequenceCitation(s)
Primary Target Very-Long-Chain Fatty Acid Elongase (VLCFAE) ComplexInhibition of the first condensation step in VLCFA synthesis.[5][6][7]
Biochemical Process Biosynthesis of VLCFAs (>C18)Depletion of VLCFAs and their derivatives.[2][7][8]
Cellular Component Cell MembranesCompromised integrity, leading to leakage.[5][14]
Cellular Process Cell Division & ElongationArrested, particularly in meristematic tissues.[2][3][5]
Plant Structure CuticleReduced formation of epicuticular waxes.[5][6]
Physiological Outcome Growth InhibitionFailure of root and shoot development in germinating seedlings.[1][5][15]
Overall Result PhytotoxicityDeath of susceptible weed seedlings before or shortly after emergence.[3][5]

Experimental Protocols

General Protocol for a Soilless Root Growth Inhibition Assay

This type of bioassay is used to quantify the phytotoxic effects of this compound on seedling growth under controlled conditions, mitigating the variability of soil-based assays.[8]

  • Preparation of Test Solutions: A stock solution of analytical grade this compound is prepared in a suitable solvent (e.g., acetone). A dilution series is then made in distilled water or a nutrient solution to achieve the desired final concentrations (e.g., 0.01 to 10 µM). A control solution without the herbicide is also prepared.

  • Seed Germination: Seeds of a susceptible indicator species (e.g., Amaranthus tuberculatus, Lactuca sativa) are pre-germinated by placing them on moist filter paper in petri dishes and incubating them in the dark at a controlled temperature (e.g., 24-28°C) until radicle emergence.[8][16]

  • Assay Setup: A sterile, inert substrate like vermiculite (B1170534) or sand is placed in containers (e.g., petri dishes, small pots).[8] The substrate is saturated with a known volume of the respective test or control solution.

  • Seedling Transfer: Once germinated, seedlings with uniform radicle length are carefully transferred onto the surface of the treated substrate.[8]

  • Incubation: The containers are maintained in a controlled growth chamber with defined light, temperature, and humidity conditions for a set period (e.g., 7-14 days).

  • Data Collection and Analysis: After the incubation period, seedlings are harvested. Macroscopic parameters such as root length, shoot length, and overall seedling fresh/dry weight are measured. The mitotic index and chromosomal aberrations in root tip cells can also be analyzed microscopically for cytotoxicity assessment.[16] Data are analyzed to calculate the Growth Reduction of 50% (GR50) or Lethal Dose of 50% (LD50), which quantifies the herbicide's potency.[8]

Visualizations: Pathways and Workflows

Diagram 1: Core Mechanism of Action of this compound

G cluster_uptake Uptake & Translocation cluster_action Molecular Action cluster_effect Physiological Effect Metolachlor This compound (Soil Applied) Uptake Absorption by emerging shoot and roots Metolachlor->Uptake Translocation Xylem Translocation Uptake->Translocation Meristems Meristematic Tissues (Shoot & Root Tips) Translocation->Meristems VLCFAE VLCFA Elongase (Target Enzyme) Inhibition INHIBITION VLCFAE->Inhibition VLCFA_depletion VLCFA Depletion Inhibition->VLCFA_depletion Membrane Disrupted Membrane Formation VLCFA_depletion->Membrane Cell_Division Cell Division Arrest Membrane->Cell_Division Growth Inhibition of Root & Shoot Growth Cell_Division->Growth Death Seedling Death (Pre-emergence) Growth->Death

Caption: The signaling pathway from soil application of this compound to seedling death.

Diagram 2: Experimental Workflow for Phytotoxicity Bioassay

G prep 1. Prepare Herbicide Dilution Series setup 3. Saturate Substrate with Test Solutions prep->setup germ 2. Pre-germinate Test Seeds transfer 4. Transfer Seedlings to Substrate germ->transfer setup->transfer incubate 5. Incubate in Growth Chamber transfer->incubate collect 6. Measure Growth Parameters (e.g., root length) incubate->collect analyze 7. Calculate GR50/LD50 Values collect->analyze

Caption: A generalized workflow for conducting a plant phytotoxicity bioassay.

Diagram 3: Logic of Selective Action and Resistance

G cluster_susceptible Susceptible Weed cluster_tolerant Tolerant Crop / Resistant Weed Metolachlor This compound S_Uptake Uptake Metolachlor->S_Uptake T_Uptake Uptake Metolachlor->T_Uptake S_Action Inhibition of VLCFA Synthesis S_Uptake->S_Action S_Death Seedling Death S_Action->S_Death T_Detox Metabolic Detoxification (e.g., GST, P450s) T_Uptake->T_Detox T_Survival Survival T_Detox->T_Survival

References

Metabolic Pathways of (R)-Metolachlor in Soil Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor (B1676510), a widely used chloroacetamide herbicide, is a chiral compound existing as four stereoisomers. The herbicidal activity is primarily associated with the S-enantiomers, leading to the commercialization of products enriched in S-metolachlor. However, the less active R-enantiomers are also introduced into the environment. Understanding the metabolic fate of (R)-metolachlor in soil is crucial for a comprehensive environmental risk assessment and for the development of bioremediation strategies. This technical guide provides an in-depth overview of the metabolic pathways of this compound in soil microorganisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic processes.

Microbial degradation is the primary mechanism for the dissipation of metolachlor in soil.[1] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to transform metolachlor.[2][3] The degradation of metolachlor in soil is often enantioselective, with the S-enantiomer typically degrading faster than the R-enantiomer.[4] This results in an enrichment of this compound in the soil over time.

The primary metabolic pathways for metolachlor involve a series of key transformations, including dechlorination, hydroxylation, N-dealkylation, and amide bond cleavage.[2][5] These processes lead to the formation of several key metabolites, most notably metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OXA), which are more mobile and persistent in the environment than the parent compound.[6][7][8]

This guide will delve into the specifics of these pathways, the microorganisms involved, and the experimental approaches used to elucidate them.

Data Presentation: Degradation of Metolachlor Enantiomers in Soil

While specific quantitative data for the degradation of this compound is limited in publicly available literature, the following tables summarize the degradation kinetics of racemic metolachlor and S-metolachlor. It is generally observed that this compound degrades at a slower rate than S-metolachlor.

Herbicide FormHalf-life (t½) in Soil (days)ConditionsReference
Racemic Metolachlor21Soil Bioelectrochemical Remediation System[9]
Racemic Metolachlor73.4% degraded in 42 daysSoil incubation[4]
S-Metolachlor26.3 - 40.1Various soil types[10]
S-Metolachlor23.7 (at 35°C) - 64.8 (at 10°C)Varying temperature[10]
S-Metolachlor90.0% degraded in 42 daysSoil incubation[4]

Experimental Protocols

Soil Microcosm Study for this compound Degradation

This protocol outlines a typical laboratory experiment to assess the degradation of this compound in soil.

a. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm) from a field with no recent history of metolachlor application.

  • Air-dry the soil at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.

b. Microcosm Setup:

  • Weigh 100 g of the prepared soil into 250-mL glass flasks.

  • Adjust the soil moisture to 60% of its water-holding capacity with sterile deionized water.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Fortify the soil samples with the this compound stock solution to achieve a final concentration relevant to field application rates (e.g., 5 mg/kg). A solvent-only control should also be prepared.

  • Allow the solvent to evaporate in a fume hood for a few hours.

  • Cover the flasks with perforated paraffin (B1166041) film to allow for gas exchange while minimizing moisture loss.

  • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days).[11]

c. Sampling and Analysis:

  • Sacrifice triplicate flasks at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60 days).

  • Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture) and extraction technique (e.g., microwave-assisted extraction).[11]

  • Clean up the extracts using solid-phase extraction (SPE) to remove interfering substances.

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector for quantification of the parent compound and its metabolites.[4] Chiral HPLC columns can be used for enantiomer-specific analysis.

Isolation and Identification of this compound Degrading Microorganisms

a. Enrichment Culture:

  • Inoculate a mineral salts medium (MSM) containing this compound as the sole carbon source with 10 g of soil.

  • Incubate the culture on a rotary shaker at 25-30°C.

  • Periodically transfer an aliquot of the culture to fresh MSM to enrich for microorganisms capable of utilizing this compound.

b. Isolation and Identification:

  • Plate serial dilutions of the enriched culture onto MSM agar (B569324) plates containing this compound.

  • Isolate morphologically distinct colonies and purify them by re-streaking.

  • Identify the isolated strains through 16S rRNA gene sequencing for bacteria and ITS sequencing for fungi.

Metabolic Pathways and Visualizations

The microbial metabolism of this compound proceeds through several key enzymatic reactions. The initial and most significant step is often dechlorination, which detoxifies the molecule. This is followed by a series of transformations including N-dealkylation, O-demethylation, and amide bond cleavage, ultimately leading to the formation of more polar metabolites.

Metabolic_Pathway_of_R_Metolachlor R_Metolachlor This compound Dechlorinated_Metolachlor Dechlorinated Hydroxy-Metolachlor R_Metolachlor->Dechlorinated_Metolachlor Dechlorination/ Hydroxylation Metabolite_A N-dealkylated Metabolite R_Metolachlor->Metabolite_A N-dealkylation Metabolite_B O-demethylated Metabolite R_Metolachlor->Metabolite_B O-demethylation Amide_Cleavage_Product Amide Cleavage Product R_Metolachlor->Amide_Cleavage_Product Amide Bond Cleavage ESA Metolachlor ESA Dechlorinated_Metolachlor->ESA Further Transformation OXA Metolachlor OXA Dechlorinated_Metolachlor->OXA Further Transformation

Proposed metabolic pathways of this compound in soil microorganisms.

The experimental workflow for investigating the metabolic fate of this compound in soil can be visualized as a logical progression from sample collection to data analysis.

Experimental_Workflow cluster_preparation Sample Preparation cluster_experiment Microcosm Experiment cluster_analysis Analytical Phase cluster_interpretation Data Interpretation Soil_Collection Soil Collection Sieving_and_Characterization Sieving & Characterization Soil_Collection->Sieving_and_Characterization Microcosm_Setup Microcosm Setup Sieving_and_Characterization->Microcosm_Setup Incubation Incubation Microcosm_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Data_Analysis Data Analysis & Kinetics Analysis->Data_Analysis Pathway_Elucidation Metabolic Pathway Elucidation Data_Analysis->Pathway_Elucidation

Experimental workflow for this compound degradation studies.

Conclusion

The metabolic degradation of this compound in soil is a complex process mediated by a diverse community of microorganisms. While the S-enantiomer is more readily degraded, the persistence of this compound highlights the importance of understanding its complete environmental fate. The primary metabolic pathways involve dechlorination, N-dealkylation, and amide bond cleavage, leading to the formation of key metabolites such as ESA and OXA. Further research focusing specifically on the kinetics and microbial players involved in this compound degradation will provide a more complete picture of its environmental impact and aid in the development of effective bioremediation strategies. The protocols and pathways detailed in this guide provide a robust framework for researchers in this field.

References

Plant Metabolism of the (R)-enantiomer of Metolachlor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor (B1676510), a widely used chloroacetamide herbicide, is a chiral compound existing as four stereoisomers. The herbicidal activity is primarily attributed to the (S)-enantiomers. Consequently, the agriculturally used product has transitioned from a racemic mixture to one enriched with the (S)-enantiomer (S-metolachlor). However, the environmental fate and metabolic pathways of the less active (R)-enantiomer remain a critical area of study for a comprehensive understanding of metolachlor's ecological impact and potential for crop tolerance. This technical guide provides an in-depth analysis of the plant metabolism of the (R)-enantiomer of metolachlor, focusing on the core metabolic pathways, experimental methodologies for its study, and quantitative data on its transformation in various plant species.

Core Metabolic Pathways of (R)-Metolachlor in Plants

The detoxification of metolachlor in plants, including the (R)-enantiomer, proceeds through two primary metabolic phases: Phase I, characterized by oxidation reactions, and Phase II, involving conjugation with endogenous molecules.

Phase I: Cytochrome P450-Mediated Oxidation

Phase I metabolism of xenobiotics in plants is predominantly carried out by the cytochrome P450 (P450) monooxygenase superfamily of enzymes.[1][2] These enzymes catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, and O-dealkylation.[1] In the case of metolachlor, O-demethylation has been identified as a key P450-mediated reaction.[1][2] Studies on resistant weed species have shown that enhanced P450 activity contributes to S-metolachlor resistance through this O-demethylation pathway.[1][2] While much of the research has focused on the herbicidally active S-enantiomer, it is understood that P450 enzymes also act on the (R)-enantiomer. The interaction of metolachlor enantiomers with plant P450s can be enantioselective. For instance, in maize and rice, racemic metolachlor and S-metolachlor were found to induce the same P450 isoenzyme.[3]

Phase II: Glutathione (B108866) Conjugation

The principal detoxification pathway for metolachlor in tolerant plants is conjugation with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4][5][6] This conjugation involves the nucleophilic displacement of the chlorine atom from the chloroacetyl group of metolachlor by the sulfhydryl group of GSH, forming a non-toxic glutathione conjugate.[1]

Research indicates that GSTs exhibit enantioselectivity towards metolachlor isomers. In rice, for example, OsGSTU1 and OsGSTU4 have been shown to preferentially catalyze the conjugation of the (S)-enantiomer with glutathione.[4][7] This preference for the (S)-enantiomer implies that the (R)-enantiomer may be a poorer substrate for these GSTs, potentially leading to a slower rate of detoxification via this pathway.

Phase III: Transport and Sequestration

Following conjugation, the resulting glutathione-S-conjugates (GS-conjugates) are actively transported from the cytoplasm into the vacuole for long-term storage or further degradation. This transport is mediated by ATP-binding cassette (ABC) transporters.[5] Interestingly, there is evidence to suggest that ABC transporters may preferentially transport the GS-conjugates of the (R)-isomers of metolachlor.[5] This preferential transport could lead to an accelerated degradation of the (R)-enantiomer, contributing to the overall detoxification process.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of the (R)-enantiomer of metolachlor is often presented in comparison to the (S)-enantiomer or the racemic mixture. The following tables summarize key quantitative findings from the literature.

Plant SpeciesEnantiomer/MixtureConcentration (µM)Half-life (hours)Reference
Maize (roots)rac-metolachlor18.680.6[8]
S-metolachlor18.660.3[8]
rac-metolachlor37.2119.5[8]
S-metolachlor37.290[8]
rac-metolachlor74.4169[8]
S-metolachlor74.4164.8[8]

Table 1: Half-lives of racemic and S-metolachlor in maize roots.

Plant SpeciesEnzymeSubstrateRelative ActivityReference
RiceOsGSTU1S-metolachlorPreferred[4][7]
OsGSTU4S-metolachlorPreferred[4][7]

Table 2: Substrate preference of rice Glutathione S-Transferases.

Plant SpeciesTransporterSubstrateTransport PreferenceReference
MaizeABC TransporterGS-conjugates of R-isomersPreferential[5]

Table 3: Substrate preference of maize ABC Transporter.

Experimental Protocols

Analysis of Metolachlor Enantiomers and Metabolites using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the extraction and analysis of metolachlor enantiomers and their metabolites from plant tissues.

a. Sample Preparation and Extraction:

  • Harvest plant tissues (e.g., roots, shoots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Homogenize a known weight of the powdered tissue (e.g., 1-5 g) in a suitable extraction solvent (e.g., acetonitrile (B52724), methanol, or a mixture with water) at a ratio of 1:5 (w/v).[9][10]

  • Sonicate the mixture for 15-30 minutes and then centrifuge at 10,000 x g for 10 minutes to pellet the solid debris.

  • Collect the supernatant and repeat the extraction process on the pellet twice more.

  • Pool the supernatants and concentrate them under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

b. HPLC Analysis:

  • Column: Use a chiral stationary phase column for the separation of enantiomers. For metabolite analysis, a C18 reverse-phase column is commonly used.[11][12]

  • Mobile Phase: A typical mobile phase for reverse-phase chromatography consists of a gradient of acetonitrile and water, both containing a small percentage of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.[13][14]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: A UV detector set at a wavelength of 220-230 nm is suitable for detecting metolachlor and its metabolites. For higher sensitivity and confirmation of identity, a mass spectrometer (MS) detector is employed (LC-MS/MS).[9][10][15]

  • Quantification: Create a calibration curve using standards of known concentrations of this compound, (S)-metolachlor, and their respective metabolites to quantify their amounts in the plant extracts.

In Vitro Metabolism Studies using Plant Microsomes

This protocol describes the isolation of plant microsomes to study the in vitro metabolism of this compound by cytochrome P450 enzymes.

a. Microsome Isolation:

  • Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., phosphate (B84403) buffer, pH 7.4, containing sucrose, EDTA, and protease inhibitors).

  • Filter the homogenate through several layers of cheesecloth to remove large debris.

  • Centrifuge the filtrate at a low speed (e.g., 10,000 x g) to pellet chloroplasts and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

b. Metabolism Assay:

  • Set up reaction mixtures containing the isolated microsomes, this compound, and a source of reducing equivalents (NADPH).

  • Incubate the reactions at a controlled temperature (e.g., 25-30°C) for a specific time period.

  • Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Centrifuge the mixture to pellet the protein and analyze the supernatant for metabolites using HPLC or LC-MS/MS as described in the previous protocol.

Radiolabeling Studies for Tracing Metabolic Fate

Radiolabeling is a powerful technique to trace the absorption, translocation, and metabolism of herbicides in plants.[16]

a. Application of Radiolabeled this compound:

  • Synthesize or procure [14C]-(R)-metolachlor.

  • Apply a known amount of the radiolabeled compound to the leaves or roots of the test plants.

b. Sample Analysis:

  • At various time points, harvest and section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Homogenize and extract each section as described in the HPLC protocol.

  • Analyze the extracts using radio-HPLC or by spotting on a Thin Layer Chromatography (TLC) plate followed by autoradiography to separate and quantify the parent compound and its metabolites.[17]

  • Combust unextracted plant material in an oxidizer to determine the amount of non-extractable (bound) residues.

Signaling Pathways and Experimental Workflows

plant_metabolism_of_R_metolachlor cluster_phase1 Phase I: Oxidation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Transport R_Metolachlor This compound P450 Cytochrome P450s R_Metolachlor->P450 Oxidation GSTs Glutathione S-Transferases (GSTs) R_Metolachlor->GSTs Oxidized_Metabolites Oxidized Metabolites (e.g., O-demethylated) P450->Oxidized_Metabolites GSH Glutathione (GSH) GSH->GSTs GS_Conjugate This compound-GS Conjugate GSTs->GS_Conjugate ABC_Transporter ABC Transporter GS_Conjugate->ABC_Transporter Transport Vacuole Vacuole (Sequestration/Degradation) ABC_Transporter->Vacuole

Caption: Metabolic pathway of this compound in plants.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_identification Metabolite Identification Plant_Tissue Plant Tissue (Treated with this compound) Homogenization Homogenization in Solvent Plant_Tissue->Homogenization Extraction Extraction & Centrifugation Homogenization->Extraction Concentration Concentration of Supernatant Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC HPLC / LC-MS Analysis Reconstitution->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis Metabolite_ID Metabolite Identification (MS/MS, NMR) Data_Analysis->Metabolite_ID

References

Toxicological Profile of (R)-Metolachlor: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of the (R)-enantiomer of metolachlor (B1676510) on various non-target organisms. Metolachlor, a widely used chloroacetamide herbicide, exists as two stereoisomers, (R)-Metolachlor and (S)-Metolachlor. While the herbicidal activity is primarily attributed to the (S)-enantiomer, understanding the environmental and toxicological impact of the (R)-enantiomer is crucial for a complete risk assessment. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Executive Summary

This compound, a component of the racemic metolachlor mixture, exhibits varying degrees of toxicity to non-target organisms. While generally considered less herbicidally active than its S-enantiomer, studies indicate that this compound is not devoid of biological effects. This guide compiles available data on its impact on aquatic life, soil organisms, and terrestrial animals, providing a comparative perspective with S-metolachlor and the racemic mixture where possible. The primary mechanism of toxicity for chloroacetamide herbicides involves the inhibition of very-long-chain fatty acid synthesis, leading to a cascade of cellular disruptions, including oxidative stress. Standardized OECD protocols are predominantly used to assess the ecotoxicological effects of such compounds.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicological effects of this compound and its related compounds on various non-target organisms. Data for racemic metolachlor and S-metolachlor are included for comparative purposes.

Table 1: Acute and Chronic Toxicity of Metolachlor Enantiomers to Aquatic Organisms

SpeciesTest SubstanceEndpointValue (mg/L)Exposure DurationReference
Daphnia magna (Water flea)Racemic Metolachlor24-h LC5069.424 hours[1]
Daphnia magna (Water flea)S-Metolachlor24-h LC5051.224 hours[1]
Daphnia magna (Water flea)Racemic Metolachlor48-h LC502548 hours[2]
Daphnia magna (Water flea)Racemic MetolachlorChronic NOEC0.00121 days[1]
Daphnia magna (Water flea)Racemic MetolachlorChronic LOEC0.0121 days[1]
Daphnia magna (Water flea)S-MetolachlorChronic NOEC0.121 days[1]
Daphnia magna (Water flea)S-MetolachlorChronic LOEC0.521 days[1]
Oncorhynchus mykiss (Rainbow trout)Racemic Metolachlor96-h LC50~396 hours[2]
Lepomis macrochirus (Bluegill sunfish)Racemic Metolachlor96-h LC5015.096 hours[2]
Microcystis aeruginosa (Cyanobacterium)(αR,1'R)-MetolachlorGrowth InhibitionLess toxic than S- and other R-isomers-[3]
Microcystis aeruginosa (Cyanobacterium)(αS,1'R)-MetolachlorGrowth InhibitionLess toxic than S- and other R-isomers-[3]

Table 2: Toxicity of Metolachlor to Soil Organisms

SpeciesTest SubstanceEndpointValue (ppm)Exposure DurationReference
Eisenia fetida (Earthworm)Racemic MetolachlorContact LC5014048 hours[2]

Table 3: Toxicity of Metolachlor to Terrestrial Animals

SpeciesTest SubstanceEndpointValue (mg/kg)Exposure DurationReference
RatRacemic MetolachlorOral LD501200 - 2780Single dose[2]
RatRacemic MetolachlorDermal LD50>2000Single dose[2]
Anas platyrhynchos (Mallard duck)Racemic MetolachlorOral LD50>2000Single dose[2]
Colinus virginianus (Bobwhite quail)Racemic MetolachlorOral LD50>4500Single dose[2]
DogMetolachlorChronic NOAEL9.7 mg/kg/day1 year[4]
RatMetolachlorChronic NOAEL15 mg/kg/day2 years[5]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Aquatic Toxicity Testing

3.1.1 Algal Growth Inhibition Test (OECD 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Pseudokirchneriella subcapitata or other suitable species.

  • Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Procedure:

    • Prepare a geometric series of at least five test concentrations and a control.

    • Inoculate sterile test flasks containing the medium and test substance with a low density of exponentially growing algae.

    • Incubate flasks under constant illumination (60–120 µE·m⁻²·s⁻¹) and temperature (21–24°C) with continuous shaking.

    • Measure algal biomass (e.g., cell counts, fluorescence) at 24, 48, and 72 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 (the concentration causing a 50% reduction in growth rate or yield)[6].

3.1.2 Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the acute toxicity to daphnids.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Principle: Young daphnids are exposed to a range of test substance concentrations for 48 hours.

  • Procedure:

    • Prepare at least five test concentrations in a geometric series, plus a control.

    • Place at least 20 daphnids, divided into four replicates of five, into test vessels containing the test solutions.

    • Incubate at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.

    • Observe and record the number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) at 24 and 48 hours.

  • Endpoint: The EC50, the concentration that immobilizes 50% of the daphnids after 48 hours, is calculated[7][8][9].

3.1.3 Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or other recommended species.

  • Principle: Fish are exposed to the test substance for a 96-hour period.

  • Procedure:

    • Acclimate fish to test conditions.

    • Prepare at least five test concentrations in a geometric series and a control.

    • Introduce at least seven fish per concentration into the test chambers.

    • Maintain controlled conditions (temperature, light, dissolved oxygen).

    • Record mortalities and any abnormal behavioral or physiological responses at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50, the concentration that is lethal to 50% of the test fish within 96 hours, is determined[10][11].

Soil Organism Toxicity Testing

3.2.1 Earthworm Acute Toxicity Test (OECD 207)

This test assesses the acute toxicity of chemicals to earthworms.

  • Test Organism: Eisenia fetida.

  • Principle: Adult earthworms are exposed to the test substance incorporated into an artificial soil substrate.

  • Procedure:

    • Artificial Soil Test:

      • Prepare an artificial soil mixture (e.g., sand, kaolin (B608303) clay, sphagnum peat).

      • Thoroughly mix the test substance into the soil at a range of at least five concentrations.

      • Introduce 10 adult earthworms into each test container with the treated soil.

      • Maintain the containers at 20 ± 2°C with continuous light for 14 days.

      • Assess mortality at day 7 and day 14.

    • Filter Paper Contact Test (Screening):

      • Line vials with filter paper treated with the test substance.

      • Introduce one worm per vial and incubate for 48 hours.

      • Assess mortality.

  • Endpoint: The LC50, the concentration causing 50% mortality after 14 days in the artificial soil test, is the primary endpoint[1][12][13].

Signaling Pathways and Mechanisms of Toxicity

The primary mode of action of chloroacetamide herbicides like metolachlor is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This inhibition disrupts numerous cellular processes, leading to phytotoxicity in target plants and potential toxic effects in non-target organisms. A key secondary effect is the induction of oxidative stress.

Oxidative Stress Induction

Exposure to chloroacetamide herbicides can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of an organism.

Oxidative_Stress_Pathway cluster_herbicide Chloroacetamide Herbicide (this compound) cluster_cell Non-Target Organism Cell cluster_effects Cellular Effects herbicide This compound ros Increased ROS Production (e.g., O2•-, H2O2, •OH) herbicide->ros Disruption of cellular processes antioxidant Depletion of Antioxidant Defenses (e.g., SOD, CAT, GSH) ros->antioxidant Overwhelms capacity damage Oxidative Damage ros->damage Directly causes antioxidant->damage Leads to lipid_peroxidation Lipid Peroxidation damage->lipid_peroxidation dna_damage DNA Damage damage->dna_damage protein_damage Protein Damage damage->protein_damage apoptosis Apoptosis / Cell Death lipid_peroxidation->apoptosis dna_damage->apoptosis protein_damage->apoptosis

Figure 1: Proposed signaling pathway for this compound-induced oxidative stress.
Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical like this compound on a non-target organism.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_exposure Phase 2: Exposure cluster_data Phase 3: Data Collection and Analysis cluster_reporting Phase 4: Reporting select_organism Select Test Organism (e.g., Daphnia magna) select_guideline Select OECD Guideline (e.g., OECD 202) select_organism->select_guideline prepare_solutions Prepare Test Solutions (this compound) select_guideline->prepare_solutions acclimate Acclimate Organisms expose Expose Organisms to Test Concentrations acclimate->expose maintain_conditions Maintain Test Conditions (Temp, Light, pH) expose->maintain_conditions record_endpoints Record Endpoints (e.g., Immobilization, Mortality) analyze_data Statistical Analysis record_endpoints->analyze_data determine_toxicity Determine Toxicity Values (e.g., EC50, LC50) analyze_data->determine_toxicity report_results Report Findings determine_toxicity->report_results

Figure 2: General experimental workflow for non-target organism toxicity testing.

Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a substance can cause damage to genetic material.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This test uses specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Principle: The test strains are auxotrophic for an amino acid (e.g., histidine) and are exposed to the test substance. Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.

  • Procedure:

    • The test can be performed using the plate incorporation or pre-incubation method.

    • Bacteria, the test substance, and (optionally) a metabolic activation system (S9 mix) are combined.

    • The mixture is plated on minimal agar (B569324) plates.

    • Plates are incubated for 48-72 hours.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control[14][15].

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Test Animal: Typically mice or rats.

  • Principle: The test substance is administered to the animal. If it or its metabolites cause chromosomal damage in developing red blood cells, small membrane-bound fragments of chromosomes (micronuclei) will be visible in the cytoplasm of enucleated erythrocytes.

  • Procedure:

    • Administer the test substance to the animals (usually via oral gavage or intraperitoneal injection) at three dose levels, along with positive and negative controls.

    • After an appropriate exposure time, collect bone marrow or peripheral blood.

    • Prepare slides and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • Score the frequency of micronucleated polychromatic erythrocytes.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity[7][16].

Conclusion

The available data indicate that this compound, while generally less toxic than its S-enantiomer, is not biologically inert and can exert toxic effects on a range of non-target organisms. The primary mechanism of toxicity for the parent compound, metolachlor, is understood to be the inhibition of very-long-chain fatty acid synthesis, with secondary effects such as the induction of oxidative stress playing a significant role in its overall toxicity.

A notable gap in the current body of research is the limited availability of chronic toxicity data specifically for the (R)-enantiomer across a broad spectrum of non-target species. Most studies have focused on the more herbicidally active S-enantiomer or the racemic mixture. To achieve a more comprehensive understanding of the environmental risks associated with the use of metolachlor, further research focusing on the long-term effects of this compound on diverse non-target populations is warranted.

The standardized testing protocols outlined in this guide, particularly those established by the OECD, provide a robust framework for conducting such research. Adherence to these methodologies will ensure the generation of high-quality, comparable data that can be effectively utilized in environmental risk assessments and regulatory decision-making. Future research should aim to fill the existing data gaps to allow for a more complete and accurate evaluation of the ecotoxicological profile of all components of metolachlor-based herbicides.

References

Environmental Fate and Degradation of (R)-Metolachlor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Metolachlor is one of the two enantiomers of the widely used chloroacetamide herbicide, metolachlor (B1676510). While the herbicidal activity of metolachlor is primarily attributed to the S-enantiomer (S-metolachlor), understanding the environmental fate and degradation of the R-enantiomer is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the environmental behavior of this compound, including its degradation pathways, persistence in various environmental compartments, and the methodologies used to study these processes.

Physicochemical Properties

The environmental transport and fate of a chemical are significantly influenced by its physicochemical properties. While specific data for the individual R-enantiomer is often limited, the properties of racemic metolachlor provide a strong indication of its expected environmental behavior.

PropertyValueReference
Molecular FormulaC₁₅H₂₂ClNO₂[1]
Molecular Weight283.79 g/mol [1]
Water Solubility530 mg/L at 20°C[2]
Vapor Pressure1.3 x 10⁻⁵ mmHg at 25°C[2]
Log Kow (Octanol-Water Partition Coefficient)3.13[2]
pKaNot applicable
Henry's Law Constant2.7 x 10⁻⁸ atm·m³/mol[2]

Environmental Fate and Transport

This compound, as a component of racemic metolachlor, can enter the environment through direct application to agricultural fields. Its ultimate fate is governed by a combination of transport and degradation processes.

Transport:

  • Leaching: Due to its moderate water solubility and relatively low soil organic carbon-water (B12546825) partitioning coefficient (Koc), metolachlor is considered to have a moderate to high potential for leaching in soil. This can lead to the contamination of groundwater.[3]

  • Runoff: Metolachlor can be transported from agricultural fields to surface water bodies via runoff, particularly during rainfall events shortly after application.

  • Volatilization: With a low vapor pressure and Henry's Law constant, volatilization of metolachlor from soil and water surfaces is generally not a significant dissipation pathway.[2]

Degradation:

The persistence of this compound in the environment is primarily determined by degradation processes, which can be categorized as biotic (microbial) and abiotic (chemical).

Abiotic Degradation
  • Hydrolysis: Metolachlor is relatively stable to hydrolysis at environmentally relevant pH values. Its hydrolysis half-life is estimated to be greater than 200 days at 20°C.[1]

  • Photodegradation: Photodegradation can contribute to the breakdown of metolachlor, particularly on soil surfaces. The photodegradation half-life on soil has been reported to be around 8 days under natural sunlight.[1] In aqueous solutions, photodegradation is slower, with a reported half-life of approximately 70 days in sunlight.[2]

Biotic Degradation

Microbial degradation is the primary pathway for the dissipation of metolachlor in soil and water.[4] This process is influenced by several environmental factors, including:

  • Soil Type and Organic Matter: Soils with higher organic matter content and microbial activity generally exhibit faster degradation rates.[5]

  • Temperature: Degradation rates increase with increasing temperature within an optimal range for microbial activity.[6]

  • Moisture: Soil moisture content significantly affects microbial activity and, consequently, the degradation of metolachlor.[3]

Enantioselective Degradation:

Several studies have indicated that the degradation of metolachlor in the environment can be enantioselective, with microorganisms preferentially degrading one enantiomer over the other. While the S-enantiomer is the more active herbicide, some research suggests that the R-enantiomer can be preferentially degraded in certain soil and water systems.[7] This enantioselectivity is an important consideration for assessing the environmental persistence and potential long-term effects of the less herbicidally active enantiomer.

Degradation Pathways

The microbial degradation of this compound follows pathways similar to those of S-metolachlor, primarily involving the transformation of the parent molecule into more polar metabolites. The initial and most significant step is the displacement of the chlorine atom.

Two major metabolites are consistently identified in environmental samples:

  • Metolachlor Ethane Sulfonic Acid (MESA): Formed through conjugation with glutathione (B108866) followed by further metabolism.

  • Metolachlor Oxanilic Acid (MOXA): Another major metabolite formed through a different metabolic route.[8]

Other minor metabolites that have been identified include hydroxymetolachlor and deschlorometolachlor.

Metolachlor This compound Metabolite1 Metolachlor Ethane Sulfonic Acid (MESA) Metolachlor->Metabolite1 Microbial Degradation Metabolite2 Metolachlor Oxanilic Acid (MOXA) Metolachlor->Metabolite2 Microbial Degradation Metabolite3 Hydroxymetolachlor Metolachlor->Metabolite3 Metabolite4 Deschlorometolachlor Metolachlor->Metabolite4

Figure 1. Simplified degradation pathway of this compound in the environment.

Quantitative Data on Environmental Persistence

The persistence of a chemical in the environment is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The half-life of metolachlor can vary significantly depending on the environmental matrix and conditions.

Table 1: Half-life of Metolachlor in Soil

Soil TypeTemperature (°C)Moisture ContentHalf-life (days)Reference
Silt Loam25Field Capacity21 - 47[9]
Sandy Loam20Not specified15 - 50[6]
Clay Loam25Not specified30 - 90[9]
Various10 - 3520 - 80% of WHC23.7 - 64.8[6]

Table 2: Half-life of Metolachlor in Water

Water TypeConditionsHalf-life (days)Reference
Surface WaterAerobic47[2]
Surface WaterAnaerobic78[2]
GroundwaterNot specified>200[2]

Note: The data presented above is for racemic metolachlor or S-metolachlor, as specific half-life data for this compound is limited. However, studies on enantioselective degradation suggest that the half-life of this compound may be shorter than that of S-metolachlor in some environments.

Experimental Protocols

Studying the environmental fate and degradation of this compound requires robust experimental methodologies. Below are generalized protocols for key experiments.

Soil Degradation Study (Aerobic)

This protocol is designed to determine the rate of aerobic degradation of this compound in soil.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect and sieve soil Soil_Char Characterize soil properties (pH, OM, texture) Soil_Collection->Soil_Char Fortification Fortify soil with this compound solution Soil_Char->Fortification Moisture_Adj Adjust moisture to field capacity Fortification->Moisture_Adj Incubation Incubate samples in the dark at constant temperature (e.g., 20-25°C) Moisture_Adj->Incubation Sampling Collect triplicate samples at predetermined time intervals Incubation->Sampling Extraction Extract this compound and metabolites from soil using an organic solvent Sampling->Extraction Cleanup Clean up extract using Solid Phase Extraction (SPE) Extraction->Cleanup Analysis Analyze by chiral HPLC or LC-MS/MS Cleanup->Analysis

Figure 2. Experimental workflow for a soil degradation study.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a location with no prior pesticide application. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

  • Soil Characterization: Determine key soil properties such as pH, organic matter content, and texture, as these factors significantly influence degradation rates.

  • Fortification: Treat a known mass of soil with a standard solution of this compound to achieve the desired initial concentration.

  • Incubation: Place the treated soil samples in incubation vessels and maintain them in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 50-75% of water holding capacity).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect triplicate soil samples for analysis.

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol) through methods like shaking or sonication.

  • Cleanup: Remove interfering substances from the soil extract using solid-phase extraction (SPE).[10][11]

  • Analysis: Quantify the concentration of this compound and its metabolites using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a chiral column for enantiomeric separation or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[10][12]

Analytical Methodology for this compound and its Metabolites

The accurate quantification of this compound and its degradation products is essential for environmental fate studies.

Enantioselective Analysis of this compound:

  • Principle: Chiral separation is necessary to differentiate between the R- and S-enantiomers of metolachlor.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) coupled with a chiral stationary phase (e.g., cellulose- or amylose-based columns) is commonly used.[13][14][15]

  • Detection: UV detection or mass spectrometry (MS) can be used for quantification.

Analysis of Metolachlor Metabolites (MESA and MOXA):

  • Principle: Due to their polar nature, specific analytical methods are required for the extraction and analysis of MESA and MOXA.

  • Extraction: Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or polymeric) is typically employed to extract these metabolites from water or soil extracts.[10][11][16]

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity for identifying and quantifying these metabolites at low concentrations.[10][17][18]

Conclusion

The environmental fate of this compound is a complex process influenced by a variety of environmental factors. While it is the less herbicidally active enantiomer, its potential for leaching and persistence in the environment necessitates a thorough understanding of its degradation pathways and rates. Microbial degradation is the primary mechanism for its dissipation, leading to the formation of key metabolites such as MESA and MOXA. The potential for enantioselective degradation, where the R-enantiomer may degrade at a different rate than the S-enantiomer, is a critical aspect of its environmental risk assessment. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct robust studies on the environmental behavior of this compound.

References

The Rise of Chirality in Agrochemicals: A Technical Guide to the Discovery and History of Metolachlor Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolachlor (B1676510), a pre-eminent chloroacetamide herbicide, has undergone a significant evolution driven by a deeper understanding of stereochemistry and its profound impact on biological activity. Initially commercialized as a racemic mixture of its four stereoisomers, the discovery that the herbicidal efficacy predominantly resides in the S-enantiomers prompted a pivotal "chiral switch" in the agrochemical industry. This technical guide provides an in-depth exploration of the discovery, history, and stereoselective synthesis of metolachlor enantiomers. It details the chronological progression from the racemic product to the highly active S-metolachlor, summarizing key quantitative data and outlining experimental protocols for synthesis and analysis. Furthermore, this paper visualizes the synthetic pathways and mechanism of action through structured diagrams, offering a comprehensive resource for researchers and professionals in agrochemical development.

Introduction: The Significance of Chirality in Metolachlor

Metolachlor is a selective, systemic herbicide widely employed for the control of annual grasses and some broadleaf weeds in a variety of crops, including corn, soybeans, and cotton.[1][2] The molecule possesses two chiral elements: a stereogenic center in the N-alkyl side chain and a chiral axis due to restricted rotation around the aryl-nitrogen bond (atropisomerism).[3][4] This results in the existence of four stereoisomers: (aS,1'S), (aR,1'S), (aR,1'R), and (aS,1'R).[3][5]

The initial formulation of metolachlor, introduced by Ciba-Geigy in 1976, was a racemic mixture containing equal proportions of all four stereoisomers.[6][7][8] However, research in the early 1980s revealed that approximately 95% of the herbicidal activity is attributable to the two S-isomers, specifically the (1'S)-diastereomers.[3][9][10] This discovery was a watershed moment, highlighting the potential to create a more efficient and environmentally benign herbicide by enriching the formulation with the active enantiomers. This led to the development and commercialization of S-metolachlor, a product significantly enriched with the S-isomers, which allows for a reduction in application rates while maintaining or enhancing weed control efficacy.[11][12]

A Historical Timeline of Metolachlor's Development

The journey from racemic metolachlor to the enantiomerically enriched S-metolachlor is a landmark case study in the application of stereochemistry in agrochemicals.

YearMilestoneReference
1970 Discovery of the biological activity of metolachlor.
1976 Commercialization of racemic metolachlor (e.g., Dual®) by Ciba-Geigy.[8][6][8]
1982 Discovery that the S-isomers are primarily responsible for the herbicidal activity.[6][10][6][10]
1993 Patents for racemic metolachlor begin to expire.[13]
1996 Industrial production of S-metolachlor begins.[10][10]
1997 S-metolachlor is introduced to the market (e.g., Dual Magnum®), leading to a "chiral switch".[12][12]

Stereoselective Synthesis of S-Metolachlor

The industrial production of S-metolachlor required the development of efficient and scalable stereoselective synthetic methods. The key challenge lies in the asymmetric construction of the chiral amine intermediate. The most successful approach has been the asymmetric hydrogenation of an imine precursor.

Asymmetric Imine Hydrogenation

The industrial synthesis of S-metolachlor is dominated by the catalytic asymmetric hydrogenation of the imine formed from 2-ethyl-6-methylaniline (B166961) (MEA) and methoxyacetone.[7] This process utilizes a chiral catalyst to stereoselectively reduce the C=N double bond, yielding the desired (S)-amine intermediate.

A breakthrough in this area was the development of iridium catalysts with chiral ferrocenyl diphosphine ligands, such as Xyliphos.[3][13] This catalytic system demonstrated high activity and enantioselectivity, making the large-scale production of S-metolachlor economically viable.

G MEA 2-Ethyl-6-methylaniline (MEA) Imine Imine Intermediate MEA->Imine Condensation Methoxyacetone Methoxyacetone Methoxyacetone->Imine S_Amine (S)-Amine Intermediate Imine->S_Amine Asymmetric Hydrogenation (Ir-Xyliphos catalyst) S_Metolachlor S-Metolachlor S_Amine->S_Metolachlor Acetylation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->S_Metolachlor

Caption: Industrial synthesis of S-metolachlor via asymmetric hydrogenation.

Chemoenzymatic Synthesis

Alternative approaches to S-metolachlor synthesis have been explored, including chemoenzymatic methods. One such method involves the lipase-catalyzed kinetic resolution of a racemic ester precursor to obtain the enantiomerically pure (S)-acid.[14] This is followed by chemical transformations to yield S-metolachlor. While offering high enantioselectivity, these methods are often more complex and less economically viable for large-scale production compared to asymmetric catalysis.

Synthesis MethodKey Reagents/CatalystEnantiomeric Excess (ee)Overall YieldReference
Asymmetric HydrogenationIr-Xyliphos catalyst~80%High (industrial scale)[3]
Chiral Pool Approach(R)-Propylene oxide>99%51-55%[15]
Chemoenzymatic ResolutionLipase B from Candida antarctica (CAL-B)>99% (for resolved acid)Not specified for overall process[14]
Reductive Ring Opening(R)-Epichlorohydrin>99%50.8%[16]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of the Imine Intermediate

The following is a generalized protocol based on literature descriptions of the industrial process.[7][13]

  • Imine Formation: 2-Ethyl-6-methylaniline (MEA) is condensed with methoxyacetone, typically in the presence of an acid catalyst, to form the corresponding imine. The water formed during the reaction is removed to drive the equilibrium towards the product.

  • Asymmetric Hydrogenation: The crude imine is then subjected to catalytic hydrogenation in a suitable solvent under hydrogen pressure. The reaction is catalyzed by an in-situ prepared Iridium-Xyliphos complex. The reaction temperature and pressure are optimized to ensure high conversion and enantioselectivity.

  • Work-up and Isolation: After the reaction is complete, the catalyst is separated, and the resulting (S)-amine is isolated.

  • Acetylation: The enantiomerically enriched (S)-amine is then acetylated with chloroacetyl chloride to yield S-metolachlor.

  • Purification: The final product is purified to meet commercial specifications.

Enantiomeric Analysis by Chiral HPLC

The enantiomeric purity of metolachlor is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

  • Column: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-H, AS-H, OJ-H, or AY-H), is used.[5]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol (B145695) or isopropanol) is commonly employed.[5] The optimal composition is determined to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is typically used for detection.[17]

  • Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the corresponding enantiomers in the chromatogram.

Analytical MethodColumnMobile PhaseDetectionReference
Chiral HPLCChiralcel AY-Hn-hexane/EtOH (96/4)UV[5]
Chiral SFCNot specifiedCO2 with co-solventUV[3]
LC-MSCellulose tris(3,5-dimethylphenyl carbamate)Not specifiedMS[18]
CZE (for metabolites)Capillary with γ-cyclodextrinBorate buffer (pH 9) with methanolNot specified[18]

Mechanism of Action

Metolachlor's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][2][6] VLCFAs are essential components of plant cell membranes and cuticular waxes. By disrupting their synthesis, metolachlor hinders cell division and growth, ultimately leading to the death of the weed seedlings before or shortly after they emerge from the soil. The S-enantiomers exhibit a significantly higher affinity for the target enzymes, the elongases, which explains their enhanced herbicidal activity.[6]

G S_Metolachlor S-Metolachlor Elongase VLCFA Elongase Enzymes S_Metolachlor->Elongase Inhibits VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis Elongase->VLCFA_Synthesis Catalyzes Cell_Membrane Cell Membrane Formation VLCFA_Synthesis->Cell_Membrane Cuticle_Formation Cuticle Formation VLCFA_Synthesis->Cuticle_Formation Cell_Division Cell Division and Growth Cell_Membrane->Cell_Division Cuticle_Formation->Cell_Division Weed_Death Weed Seedling Death Cell_Division->Weed_Death Disruption leads to

Caption: Mechanism of action of S-metolachlor.

Conclusion

The story of metolachlor's enantiomers is a compelling example of how fundamental principles of stereochemistry have driven innovation in the agrochemical industry. The transition from a racemic mixture to an enantiomerically enriched product has not only improved the herbicide's efficacy but has also reduced the environmental load of the less active isomers. The development of robust and scalable stereoselective synthesis and analytical methods has been crucial to this success. This technical guide provides a comprehensive overview of this journey, offering valuable insights for researchers and professionals involved in the discovery and development of new, more effective, and sustainable agrochemicals. The principles illustrated by the case of metolachlor continue to be highly relevant in the ongoing quest for more targeted and environmentally responsible crop protection solutions.

References

An In-depth Technical Guide to the Stereospecificity of Metolachlor's Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide elucidates the stereochemical basis of metolachlor's herbicidal efficacy. It details the differential activity of its stereoisomers, the underlying mechanism of action at the molecular level, and the experimental methodologies used to characterize this specificity.

Introduction: The Chiral Nature of Metolachlor (B1676510)

Metolachlor is a widely used pre-emergent herbicide belonging to the chloroacetanilide family, effective against grasses and certain broadleaf weeds.[1] Its molecular structure possesses two distinct chiral elements: a stereogenic carbon center in the N-alkyl side chain and a chiral axis due to restricted rotation around the aryl-nitrogen bond (atropisomerism).[2][3] This combination results in the existence of four stable stereoisomers: (aR,1'S), (aS,1'S), (aR,1'R), and (aS,1'R).[3]

Initial formulations of metolachlor were sold as a racemic mixture containing all four stereoisomers in equal parts (1:1:1:1).[1][4] However, extensive research revealed that the herbicidal activity is not evenly distributed among the isomers. The biological efficacy resides almost exclusively within the two (1'S)-diastereomers, commonly referred to as S-metolachlor.[2][5] This discovery led to the development of "resolved" formulations, enriched with the more active S-isomers, which allow for significantly lower application rates while achieving equivalent or superior weed control.[6][7] These enriched products, such as Dual Magnum®, typically contain approximately 88% S-isomers and 12% R-isomers, in contrast to the 50:50 ratio in racemic mixtures.[7]

G

Caption: Logical relationship of metolachlor isomers and activity.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

Metolachlor's mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6][8] VLCFAs are lipids with more than 18 carbon atoms, essential for the formation of various cellular components, including cuticular waxes and membranes, which are critical for seedling development.[9] The herbicide specifically targets the fatty acid elongase (FAE) complex, an enzyme system located in the endoplasmic reticulum.[9][10]

This complex extends fatty acid chains by two carbons per cycle through four sequential reactions:

  • Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS).

  • First Reduction: Catalyzed by 3-ketoacyl-CoA reductase (KCR).

  • Dehydration: Catalyzed by 3-hydroxyacyl-CoA dehydratase (HCD).

  • Second Reduction: Catalyzed by trans-2,3-enoyl-CoA reductase (ECR).

Research has pinpointed the first enzyme, KCS, as the specific target of chloroacetamide herbicides.[10][11] The S-enantiomer of metolachlor acts as a potent, competitive inhibitor with respect to the acyl-CoA substrate, effectively binding to the KCS active site and halting the entire elongation process.[11] This leads to a depletion of VLCFAs, which in turn stops cell division and elongation in the shoots and roots of emerging weed seedlings, ultimately preventing them from breaking through the soil surface.[6] The R-enantiomers exhibit significantly weaker binding to the KCS enzyme and are therefore much less effective as inhibitors.[11]

G cluster_inhibitors Inhibitors S_Metolachlor S-Metolachlor Ketoacyl_CoA Ketoacyl_CoA S_Metolachlor->Ketoacyl_CoA Strong Inhibition R_Metolachlor R-Metolachlor R_Metolachlor->Ketoacyl_CoA Weak Inhibition

Caption: Metolachlor's inhibition of the VLCFA elongation pathway.

Quantitative Data: Differential Herbicidal Activity

The superior efficacy of S-metolachlor allows for a reduction in application rates by approximately 30-35% compared to racemic metolachlor to achieve the same level of weed control.[2][12] This is a direct consequence of the higher concentration of the active S-isomers in the enriched formulation. The differential activity has been demonstrated in numerous studies on various weed species.

ParameterRacemic Metolachlor (50% S-Isomers)S-Metolachlor (approx. 88% S-Isomers)Data Source(s)
Relative Use Rate 100% (Standard Rate)~65% of Standard Rate[2][13]
Comparative Efficacy Requires a higher dose to achieve 50% control (LD50) on species like creeping bentgrass.Achieves the same level of control at a significantly lower dose.[7]
Control at Equal Rates Provides lower levels of weed control on species like green foxtail and barnyardgrass.Provides greater levels of weed control at the same gram-for-gram application rate.[7]
Isomer Composition ~50% (1'S) isomers, ~50% (1'R) isomers~88% (1'S) isomers, ~12% (1'R) isomers[7]

Experimental Protocols

Characterizing the stereospecificity of metolachlor involves a multi-step process that includes isomer separation, in vitro enzyme assays, and whole-plant bioassays.

G cluster_assays Step 2: Biological & Enzymatic Assays start Racemic Metolachlor separation Step 1: Isomer Separation (Chiral HPLC) start->separation isomers Isolated Stereoisomers (e.g., aSS, aRR) separation->isomers plant_assay Whole-Plant Bioassay (Pre-emergent Activity) isomers->plant_assay enzyme_assay VLCFAE Inhibition Assay (in vitro / Yeast System) isomers->enzyme_assay analysis Step 3: Data Analysis (Dose-Response Curves, IC50 Calculation) plant_assay->analysis enzyme_assay->analysis conclusion Conclusion: Determine Stereospecific Activity analysis->conclusion

Caption: Experimental workflow for assessing metolachlor stereospecificity.

Protocol for Isomer Separation by Chiral HPLC

Objective: To isolate the individual stereoisomers of metolachlor from a racemic or enriched mixture for use in subsequent biological assays.

Methodology:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column is essential. Polysaccharide-based columns such as Chiralcel OD-H or Chiralpak AY-H are commonly used.[5][14]

  • Mobile Phase: An isocratic mobile phase consisting of a non-polar solvent and a polar modifier is typically used. A common example is n-hexane with a small percentage of isopropanol (B130326) (e.g., 98:2 v/v) or ethanol (B145695) (e.g., 96:4 v/v).[3][14]

  • Sample Preparation: Technical grade metolachlor is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Controlled, often at ambient (e.g., 25°C).[14]

    • Detection: UV detection at a wavelength where the analyte absorbs, such as 220 nm.[15]

  • Fraction Collection: As the isomers elute at different retention times, fractions corresponding to each peak are collected separately.

  • Purity Analysis: The purity of the collected fractions is confirmed by re-injecting them into the chiral HPLC system.

Protocol for VLCFAE Inhibition Assay using a Yeast System

Objective: To determine the in vitro inhibitory activity of metolachlor isomers on the target enzyme, Very-Long-Chain Fatty Acid Elongase (VLCFAE).

Methodology:

  • Heterologous Expression: A gene encoding a plant VLCFAE (e.g., Arabidopsis thaliana FAE1) is cloned into a yeast expression vector (e.g., pYES2).[16] The vector is then transformed into Saccharomyces cerevisiae.

  • Yeast Culture and Induction: Transformed yeast cells are grown in a minimal medium lacking uracil (B121893) to select for plasmid maintenance. Protein expression is induced by switching the carbon source from glucose to galactose.[16]

  • Herbicide Treatment: The induced yeast cultures are divided and treated with various concentrations of the isolated metolachlor isomers (dissolved in a suitable solvent like DMSO) or a solvent control.

  • Incubation: Cultures are incubated for a set period (e.g., 18-20 hours) to allow for fatty acid synthesis to occur in the presence of the inhibitor.[16]

  • Fatty Acid Extraction: Yeast cells are harvested, and total fatty acids are extracted and transmethylated to form fatty acid methyl esters (FAMEs), which are more volatile for analysis.

  • GC/MS Analysis: The FAMEs are analyzed by Gas Chromatography-Mass Spectrometry (GC/MS). The production of VLCFAs (fatty acids with >18 carbons) is quantified by measuring the area of the corresponding peaks.[10][16]

  • Data Analysis: The inhibition of VLCFA synthesis is calculated for each isomer concentration relative to the solvent control. This data is used to determine the IC50 value (the concentration of inhibitor required to reduce VLCFA production by 50%).

Protocol for Whole-Plant Pre-Emergence Bioassay

Objective: To assess the herbicidal efficacy of metolachlor isomers on target weed species under controlled conditions.

Methodology:

  • Soil Preparation: A standardized soil mix (e.g., sandy loam) is placed into pots or trays.

  • Herbicide Application: The soil surface is treated with an aqueous solution/emulsion of the isolated metolachlor isomers at a range of application rates (e.g., corresponding to 0, 0.25x, 0.5x, 1x, 2x the standard field rate). A carrier control (water + formulation blanks) is included.

  • Sowing: Seeds of a sensitive indicator species, such as green foxtail (Setaria viridis) or barnyardgrass (Echinochloa crus-galli), are sown at a uniform depth in the treated soil.[7]

  • Growth Conditions: The pots are placed in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity. They are watered as needed.

  • Evaluation: After a specified period (e.g., 14-21 days), the herbicidal effect is evaluated. Common endpoints include:

    • Seedling emergence counts.

    • Visual injury ratings (on a scale of 0-100%).

    • Shoot biomass (fresh or dry weight).

  • Data Analysis: The data is used to generate dose-response curves. From these curves, the GR50 or LD50 value (the rate of herbicide required to cause 50% growth reduction or mortality, respectively) can be calculated for each isomer.[7]

References

(R)-Metolachlor's Interaction with Soil Organic Matter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between the herbicide (R)-metolachlor and soil organic matter (SOM). Understanding these complex processes is paramount for predicting its environmental fate, efficacy, and potential for off-target movement. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the core mechanisms to support advanced research and development.

Core Interaction: Sorption and Bioavailability

The persistence and bioavailability of this compound in the soil environment are predominantly governed by its sorption to soil colloids, particularly soil organic matter. This interaction, primarily driven by hydrophobic partitioning and van der Waals forces, dictates the amount of the herbicide available in the soil solution for weed uptake, microbial degradation, and potential leaching.

Soil organic matter, with its vast surface area and diverse functional groups, is the principal sorbent for metolachlor (B1676510) in most soil types. A strong positive correlation exists between the organic carbon content of a soil and its capacity to adsorb metolachlor.[1][2][3][4] Clay content also contributes to sorption, but to a lesser extent than organic matter.[3]

The primary metabolites of metolachlor, ethanesulfonic acid (ESA) and oxanilic acid (OA), are more mobile and less sorptive than the parent compound.[5][6]

Quantitative Sorption Data

The extent of this compound sorption is quantified using the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). These values are critical inputs for environmental fate models. The Freundlich isotherm is commonly used to describe the non-linear sorption behavior of metolachlor in soil.[3][4]

Soil Type/ComponentOrganic Matter (%)Clay (%)pHKd (L/kg)Koc (L/kg)Reference
Various agricultural soils0.8 - 8.7--1.3 - 8.7-[7]
Sandy Loam1.2--1.08-[2]
Silt Loam4.5--9.32-[2]
Andisol---2.39 - 3.80-[1]
Humic Acid-----[8][9]
Humin-----[8]

Note: The table presents a selection of reported values. Kd and Koc are highly dependent on specific soil characteristics and experimental conditions.

Degradation in Soil

Microbial degradation is the primary pathway for the dissipation of this compound in soil.[10] The rate of degradation is influenced by several environmental factors, including soil temperature, moisture, and microbial activity. The half-life (DT50) of metolachlor in soil can vary significantly, typically ranging from 15 to 70 days.[10][11] Higher temperatures and optimal soil moisture generally lead to faster degradation.[1][10]

Degradation Pathway

The microbial transformation of this compound primarily involves the cleavage of the chloroacetyl group, leading to the formation of two major metabolites: metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OA).[5][6] Reductive dechlorination has also been reported as a transformation pathway.[12]

G Metolachlor This compound Dechlorination Dechlorination Metolachlor->Dechlorination Microbial Action Hydroxylation Hydroxylation Dechlorination->Hydroxylation SideChain_Cleavage Side-Chain Cleavage Hydroxylation->SideChain_Cleavage ESA Metolachlor ESA SideChain_Cleavage->ESA OA Metolachlor OA SideChain_Cleavage->OA Further_Degradation Further Degradation (Mineralization to CO2) ESA->Further_Degradation OA->Further_Degradation

This compound Degradation Pathway

Experimental Protocols

Batch Equilibrium Sorption Study

This method is widely used to determine the sorption coefficients (Kd and Koc) of this compound in soil.

cluster_prep Sample Preparation cluster_experiment Batch Experiment cluster_analysis Analysis & Calculation Soil_Sample Air-dry and sieve soil sample (<2mm) Mix Add soil to centrifuge tubes with varying concentrations of metolachlor solution (e.g., 1:5 soil:solution ratio) Soil_Sample->Mix Metolachlor_Solution Prepare stock solution of this compound Metolachlor_Solution->Mix Equilibrate Shake for a defined period (e.g., 24-48 hours) at constant temperature Mix->Equilibrate Centrifuge Centrifuge to separate solid and liquid phases (e.g., 3000 rpm for 20 min) Equilibrate->Centrifuge Filter Filter supernatant Centrifuge->Filter Analyze Quantify metolachlor in supernatant (Ce) using HPLC-MS/MS or GC-MS Filter->Analyze Calculate Calculate amount sorbed (Cs) by difference from initial concentration Analyze->Calculate Isotherm Plot sorption isotherm (Cs vs. Ce) and calculate Kd and Koc Calculate->Isotherm cluster_som Soil Organic Matter Fractions Metolachlor This compound in Soil Solution Humin Humin (Insoluble) Metolachlor->Humin Strong Sorption Humic_Acid Humic Acid (Alkali-soluble) Metolachlor->Humic_Acid Strong Sorption Fulvic_Acid Fulvic Acid (Water-soluble) Metolachlor->Fulvic_Acid Weaker Sorption

References

Navigating the Matrix: An In-depth Technical Guide to the Bioavailability of (R)-Metolachlor in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of (R)-metolachlor, the herbicidally active isomer of metolachlor (B1676510), across various soil types. Understanding the factors that govern its presence and activity in the soil solution is paramount for predicting efficacy, assessing environmental fate, and developing effective and sustainable weed management strategies. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the complex interplay of factors influencing the bioavailability of this widely used herbicide.

Introduction to this compound Bioavailability

Bioavailability, in the context of soil science, refers to the fraction of a chemical that is dissolved in the soil solution and is therefore available for uptake by plants and microorganisms, as well as for transport through the soil profile. The efficacy of a soil-applied herbicide like this compound is directly dependent on its bioavailability. A multitude of soil properties and environmental conditions interact to control the concentration of this compound in the soil solution, primarily through the processes of adsorption-desorption and degradation.

Key Factors Influencing Bioavailability

The bioavailability of this compound is not a static property but a dynamic equilibrium influenced by several key soil characteristics and environmental parameters.

  • Soil Organic Matter (OM): Organic matter is the single most important factor governing the adsorption of this compound in soil.[1][2] The non-ionic nature of this compound facilitates its partitioning into the organic fraction of the soil, reducing its concentration in the soil solution and thus its bioavailability. A positive correlation between organic matter content and the adsorption coefficient of metolachlor is well-documented.[1][2]

  • Clay Content: Clay minerals, with their large surface area, also contribute to the adsorption of this compound, although generally to a lesser extent than organic matter.[2][3] The type of clay mineral can also play a role in the adsorption process.

  • Soil Texture: The relative proportions of sand, silt, and clay define the soil texture and influence water movement, aeration, and microbial activity, all of which indirectly affect this compound bioavailability. For instance, the potential for leaching is higher in coarse-textured sandy soils compared to fine-textured clay soils.[1]

  • Soil Moisture: Soil moisture levels impact both the degradation and transport of this compound. Higher soil moisture can enhance microbial degradation, a primary dissipation pathway for this herbicide.[4][5] Conversely, in very dry conditions, adsorption to soil particles may increase, reducing bioavailability.[4]

  • Temperature: Temperature affects the rate of microbial degradation of this compound.[6][7] Higher temperatures generally lead to faster degradation and a shorter half-life in the soil.[6]

  • Soil pH: While less influential than organic matter, soil pH can have a minor effect on the adsorption and degradation of this compound.

Quantitative Bioavailability Data in Different Soil Types

The following tables summarize key parameters that quantify the bioavailability of this compound in different soil types. The Freundlich adsorption coefficient (Kf) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc) are measures of the herbicide's tendency to adsorb to soil particles. A higher value indicates greater adsorption and lower bioavailability. The half-life (DT50) represents the time it takes for 50% of the applied herbicide to dissipate, providing an indication of its persistence.

Table 1: Adsorption and Degradation of this compound in Sandy Loam Soils

Soil PropertyValueAdsorption Coefficient (Kf) (µg1-nmLng-1)Degradation Half-life (DT50) (days)Reference
Organic MatterLowLower Kf values expectedGenerally shorter DT50[1][4]
Clay ContentLowLower Kf values expectedVariable[1][4]
Representative DataSandy Loam--[4]

Note: Specific quantitative values for sandy loam were not explicitly detailed in the provided search results, but the general principles of lower adsorption and potentially faster degradation in low organic matter soils apply.

Table 2: Adsorption and Degradation of this compound in Clay and Clay Loam Soils

Soil PropertyValueAdsorption Coefficient (Kf) (µg1-nmLng-1)Degradation Half-life (DT50) (days)Reference
Organic Matter2.6%--[8]
Clay ContentHighHigher Kf values expectedGenerally longer DT50[2]
Representative DataClay Loam-Bioavailability at 33 days: 27-45% of applied[8]

Table 3: Adsorption and Degradation of this compound in Silt Loam Soils

Soil PropertyValueAdsorption Coefficient (Kd) (L/kg)Degradation Half-life (DT50) (days)Reference
Organic Matter1.5%1.3 - 8.7 (mean 3.0)21.66[9]
Clay Content35.0%--[9]
Silt Content47.5%--[9]
Representative DataSilty Loam-18 ± 4[10]

Experimental Protocols

Accurate assessment of this compound bioavailability relies on standardized and robust experimental methodologies. Below are detailed protocols for key experiments.

Batch Equilibrium Sorption Study

This method is used to determine the adsorption coefficient (Kf or Kd) of this compound to soil.

  • Soil Preparation: Air-dry and sieve the soil to a uniform particle size (e.g., <2 mm). Characterize the soil for properties such as organic matter content, clay content, pH, and cation exchange capacity.

  • Herbicide Solution Preparation: Prepare a stock solution of this compound in a 0.01 M CaCl2 solution. The CaCl2 helps to maintain a constant ionic strength and mimics the soil solution. Create a series of dilutions from the stock solution to cover a range of concentrations.

  • Equilibration: Add a known mass of soil (e.g., 2-5 g) to centrifuge tubes. Add a specific volume of each herbicide dilution to the tubes. Seal the tubes and shake them on a mechanical shaker for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed to separate the soil particles from the solution.

  • Analysis: Carefully collect an aliquot of the supernatant (the clear liquid) and analyze the concentration of this compound using a suitable analytical technique such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Calculation: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the solution. The adsorption data are then fitted to an adsorption isotherm model, such as the Freundlich or Langmuir equation, to determine the adsorption coefficient.

Degradation Half-Life (DT50) Determination

This protocol outlines the procedure for measuring the rate of this compound degradation in soil under controlled laboratory conditions.

  • Soil Treatment: Treat a known mass of fresh, sieved soil with a solution of this compound to achieve a desired concentration. Ensure homogenous distribution of the herbicide within the soil.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., flasks or microcosms) and adjust the soil moisture to a specific level (e.g., 50-75% of field capacity). Incubate the samples in the dark at a constant temperature.

  • Sampling: At regular time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample replicate incubation vessels.

  • Extraction: Extract the this compound from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture). This is often done using techniques like pressurized liquid extraction or sonication to ensure efficient recovery.

  • Analysis: Quantify the concentration of this compound in the extracts using HPLC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of this compound remaining in the soil against time. The degradation data are typically fitted to a first-order kinetic model to calculate the degradation rate constant and the half-life (DT50).

Analytical Quantification of this compound in Soil

A robust and sensitive analytical method is crucial for accurate determination of this compound concentrations in soil extracts.

  • Extraction: A 10-gram subsample of soil is extracted twice with a 70% (v/v) methanol (B129727)/water solution containing 1% (v/v) ammonium (B1175870) hydroxide (B78521) using mechanical agitation.[11]

  • Cleanup: The extract is centrifuged and filtered. The methanol is removed by rotary evaporation. The sample is then acidified and passed through a solid-phase extraction (SPE) column for cleanup and concentration of the analyte.[11]

  • Elution: The this compound is eluted from the SPE column with a basic methanol solution.[11]

  • Analysis: The final extract is analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique provides high selectivity and sensitivity for the quantification of this compound and its metabolites.[11]

Visualizing the Dynamics of Bioavailability

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

Bioavailability_Factors cluster_factors Influencing Factors Metolachlor This compound in Soil SoilSolution Bioavailable (Soil Solution) Metolachlor->SoilSolution Dissolution Adsorbed Non-Bioavailable (Adsorbed) SoilSolution->Adsorbed Adsorption Degradation Degradation SoilSolution->Degradation Uptake Plant/Microbial Uptake SoilSolution->Uptake Leaching Leaching SoilSolution->Leaching OM Organic Matter OM->Adsorbed Increases Clay Clay Content Clay->Adsorbed Increases Moisture Soil Moisture Moisture->Degradation Enhances Temp Temperature Temp->Degradation Increases Experimental_Workflow cluster_sorption Batch Equilibrium Sorption cluster_degradation Degradation Study start Soil Sample Collection & Preparation S1 Prepare Herbicide Solutions start->S1 D1 Treat Soil with Herbicide start->D1 S2 Equilibrate Soil with Solutions S1->S2 S3 Centrifuge & Separate Phases S2->S3 S4 Analyze Supernatant (LC-MS/MS) S3->S4 S5 Calculate Adsorption Coefficient (Kf/Kd) S4->S5 D2 Incubate at Constant Temp/Moisture D1->D2 D3 Sample at Time Intervals D2->D3 D4 Extract Herbicide D3->D4 D5 Analyze Extract (LC-MS/MS) D4->D5 D6 Calculate Half-Life (DT50) D5->D6

References

An In-Depth Technical Guide to Racemic Metolachlor Versus Enantiomerically Enriched S-Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolachlor (B1676510), a widely utilized pre-emergent herbicide, exists as a chiral compound with four stereoisomers. Initially introduced as a racemic mixture, technological advancements have enabled the large-scale production of enantiomerically enriched S-metolachlor. This guide provides a comprehensive technical overview of racemic metolachlor and S-metolachlor, detailing their synthesis, mechanism of action, comparative efficacy, environmental fate, and toxicological profiles. Quantitative data are summarized in comparative tables, and detailed experimental protocols for key analyses are provided. Visual representations of synthetic pathways, mechanisms of action, and degradation routes are offered through Graphviz diagrams to facilitate a deeper understanding of the core differences and the scientific rationale behind the chemical switch to the enantiomerically pure formulation.

Introduction: The Chirality of Metolachlor

Metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide] possesses two chiral elements: a stereogenic carbon atom in the methoxypropyl side chain and a chiral axis due to restricted rotation around the N-aryl bond. This results in the existence of four stable stereoisomers. The herbicidal activity is primarily attributed to the S-enantiomers. Racemic metolachlor contains an equal mixture of the R- and S-enantiomers, while S-metolachlor is an enriched formulation containing a higher proportion of the more active S-isomers.[1] The transition to S-metolachlor, often referred to as a "chiral switch," allows for a reduction in the application rate needed for effective weed control, thereby decreasing the environmental load of the herbicide.[2][3]

Synthesis and Production

The industrial production of metolachlor has evolved from synthesizing the racemic mixture to sophisticated methods for producing the enantiomerically enriched S-form.

Synthesis of Racemic Metolachlor

The traditional synthesis of racemic metolachlor involves the reaction of 2-ethyl-6-methylaniline (B166961) with 2-chloroacetyl chloride and 1-methoxy-2-propanol.

Synthesis of S-Metolachlor

Several strategies have been developed for the commercial synthesis of S-metolachlor, primarily focusing on asymmetric synthesis to favor the formation of the desired S-enantiomer.[4]

  • Enzymatic Resolution: This method involves the use of lipases to selectively acylate one of the enantiomers of a precursor, allowing for the separation of the S-enantiomer.[4]

  • Chiral Precursor Synthesis: This approach utilizes a chiral starting material, such as (R)-epichlorohydrin, to build the S-metolachlor molecule with the desired stereochemistry.[5]

  • Asymmetric Catalytic Hydrogenation: This is a widely used industrial method that employs a chiral catalyst, often an iridium-ferrocenyl diphosphine complex, for the asymmetric hydrogenation of an imine precursor to produce the S-enantiomer with high enantiomeric excess.[6][7]

G cluster_synthesis Asymmetric Catalytic Hydrogenation for S-Metolachlor Imine Imine Precursor S_Amine (S)-Amine Intermediate Imine->S_Amine Asymmetric Hydrogenation ChiralCatalyst Chiral Ir-Ferrocenyl Diphosphine Catalyst ChiralCatalyst->S_Amine Hydrogen H₂ Hydrogen->S_Amine Acylation Acylation with Chloroacetyl Chloride S_Amine->Acylation S_Metolachlor S-Metolachlor Acylation->S_Metolachlor G cluster_moa Metolachlor's Mechanism of Action Metolachlor Metolachlor (S-enantiomer) VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis Metolachlor->VLCFA_Synthesis Inhibits CellDivision Cell Division and Growth VLCFA_Synthesis->CellDivision Essential for WeedSeedling Weed Seedling Emergence CellDivision->WeedSeedling Leads to Inhibition->CellDivision Disruption G cluster_degradation Environmental Degradation of Metolachlor Metolachlor Metolachlor (Racemic or S-) MicrobialDegradation Microbial Degradation (Primary Pathway) Metolachlor->MicrobialDegradation ESA Metolachlor ESA MicrobialDegradation->ESA OA Metolachlor OA MicrobialDegradation->OA OtherMetabolites Other Metabolites MicrobialDegradation->OtherMetabolites

References

Atropisomerism in (R)-Metolachlor: A Technical Guide to its Stereochemistry and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolachlor (B1676510), a widely utilized chloroacetanilide herbicide, exhibits a unique form of stereoisomerism known as atropisomerism, in addition to a traditional chiral center. This results in the existence of four distinct stereoisomers, not all of which contribute equally to its desired herbicidal activity. This technical guide provides an in-depth exploration of the atropisomerism of metolachlor, with a particular focus on the significance of the (S)-enantiomers, commercially known as S-metolachlor. We will delve into the structural basis of this isomerism, the differential biological activity of the stereoisomers, and the analytical techniques employed for their separation and quantification. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of agrochemistry, environmental science, and drug development.

Introduction to Atropisomerism in Metolachlor

Metolachlor possesses two elements of chirality: a stereogenic carbon center in the N-alkyl side chain and a chiral axis arising from hindered rotation around the aryl-nitrogen (C–N) bond.[1][2][3] This restricted rotation, a phenomenon known as atropisomerism, is caused by steric hindrance between the ortho-substituents on the phenyl ring and the bulky N-substituent.[3][4] The combination of this chiral axis and the chiral center results in four stable stereoisomers: (aR,1'S), (aS,1'S), (aR,1'R), and (aS,1'R).[3][5] These isomers are stable at ambient temperatures and do not readily interconvert under normal environmental conditions.[6][7][8]

The significance of this stereochemistry lies in the differential herbicidal activity of the isomers. The primary phytotoxicity of metolachlor is attributed to the (S)-enantiomers, specifically the (aS,1'S) and (aR,1'S) diastereomers.[9][10][11][12] In fact, approximately 95% of the herbicidal activity resides in these two S-isomers.[9][10] This discovery led to the development and commercialization of enantiomerically enriched S-metolachlor (also known as Dual Magnum®), which contains a significantly higher proportion of the active (S)-isomers.[1][11][13] The use of S-metolachlor allows for a reduction in the total amount of herbicide applied to the environment while maintaining or enhancing efficacy, thereby reducing the environmental load.[7][13]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the composition and properties of metolachlor and its stereoisomers.

ParameterValueReference(s)
Number of Stereoisomers4[1][2][3]
Active Isomers(aS,1'S) and (aR,1'S)[9][10][11][12]
Herbicidal Activity Contribution of S-isomers~95%[9][10]
Composition of Racemic Metolachlor1:1:1:1 mixture of the four stereoisomers[4][7]
Composition of S-Metolachlor (Commercial)~88-90% (S)-isomers, ~10-12% (R)-isomers[13][14]
Enantiomeric Excess (ee) of Isolated Isomers>98%[1]

Table 1: Stereoisomer Composition and Activity of Metolachlor

ParameterValueReference(s)
LD50 for S-Metolachlor on Creeping BentgrassLower than racemic metolachlor[13]
Control of Green Foxtail and BarnyardgrassGreater with S-metolachlor at equivalent rates[13]

Table 2: Comparative Efficacy of Metolachlor Formulations

Experimental Protocols

Separation of Metolachlor Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

The separation of the four metolachlor stereoisomers is most commonly achieved using chiral HPLC.[1][15][16]

Methodology:

  • Column: A chiral stationary phase is essential. Cellulose-based columns, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel OD-H), have proven effective.[15][16]

  • Mobile Phase: A normal-phase mobile phase is typically used. A mixture of hexane (B92381) and isopropanol (B130326) is a common choice.[16] For example, a mobile phase composition of 20/80 (v/v) hexane/isopropanol has been reported.[16] Another study utilized n-hexane/EtOH (96/4) for optimal resolution on an AY-H column.[17]

  • Flow Rate: A low flow rate, such as 0.1 mL/min, can improve separation.[16] A rate of 0.6 mL/min has also been used effectively.[17]

  • Detection: UV detection is suitable for metolachlor. A wavelength of 220 nm or 230 nm can be used.[9][18]

  • Temperature: The separation can be performed at ambient temperature (e.g., 25°C).[17]

  • Sample Preparation: The metolachlor sample is dissolved in a suitable solvent, such as the mobile phase, before injection.

Synthesis of (S)-Metolachlor

The industrial synthesis of enantiomerically enriched (S)-metolachlor often involves an asymmetric hydrogenation step.[5] An alternative efficient synthesis has been described using (R)-epichlorohydrin as a chiral starting material.[10]

Key Steps in an Enantioselective Synthesis Route:

  • Formation of the Imine: 2-ethyl-6-methylaniline (B166961) (MEA) is reacted with methoxyacetone (B41198) to form the corresponding imine.[4][5]

  • Asymmetric Hydrogenation: The crucial step is the asymmetric hydrogenation of the imine to produce the chiral amine intermediate with a high enantiomeric excess of the (S)-enantiomer. This is typically achieved using a chiral catalyst, such as an Iridium complex with a chiral phosphine (B1218219) ligand (e.g., Xyliphos).[5]

  • Acylation: The resulting (S)-amine is then acylated with chloroacetyl chloride to yield (S)-metolachlor.[4]

Visualizations

Metolachlor_Stereoisomers cluster_chiral_elements Chiral Elements in Metolachlor cluster_stereoisomers Four Stereoisomers Chiral Center (C*) Chiral Center (C*) Chiral Axis (Aryl-N) Chiral Axis (Aryl-N) aS,1'S aS,1'S Chiral Axis (Aryl-N)->aS,1'S aS aR,1'S aR,1'S Chiral Axis (Aryl-N)->aR,1'S aR aS,1'R aS,1'R Chiral Axis (Aryl-N)->aS,1'R aS aR,1'R aR,1'R Chiral Axis (Aryl-N)->aR,1'R aR Chiral Center (C) Chiral Center (C) Chiral Center (C)->aS,1'S S Chiral Center (C)->aR,1'S R Chiral Center (C)->aS,1'R S Chiral Center (C)->aR,1'R R

Caption: Relationship between chiral elements and the four stereoisomers of metolachlor.

Chiral_HPLC_Workflow Sample Preparation Sample Preparation Chiral HPLC System Chiral HPLC System Sample Preparation->Chiral HPLC System Injection Data Acquisition Data Acquisition Chiral HPLC System->Data Acquisition Signal Chromatogram Chromatogram Data Acquisition->Chromatogram Processing Quantification Quantification Chromatogram->Quantification Peak Integration

Caption: Experimental workflow for the chiral separation of metolachlor stereoisomers.

Metolachlor_MOA Metolachlor (S-isomers) Metolachlor (S-isomers) Elongases Elongases Metolachlor (S-isomers)->Elongases Inhibits GGPP Cyclases GGPP Cyclases Metolachlor (S-isomers)->GGPP Cyclases Inhibits Inhibition of Weed Growth Inhibition of Weed Growth Elongases->Inhibition of Weed Growth Gibberellin Pathway Gibberellin Pathway GGPP Cyclases->Gibberellin Pathway Part of Gibberellin Pathway->Inhibition of Weed Growth Disruption leads to

Caption: Simplified signaling pathway for the mode of action of metolachlor.

Significance and Conclusion

The atropisomerism in metolachlor is a compelling example of how stereochemistry can profoundly impact the biological activity of a molecule. The recognition that the herbicidal efficacy resides predominantly in the (S)-enantiomers has led to a significant shift in the agrochemical industry towards the use of enantiomerically enriched products. This "chiral switch" not only enhances the performance of the herbicide but also aligns with the principles of green chemistry by reducing the environmental input of less active or inactive isomers.[1][14]

For researchers in drug development, the case of metolachlor serves as a potent reminder of the importance of considering all forms of stereoisomerism, including the often-overlooked atropisomerism.[19][20] The differential biological activities of atropisomers can have significant implications for both efficacy and safety profiles of pharmaceutical compounds.

References

Methodological & Application

Chiral HPLC Method for the Enantioselective Separation of (R)- and (S)-Metolachlor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor (B1676510) is a widely used pre-emergent herbicide belonging to the chloroacetanilide class. It possesses two chiral elements: a stereogenic center and a chiral axis, resulting in four stereoisomers.[1] The herbicidal activity of metolachlor is primarily attributed to the S-enantiomers.[2][3] Consequently, modern formulations are often enriched with the S-isomers to enhance efficacy and reduce environmental load.[3] The accurate determination of the enantiomeric composition of metolachlor is crucial for quality control, environmental monitoring, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the most prevalent technique for this enantioselective separation.[4]

This document provides detailed application notes and protocols for the chiral HPLC separation of (R)- and (S)-metolachlor enantiomers, compiled from established methodologies.

Principle of Chiral Separation

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. This differential interaction leads to varying retention times for the (R)- and (S)-enantiomers, enabling their separation and quantification. The choice of the CSP and the mobile phase composition are critical factors in achieving optimal resolution.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the chiral separation of metolachlor enantiomers. Two primary methods are presented, utilizing different chiral stationary phases.

Method 1: Separation using a Polysaccharide-based Chiral Stationary Phase (AY-H Column)

This method provides an optimized resolution for all four stereoisomers of metolachlor.[5]

3.1.1. Equipment and Reagents

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Daicel CHIRALPAK AY-H column (250 mm x 4.6 mm, 5 µm) or equivalent[6]

    • Electronic integrator or data system[6]

    • Ultrasonic bath[6]

    • Analytical balance

    • Volumetric flasks (25 mL)[6]

    • Syringes and syringe filters (0.45 µm)

  • Reagents:

    • Metolachlor standard (racemic mixture) of known purity[6]

    • S-metolachlor standard of known purity[6]

    • n-Heptane, HPLC grade[6]

    • Ethanol, HPLC grade[6]

3.1.2. Chromatographic Conditions

ParameterCondition
Column Daicel CHIRALPAK AY-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Heptane / Ethanol (94:6, v/v)[6]
Flow Rate 0.6 mL/min[5]
Column Temperature 25 °C[5]
Detection UV at 230 nm[6]
Injection Volume 10 µL

3.1.3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Carefully measure 940 mL of n-heptane and 60 mL of ethanol.[6]

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using an ultrasonic bath or other suitable methods before use.[6]

  • Standard Solution Preparation (Racemic Metolachlor):

    • Accurately weigh approximately 25 mg of the racemic metolachlor standard into a 25 mL volumetric flask.[6]

    • Add about 15 mL of n-heptane and sonicate for 2 minutes to dissolve the standard.[6]

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with n-heptane and mix well.[6]

  • Sample Solution Preparation:

    • Accurately weigh a sufficient amount of the sample to contain approximately 25 mg of S-metolachlor into a 25 mL volumetric flask.[6]

    • Add about 15 mL of n-heptane and sonicate for 2 minutes.[6]

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with n-heptane and mix well.[6]

    • Filter the solution through a 0.45 µm syringe filter before injection.

3.1.4. System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic metolachlor standard solution to verify the separation of the stereoisomers and determine their retention times.

  • Inject the sample solution.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the standard.

  • Calculate the percentage of S-isomers in the sample.[6]

Method 2: Separation using Supercritical Fluid Chromatography (SFC) with a Polysaccharide-based Chiral Stationary Phase (IA3 Column)

SFC is an alternative technique that offers faster analysis times compared to traditional HPLC.[2]

3.2.1. Equipment and Reagents

  • Equipment:

    • Analytical Supercritical Fluid Chromatography (SFC) System with a UV detector

    • Chiralpak IA3 column or equivalent

    • Data acquisition and processing software

  • Reagents:

    • Metolachlor and S-Metolachlor standards

    • Carbon dioxide (CO₂), SFC grade

    • Isopropanol (B130326), HPLC grade

3.2.2. Chromatographic Conditions

ParameterCondition
Column Chiralpak IA3
Mobile Phase Isocratic with 2.5% Isopropanol in CO₂[2]
Flow Rate Not specified
Temperature Not specified
Detection UV

3.2.3. Preparation of Solutions

  • Standard and Sample Preparation:

    • Prepare a solution of the metolachlor standard or sample in isopropanol at a concentration of 5 mg/mL.[2]

3.2.4. Analysis

  • Equilibrate the SFC system with the specified mobile phase.

  • Inject the standard solution to determine the retention times of the four stereoisomers. The (aS,1'S) and (aR,1'S) enantiomers are the main components in S-metolachlor formulations.[2]

  • Inject the sample solution.

  • Calculate the enantiomeric excess of the S-enantiomers from the peak areas.[2]

Data Presentation

The following table summarizes the quantitative data for the chiral separation of metolachlor stereoisomers based on the SFC method described in an application note.[2]

StereoisomerRetention Time (min)
(aS,1'S)-metolachlor6.18
(aR,1'S)-metolachlor6.64
(aS,1'R)-metolachlor7.16
(aR,1'R)-metolachlor7.48

Data obtained using a Chiralpak IA3 column with an isocratic mobile phase of 2.5% isopropanol in CO₂.[2]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the chiral HPLC analysis of metolachlor.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Standard Injection & Peak Identification B->E C Sample Solution Preparation F Sample Injection C->F D->E E->F G Peak Integration & Quantification F->G H Calculation of Enantiomeric Ratio G->H I Report Generation H->I

Caption: Workflow for Chiral HPLC Analysis of Metolachlor.

Method_Selection_Logic Start Need for Chiral Separation of Metolachlor Decision Analysis Time Constraint? Start->Decision HPLC Conventional HPLC Method (e.g., AY-H column) Decision->HPLC No SFC Fast SFC Method (e.g., IA3 column) Decision->SFC Yes End Obtain Enantiomeric Composition HPLC->End SFC->End

Caption: Logic for Selecting a Chiral Separation Method.

References

Application Note: Enantioselective Analysis of Metolachlor in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metolachlor (B1676510) is a widely used chloroacetanilide herbicide that exists as a mixture of stereoisomers. The herbicidal activity is primarily associated with the S-enantiomers. Consequently, S-metolachlor, an enriched formulation of the active enantiomers, was introduced to reduce application rates while maintaining efficacy.[1] This shift necessitates robust analytical methods to distinguish between metolachlor enantiomers in environmental samples to accurately assess their environmental fate and toxicological impact. This application note details a sensitive and selective method for the enantioselective analysis of metolachlor in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The described method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by chiral liquid chromatography for the separation of metolachlor diastereomers, and tandem mass spectrometry for unambiguous identification and quantification.

Quantitative Data Summary

The performance of the method for the analysis of metolachlor diastereomers in surface and groundwater is summarized in the table below. The data demonstrates good recovery and precision, with a low limit of quantitation.

AnalyteMatrixFortification Level (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantitation (LOQ) (ng/mL)
Metolachlor DiastereomersSurface Water0.108910.60.10
Metolachlor DiastereomersSurface Water1.08910.60.10
Metolachlor DiastereomersGround Water0.10809.10.10
Metolachlor DiastereomersGround Water1.0809.10.10

Data compiled from studies utilizing C18 SPE and chiral LC-MS/MS with APCI or APPI.[1][2]

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of metolachlor from water samples.

  • Materials:

    • C18 Solid-Phase Extraction Cartridges (1 g packing/6 mL volume)[1]

    • Methanol (B129727) (HPLC grade)

    • Phosphoric acid (concentrated)

    • 0.5% Phosphoric acid solution

    • n-Hexane/2-Propanol (90:10, v/v)

    • Polypropylene (B1209903) centrifuge tubes (50 mL)

    • SPE vacuum manifold

  • Procedure:

    • Sample Acidification: To a 50 mL aliquot of the water sample in a polypropylene centrifuge tube, add 0.25 mL of concentrated phosphoric acid.[1]

    • SPE Cartridge Conditioning: Precondition a C18 SPE cartridge by passing 2 x 5 mL of methanol followed by 2 x 5 mL of 0.5% phosphoric acid.[1] Do not allow the cartridge to go dry.

    • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.[1]

    • Analyte Elution: Elute the metolachlor from the SPE cartridge with 15 mL of methanol into a concentration tube.[1]

    • Solvent Evaporation: Evaporate the eluate to dryness using a rotary evaporator with a water bath temperature of 30-40 °C.[1]

    • Reconstitution: Reconstitute the dried residue to a final volume of 1 mL with n-hexane/2-propanol (90:10, v/v) for LC-MS/MS analysis.[1]

2. Enantioselective Analysis by LC-MS/MS

This protocol outlines the instrumental parameters for the chiral separation and detection of metolachlor diastereomers.

  • Instrumentation:

    • Liquid Chromatograph (e.g., Perkin-Elmer Series 200 or equivalent)

    • Tandem Mass Spectrometer (e.g., Applied Biosystems/MDS Sciex API-365 or equivalent)

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI)[1][3]

  • Chromatographic Conditions:

    • Chiral Column: ChiralPak AS-H, 4.6 mm i.d. x 250 mm.[1]

    • Mobile Phase: Isocratic n-Hexane/2-Propanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C[1]

    • Injection Volume: 20 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Ion Mode[4][5]

    • Interface: APCI or APPI[1][3]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Precursor Ion (m/z): 284.2

      • Product Ion (m/z): 252.2

      • (Note: Specific collision energies and other source parameters should be optimized for the instrument in use.)

Workflow and Pathway Diagrams

Experimental Workflow for Enantioselective Analysis of Metolachlor

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a Water Sample Collection (50 mL) b Acidification with Phosphoric Acid a->b c Solid-Phase Extraction (C18 Cartridge) b->c d Elution with Methanol c->d e Evaporation to Dryness d->e f Reconstitution in n-Hexane/2-Propanol e->f g Injection into LC System f->g h Chiral Separation on ChiralPak AS-H Column g->h i Ionization (APCI/APPI) h->i j Detection by Tandem Mass Spectrometry (MRM) i->j k Peak Integration and Quantification j->k l Calculation of Enantiomeric Ratio k->l

Caption: Workflow for metolachlor analysis.

Logical Relationship of Metolachlor Stereoisomers

G cluster_S 1'S Diastereomers (Herbicidally Active) cluster_R 1'R Diastereomers rac_metolachlor Racemic Metolachlor aS1S aS,1'S rac_metolachlor->aS1S aR1S aR,1'S rac_metolachlor->aR1S aR1R aR,1'R rac_metolachlor->aR1R aS1R aS,1'R rac_metolachlor->aS1R s_metolachlor S-Metolachlor (Enriched) s_metolachlor->aS1S ~88% s_metolachlor->aR1S s_metolachlor->aR1R ~12% s_metolachlor->aS1R

Caption: Stereoisomers of metolachlor.

References

Application Note: High-Resolution Separation of Metolachlor Isomers Using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the separation of the four stereoisomers of the herbicide metolachlor (B1676510) using Supercritical Fluid Chromatography (SFC). Metolachlor possesses both a stereogenic center and a chiral axis, resulting in four distinct stereoisomers.[1][2] The biological activity of metolachlor is primarily attributed to the S-enantiomers.[1] Consequently, accurate stereoisomer separation is crucial for quality control in the manufacturing of enantiomerically enriched products and for environmental fate studies. This document provides a comprehensive protocol for the successful chiral separation of metolachlor isomers, offering a significant improvement in speed and sustainability over traditional normal-phase HPLC methods.[1]

Introduction

Metolachlor is a widely used herbicide for the control of broad-leaved weeds in various crops.[1] The molecule's two chiral elements give rise to four stereoisomers: (aS,1'S), (aR,1'S), (aS,1'R), and (aR,1'R).[1] The herbicidal efficacy is predominantly associated with the S-enantiomers, specifically (aS,1'S) and (aR,1'S).[1] This has led to the development and commercialization of S-metolachlor, a product enriched in these active isomers, to reduce the environmental load of less active compounds.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high efficiency, reduced analysis times, and lower consumption of hazardous organic solvents compared to conventional High-Performance Liquid Chromatography (HPLC).[1][3][4][5] This application note presents a detailed methodology for the baseline separation of all four metolachlor stereoisomers using an Agilent 1260 Infinity Analytical SFC System.[1]

Experimental Protocols

Sample Preparation

A racemic mixture of metolachlor, containing all four stereoisomers, is required for method development and system suitability testing.

  • Standard Solution: Prepare a stock solution of racemic metolachlor at a concentration of 5 mg/mL in isopropanol.[1]

  • Working Solution: Dilute the stock solution as needed for injection.

Supercritical Fluid Chromatography (SFC) Method

The following method was optimized for the separation of the four metolachlor stereoisomers on an Agilent 1260 Infinity Analytical SFC System.[1]

Table 1: Optimized SFC Method Parameters [1]

ParameterValue
Column Chiralpak IA-3, 4.6 x 150 mm, 3 µm
Mobile Phase Isocratic: 2.5% Isopropanol in CO₂
Flow Rate 3.0 mL/min
Column Temperature 40°C
Back Pressure 150 bar
Injection Volume 1 µL
Detection UV at 220 nm

Data Presentation

The optimized SFC method successfully resolved all four stereoisomers of metolachlor in under 8 minutes, a significant improvement over the 20-30 minutes typically required by normal-phase HPLC methods.[1]

Table 2: Retention Times of Metolachlor Stereoisomers [1]

StereoisomerRetention Time (minutes)
(aS,1'S)6.183
(aR,1'S)6.642
(aS,1'R)7.16
(aR,1'R)7.48

The method demonstrates excellent reproducibility, with retention time Relative Standard Deviations (RSDs) below 0.2% and area RSDs around 1%.[1]

In a separate study using UltraPerformance Convergence Chromatography (UPC²), a form of SFC, the four stereoisomers of metolachlor were baseline resolved in 4.5 minutes with the following resolution (Rs) values: Rs = 2.31 between peaks 1 and 2, Rs = 1.85 between peaks 2 and 3, and Rs = 1.48 between peaks 3 and 4.[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the SFC-based separation of metolachlor isomers.

G cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis racemic_metolachlor Racemic Metolachlor Standard dissolve Dissolve in Isopropanol (5 mg/mL) racemic_metolachlor->dissolve working_solution Working Solution dissolve->working_solution sfc_system Agilent 1260 Infinity SFC System injection Inject 1 µL sfc_system->injection separation Chiralpak IA-3 Column 2.5% IPA in CO2, 40°C, 150 bar injection->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification of Isomers integration->quantification

Caption: Workflow for SFC analysis of metolachlor isomers.

Logical Relationships in SFC Method Development

The following diagram illustrates the key parameters influencing the separation of metolachlor isomers in SFC and their logical relationships during method development.

G cluster_params SFC Parameters cluster_outcomes Separation Outcomes column Stationary Phase (Chiral Column) resolution Resolution (Rs) column->resolution modifier Mobile Phase (Co-solvent %) modifier->resolution retention Retention Time modifier->retention pressure Back Pressure pressure->retention temperature Temperature temperature->resolution temperature->retention peak_shape Peak Shape resolution->peak_shape

Caption: Key SFC parameters affecting isomer separation.

Conclusion

Supercritical Fluid Chromatography provides a rapid, efficient, and environmentally friendly method for the chiral separation of metolachlor stereoisomers. The protocol outlined in this application note, utilizing a Chiralpak IA-3 column with an isopropanol/CO₂ mobile phase, achieves baseline separation of all four isomers in under 8 minutes.[1] This method is suitable for high-throughput analysis in quality control and research laboratories, facilitating the accurate determination of the enantiomeric excess of S-metolachlor products and supporting environmental monitoring studies.

References

Application Notes and Protocols for the Chiral Analysis of Metolachlor and its Metabolites by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective analysis of the herbicide metolachlor (B1676510) and its primary metabolites, ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OXA), using capillary electrophoresis (CE). While a validated CE method is established for the polar metabolites, this document also presents a proposed starting methodology for the chiral separation of the parent metolachlor enantiomers, based on established principles of chiral CE.

Introduction to Chiral Analysis of Metolachlor

Metolachlor is a widely used chiral herbicide that consists of four stereoisomers. The herbicidal activity is primarily associated with the S-enantiomers. Consequently, enantioselective analysis is crucial for environmental monitoring, toxicological studies, and for quality control of enantiomerically enriched formulations. Capillary electrophoresis offers a powerful analytical tool for chiral separations due to its high efficiency, low sample and reagent consumption, and versatility.[1] Cyclodextrins are commonly employed as chiral selectors in CE, forming transient diastereomeric complexes with the enantiomers, which allows for their separation based on differences in their electrophoretic mobility.[1][2]

Enantioselective Analysis of Metolachlor Metabolites (ESA and OXA) by Capillary Zone Electrophoresis (CZE)

A robust and validated method for the simultaneous enantiomeric separation of the polar metolachlor metabolites, ESA and OXA, has been developed using Capillary Zone Electrophoresis (CZE) with a chiral selector.[3][4]

Principle

The enantiomers of the acidic metabolites, ESA and OXA, are separated by forming inclusion complexes with a chiral selector, gamma-cyclodextrin (B1674603) (γ-CD), added to the background electrolyte. The differential stability of these diastereomeric complexes leads to different apparent electrophoretic mobilities, enabling their separation. The use of a borate (B1201080) buffer at an alkaline pH ensures the analytes are anionic and migrate towards the anode, while the electroosmotic flow (EOF) is directed towards the cathode. The addition of an organic modifier, such as methanol (B129727), helps to modulate the EOF and improve the separation efficiency.

Experimental Protocol

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm)

  • Data acquisition and processing software

Reagents and Solutions:

Background Electrolyte (BGE) Preparation:

  • Prepare a borate buffer solution (e.g., 50 mM) by dissolving the appropriate amounts of boric acid and sodium tetraborate in deionized water.

  • Adjust the pH of the buffer to 9.0 using a sodium hydroxide solution.[3][4]

  • Add gamma-cyclodextrin to the buffer to a final concentration of 2.5% (w/v).[3][4]

  • Add methanol to the buffer to a final concentration of 20% (v/v).[3][4]

  • Degas the BGE by sonication or filtration before use.

Sample Preparation:

  • Water Samples: Acidify the sample and perform solid-phase extraction (SPE) for cleanup and preconcentration. Elute the analytes with an appropriate solvent (e.g., methanol), evaporate to dryness, and reconstitute in the BGE or a compatible solvent.

  • Soil Samples: Extract the soil with a suitable solvent (e.g., methanol/water mixture). Centrifuge and filter the extract. Proceed with SPE cleanup as described for water samples.

  • Standard Solutions: Dissolve the racemic standards of ESA and OXA in the BGE to the desired concentrations.

CE Operating Conditions:

Parameter Value
Capillary Temperature 15 °C[3][4]
Applied Voltage 30 kV[3][4]
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection Wavelength 200 nm

| Polarity | Normal (anode at the inlet, cathode at the outlet) |

Quantitative Data

The following table summarizes typical performance data for the enantioselective CZE analysis of metolachlor metabolites.

AnalyteEnantiomerMigration Time (min)Resolution (Rs)
Metolachlor ESAEnantiomer 1[Data not available in abstract]> 1.5
Enantiomer 2[Data not available in abstract]
Metolachlor OXAEnantiomer 1[Data not available in abstract]> 1.5
Enantiomer 2[Data not available in abstract]

(Note: Specific migration times are dependent on the exact capillary length and instrument parameters and were not provided in the summarized search results. The resolution goal is typically >1.5 for baseline separation.)

Experimental Workflow

G cluster_prep Sample and BGE Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis sample_prep Sample Preparation (Extraction, Cleanup, Reconstitution) injection Sample Injection (Hydrodynamic) sample_prep->injection bge_prep BGE Preparation (Borate Buffer pH 9, 2.5% γ-CD, 20% Methanol) capillary_conditioning Capillary Conditioning (NaOH, Water, BGE) bge_prep->capillary_conditioning capillary_conditioning->injection separation Enantioseparation (30 kV, 15°C) injection->separation detection UV Detection (200 nm) separation->detection integration Peak Integration detection->integration quantification Quantification and Enantiomeric Ratio Calculation integration->quantification

Caption: Workflow for the enantioselective analysis of metolachlor metabolites by CZE.

Proposed Method for Enantioselective Analysis of Metolachlor by Micellar Electrokinetic Chromatography (MEKC)

Principle

Metolachlor is a neutral compound, and therefore, its enantiomers cannot be separated by CZE alone. In MEKC, the neutral metolachlor enantiomers will partition between the aqueous buffer and the hydrophobic core of the micelles. By adding a chiral selector, such as a cyclodextrin (B1172386), to the BGE, enantioselective interactions can occur in either the aqueous phase or at the micelle-water interface. The combination of differential partitioning into the micelles and diastereomeric complex formation with the cyclodextrin will result in different migration times for the enantiomers.

Proposed Experimental Protocol

Instrumentation:

  • Same as for the metabolite analysis.

Reagents and Solutions:

  • Boric acid

  • Sodium tetraborate

  • Sodium dodecyl sulfate (B86663) (SDS)

  • A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin)

  • Organic modifier (e.g., methanol, acetonitrile)

  • Sodium hydroxide (for pH adjustment)

  • Deionized water

  • Racemic metolachlor standard

Background Electrolyte (BGE) Preparation (Starting Conditions):

  • Prepare a borate buffer (e.g., 25-50 mM) and adjust the pH to a range of 8-10.

  • Add SDS to a concentration above its critical micelle concentration (e.g., 25-100 mM).

  • Incorporate a chiral selector. A good starting point would be a neutral cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or a charged cyclodextrin like sulfated-β-cyclodextrin (S-β-CD) at a concentration range of 10-50 mM.

  • Consider the addition of an organic modifier (e.g., 10-20% methanol or acetonitrile) to improve solubility and modify selectivity.

  • Degas the BGE before use.

Sample Preparation:

  • Formulations: Dilute the formulation in a suitable solvent (e.g., methanol) and then in the BGE.

  • Environmental Samples: Utilize liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with a non-polar sorbent. Evaporate the extract and reconstitute in a solvent compatible with the BGE.

Proposed CE Operating Conditions:

Parameter Starting Value/Range
Capillary Temperature 15-25 °C
Applied Voltage 20-30 kV
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection Wavelength ~220 nm (based on UV absorbance of metolachlor)

| Polarity | Normal or Reversed (depending on the charge of the cyclodextrin) |

Method Development Considerations:

  • Type and Concentration of Cyclodextrin: The choice of cyclodextrin is critical for achieving enantioselectivity. Different cyclodextrins (α, β, γ and their derivatives) should be screened.

  • Surfactant Concentration: The concentration of SDS will affect the partitioning of metolachlor and the migration window.

  • pH of the BGE: The pH will influence the electroosmotic flow and the charge of some cyclodextrins.

  • Organic Modifier: The type and concentration of the organic modifier can significantly impact the resolution.

Logical Relationship for Method Development

G cluster_start Initial Conditions cluster_optimization Optimization Strategy cluster_validation Method Validation start_bge Select Initial BGE (Buffer, SDS, Chiral Selector) screen_cs Screen Different Cyclodextrins start_bge->screen_cs optimize_cs_conc Optimize Cyclodextrin Concentration screen_cs->optimize_cs_conc optimize_sds Optimize SDS Concentration optimize_cs_conc->optimize_sds optimize_ph Optimize BGE pH optimize_sds->optimize_ph optimize_organic Optimize Organic Modifier optimize_ph->optimize_organic optimize_voltage_temp Optimize Voltage and Temperature optimize_organic->optimize_voltage_temp validate Validate Method (Linearity, LOD, LOQ, Precision, Accuracy) optimize_voltage_temp->validate

Caption: A logical workflow for the development of a chiral MEKC method for metolachlor enantiomers.

Concluding Remarks

Capillary electrophoresis is a highly effective technique for the enantioselective analysis of the polar metabolites of metolachlor. For the parent compound, while direct CE methods are not as commonly reported as chromatographic methods, the proposed MEKC approach provides a solid foundation for method development. The high efficiency and versatility of CE make it a valuable tool for researchers and professionals in the fields of environmental science, agriculture, and drug development for the chiral analysis of metolachlor and related compounds.

References

Application Notes and Protocols for the Extraction of (R)-Metolachlor from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor (B1676510) is a widely used pre-emergent chloroacetamide herbicide for controlling annual grasses and broadleaf weeds in various crops.[1][2] It is a chiral compound, with the S-enantiomer (S-Metolachlor) exhibiting significantly higher herbicidal activity than the R-enantiomer.[3][4] Consequently, modern formulations favor the enantiomerically enriched S-Metolachlor to reduce environmental loading.[5] Monitoring the fate and transport of individual enantiomers, such as (R)-Metolachlor, in soil is crucial for comprehensive environmental risk assessment and understanding its degradation pathways.[5][6]

These application notes provide a detailed protocol for the extraction of this compound from soil samples, followed by cleanup and preparation for enantioselective analysis. The methodology is a composite of established techniques, including solvent extraction and solid-phase extraction (SPE) for sample purification.

Data Presentation

Table 1: Performance Characteristics of Metolachlor Extraction Methods from Soil
ParameterMethod 1: Methanol (B129727)/Water Extraction & SPEMethod 2: Ethyl Acetate/Water Extraction & SPEMethod 3: Microwave-Assisted Extraction (MAE) & SPE
Limit of Quantification (LOQ) 10 ppb[7]0.1 µg/g (100 ppb)[8]500 µg/kg (500 ppb)[9]
Limit of Detection (LOD) 0.1 ng (instrumental)[7]0.01 µg/g (10 ppb)[8]50 µg/kg (50 ppb)[9]
Recovery Rate (%) Not explicitly stated, but must be "adequate" by EPA guidelines[7]81% - 97%[8]92%[9]
Relative Standard Deviation (RSD) (%) Not explicitly stated< 9.7%[8]10.0%[9]
Analytical Technique LC/MS/MS[7]GC-ECD[8]GC-MS and HPLC-UV[9]

Experimental Workflow

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis SampleCollection Soil Sample Collection Homogenization Homogenization & Sieving SampleCollection->Homogenization Weighing Weigh 10g of Soil Homogenization->Weighing AddSolvent Add 75 mL Extraction Solvent (70% Methanol/Water, 1% NH4OH) Weighing->AddSolvent Shaking Mechanical Agitation (30 minutes) AddSolvent->Shaking Centrifugation Centrifugation Shaking->Centrifugation Filtration Filtration Centrifugation->Filtration Evaporation Rotary Evaporation (Remove Methanol) Filtration->Evaporation Acidification Acidify Sample Evaporation->Acidification SPE_Loading Load onto Conditioned SPE Cartridge Acidification->SPE_Loading SPE_Washing Wash SPE Cartridge SPE_Loading->SPE_Washing SPE_Elution Elute with Basic Methanol SPE_Washing->SPE_Elution FinalVolume Adjust to Final Volume SPE_Elution->FinalVolume Analysis Enantioselective Analysis (e.g., Chiral HPLC-MS/MS) FinalVolume->Analysis

Caption: Workflow for the extraction and analysis of this compound from soil samples.

Experimental Protocols

This protocol is based on the US EPA method for S-metolachlor, which is also applicable for the extraction of this compound.[7] The fundamental extraction process is not enantioselective.

Materials and Reagents
  • Soil Sample: Homogenized and sieved.

  • Methanol (HPLC grade) [7]

  • Acetonitrile (B52724) (HPLC grade) [7]

  • Water (HPLC grade) [7]

  • Ammonium (B1175870) Hydroxide [7]

  • Formic Acid [7]

  • This compound analytical standard

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent.[7]

  • Extraction Solvent: 70% methanol in water with 1% ammonium hydroxide. To prepare 1 L, mix 700 mL of methanol, 290 mL of purified water, and 10 mL of ammonium hydroxide.[7]

  • Sample Diluent: 20% acetonitrile in water.[7]

  • Glassware: Volumetric flasks, beakers, extraction bottles, centrifuge tubes.

  • Equipment: Analytical balance, mechanical shaker, centrifuge, rotary evaporator, SPE manifold, pH meter, LC/MS/MS with a chiral column.

Protocol Steps

1. Sample Preparation

  • Air-dry the soil sample to a constant weight and remove any large debris such as rocks and plant matter.

  • Homogenize the sample by grinding and sieving through a 2 mm mesh.

  • Weigh 10 ± 0.1 g of the homogenized soil into a plastic extraction bottle.[7]

2. Extraction

  • Add 75 mL of the extraction solvent (70% methanol/water, 1% ammonium hydroxide) to the soil sample in the extraction bottle.[7]

  • Securely cap the bottle and place it on an orbital or mechanical shaker.

  • Agitate the sample at high speed for 30 minutes at room temperature.[7]

  • After shaking, transfer the contents to a centrifuge tube and centrifuge to pellet the soil particles.

  • Filter the supernatant into a clean collection flask.

  • Repeat the extraction process (steps 2.1-2.5) on the soil pellet with a fresh portion of the extraction solvent to ensure complete recovery. Combine the supernatants.

3. Sample Cleanup: Solid-Phase Extraction (SPE)

  • Take the combined filtered extract and reduce its volume using a rotary evaporator to remove the methanol.[7]

  • Acidify the remaining aqueous sample.[7]

  • Condition an SPE cartridge (e.g., C18) by passing methanol followed by HPLC-grade water through it.

  • Load the acidified sample onto the conditioned SPE cartridge. The analytes will be retained on the solid phase.[7]

  • Wash the cartridge with a suitable solvent, such as 40% acetonitrile/water with 0.1% formic acid, to remove interferences.[7]

  • Elute the this compound from the cartridge using a small volume of a strong organic solvent, such as basic methanol.[7]

4. Final Preparation and Analysis

  • Concentrate the eluate to dryness, for example, using a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of sample diluent (e.g., 20% acetonitrile in water).[7]

  • The sample is now ready for analysis.

  • Inject an aliquot into an HPLC or GC system equipped with a chiral column capable of separating this compound from its S-enantiomer. Detection is typically performed using a mass spectrometer (MS/MS) for high sensitivity and selectivity.[7]

Conclusion

This protocol provides a robust and reliable method for the extraction and cleanup of this compound from soil samples. The combination of solvent extraction and solid-phase extraction ensures a clean sample suitable for sensitive and selective analysis by chromatographic techniques. Accurate quantification of this compound is essential for understanding the environmental behavior and ecotoxicological impact of metolachlor herbicides. Researchers should validate the method in their own laboratory and with their specific soil types to ensure optimal performance.

References

Application Note: Solid-Phase Extraction (SPE) Cleanup for the Analysis of (R)-Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Metolachlor is one of the enantiomers of the widely used chloroacetanilide herbicide, metolachlor (B1676510). Due to the stereospecific bioactivity and environmental fate of chiral pesticides, the analysis of individual enantiomers like this compound is of significant importance. This application note provides a detailed protocol for the solid-phase extraction (SPE) cleanup of samples prior to the instrumental analysis of this compound. SPE is a crucial sample preparation step that removes interfering matrix components, thereby improving the accuracy and sensitivity of the subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS).

The methodologies described are applicable to various environmental matrices, including water and soil. While the primary focus of this document is the cleanup procedure, it is important to note that the final determination of the enantiomeric composition of metolachlor requires a chiral separation technique.

Data Presentation

The following table summarizes the performance of different SPE methods for the analysis of metolachlor and its related compounds in various sample matrices. This data provides an overview of the expected recovery rates and limits of quantification.

Analyte(s)Sample MatrixSPE SorbentElution SolventAnalytical MethodRecovery (%)LOQ
S-Metolachlor, Metolachlor-OARunoff WaterStrata C18-E (200 mg)5 mL Methanol (B129727)LC-MS/MS86-1140.02 µg/L
S-MetolachlorWell WaterOasis HLB (0.2 g)10 mL MethanolLC-MS/MS95-105[1]0.1 ppb
S-Metolachlor and degradatesSoil/ThatchMega Bond Elut ENV (1 g)10 mL Methanol with 0.1% NH4OHLC-MS/MSNot Specified10 ppb
S-MetolachlorGrassMega Bond Elut C1880% Acetonitrile/WaterLC-MS/MSNot Specified1 ppm
Metolachlor and other herbicidesGround and Surface WaterC1880/20 Methanol/WaterLC/ESI-MS/MS95-1050.10 ppb[1]

Experimental Protocols

This section details the methodologies for SPE cleanup of this compound from water and soil samples.

Protocol 1: SPE Cleanup of this compound from Water Samples

This protocol is adapted from methods for S-metolachlor analysis in water.[2][3]

1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: C18 (e.g., Strata C18-E, 200 mg) or a polymeric sorbent like Oasis HLB (200 mg).[2][3]

  • Methanol (HPLC grade)[2]

  • Ultrapure Water[2]

  • SPE Vacuum Manifold

  • Glassware: beakers, graduated cylinders, conical tubes

2. Sample Preparation

3. SPE Cartridge Conditioning

  • Place the SPE cartridges on the vacuum manifold.

  • Condition the C18 cartridges by passing 6 mL of methanol followed by 6 mL of ultrapure water.[2] For Oasis HLB cartridges, pre-condition with 10 mL of methanol followed by 20 mL of deionized water.[3] Do not allow the cartridges to go dry before loading the sample.

4. Sample Loading

  • Load 250 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[2]

5. Cartridge Washing

  • After the entire sample has passed through, wash the cartridge to remove co-eluting interferences. For C18, this step may be omitted if a clean sample is used. For more complex matrices, a wash with a small volume of a weaker solvent than the elution solvent may be beneficial. For Oasis HLB, rinse the column with water after sample loading.[3]

  • Dry the cartridge under vacuum for approximately 5 minutes to remove excess water.[3]

6. Elution

  • Elute the retained this compound from the C18 cartridge with 5 mL of methanol into a collection tube.[2] For Oasis HLB, elute with 10 mL of methanol.[3]

7. Post-Elution Processing

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 45°C.[3]

  • Reconstitute the residue in a suitable solvent for your analytical method (e.g., 1 mL of a water/methanol mixture).[3] The sample is now ready for instrumental analysis.

Protocol 2: SPE Cleanup of this compound from Soil and Grass Samples

This protocol is based on methods for S-metolachlor in soil and grass.[4]

1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: Mega Bond Elut ENV (1 g) for soil/thatch, and Mega Bond Elut C18 for grass.[4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) Hydroxide

  • Formic Acid

  • Extraction Solvents:

    • Soil/Thatch: 70% methanol/water with 1% ammonium hydroxide.[4]

    • Grass: 80% acetonitrile/water.[4]

  • Centrifuge

  • Rotary Evaporator

2. Sample Extraction

  • For Soil/Thatch:

    • Weigh 10 g of the homogenized sample into an extraction vessel.

    • Add the extraction solvent and agitate mechanically.

    • Centrifuge and filter the extract.[4]

    • Remove the methanol from the extract using a rotary evaporator.[4]

    • Acidify the remaining aqueous extract.[4]

  • For Grass:

    • Weigh 5 g of the homogenized sample.

    • Perform extraction twice with 80% acetonitrile/water using mechanical agitation.

    • Centrifuge and filter the extracts.[4]

    • Dilute a 5 mL aliquot of the extract with 5 mL of 0.1% formic acid in water.[4]

3. SPE Cleanup

  • For Soil/Thatch (ENV Cartridge):

    • Condition the ENV SPE column.

    • Load the acidified extract onto the column.

    • Elute the analytes with basic methanol (e.g., methanol with 0.1% ammonium hydroxide).[4]

  • For Grass (C18 Cartridge):

    • Condition the C18 SPE column.

    • Load the diluted extract onto the column.

    • Wash the column with 5 mL of 40% acetonitrile/water containing 0.1% formic acid.[4]

    • Elute the analyte with 80% acetonitrile/water.[4]

4. Post-Elution Processing

  • Concentrate the eluate to dryness using a rotary evaporator.

  • Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., 20% acetonitrile/water).[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the SPE cleanup of this compound from a water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Post-SPE Processing & Analysis Sample Water Sample Homogenize Homogenize Sample->Homogenize Filter Filter (0.45 µm) Homogenize->Filter Condition Condition Cartridge (e.g., C18 or HLB) Filter->Condition Proceed to SPE Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Collected Eluate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analysis Instrumental Analysis (e.g., Chiral LC-MS/MS) Reconstitute->Analysis

Caption: Workflow for SPE cleanup of this compound from water samples.

References

Application of (R)-Metolachlor as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metolachlor (B1676510) is a widely used herbicide that exists as four stereoisomers due to the presence of a chiral center and a chiral axis.[1][2] The herbicidal activity is primarily associated with the S-enantiomers.[2][3] Consequently, modern metolachlor formulations are often enriched with S-metolachlor.[1][4][5] The differential biological activity and environmental fate of metolachlor stereoisomers necessitate enantioselective analytical methods for their monitoring. In such analyses, pure enantiomers like (R)-metolachlor serve as crucial reference standards for accurate identification and quantification. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry.

This compound is essential for:

  • Peak Identification: In chiral chromatography, the elution order of enantiomers is critical. A certified this compound reference standard allows for the unambiguous identification of the (R)-enantiomer peaks in a chromatogram of a racemic or S-enriched metolachlor sample.

  • Method Development and Validation: During the development of enantioselective analytical methods, this compound is used to optimize the separation of all four stereoisomers.[6] It is also vital for validating method performance characteristics such as specificity, linearity, accuracy, and precision.

  • Quantitative Analysis: this compound is used to prepare calibration standards for the quantification of the R-enantiomers in environmental and agricultural samples. This is particularly important for studying the environmental fate and enantiomeric enrichment or degradation of metolachlor.

  • Regulatory Compliance: Regulatory bodies often set maximum residue limits (MRLs) for the total metolachlor and sometimes for specific isomers in food and environmental matrices.[7][8] Accurate quantification using certified reference materials is essential for compliance monitoring.

Analytical Methods and Protocols

The primary techniques for the enantioselective analysis of metolachlor are chiral High-Performance Liquid Chromatography (HPLC), Ultra-Performance Convergence Chromatography (UPC²), and Supercritical Fluid Chromatography (SFC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of metolachlor stereoisomers.[1][4][6]

Experimental Protocol: Enantioselective HPLC Analysis of Metolachlor

Objective: To separate and quantify the (R)- and (S)-enantiomers of metolachlor using chiral HPLC with a certified this compound reference standard.

Materials:

  • This compound reference standard

  • Racemic metolachlor or S-metolachlor sample

  • HPLC-grade n-hexane

  • HPLC-grade ethanol (B145695) (EtOH)

  • Chiral HPLC column (e.g., Chiralcel AY-H, OD-H, AS-H, OJ-H)[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.

    • Prepare a stock solution of the metolachlor sample (racemic or S-enriched) at a known concentration (e.g., 100 µg/mL) in the mobile phase.

    • Prepare a series of calibration standards by diluting the this compound stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

    • Prepare a mixed standard containing both this compound and the metolachlor sample to confirm peak identification.

  • Chromatographic Conditions:

    • Column: AY-H chiral column[6]

    • Mobile Phase: n-hexane/Ethanol (96/4, v/v)[6]

    • Flow Rate: 0.6 mL/min[6]

    • Column Temperature: 25°C[6]

    • Detection Wavelength: 220 nm[3]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the this compound standard to determine its retention time.

    • Inject the metolachlor sample to observe the separation of the stereoisomers.

    • Inject the mixed standard to confirm the identity of the (R)-enantiomer peaks.

    • Inject the calibration standards to generate a calibration curve for the (R)-enantiomer.

    • Inject the metolachlor sample to be quantified.

  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention time of the this compound standard.

    • Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration.

    • Quantify the amount of (R)-enantiomer in the sample using the calibration curve.

Quantitative Data Summary (HPLC)

ParameterValueReference
ColumnAY-H[6]
Mobile Phasen-hexane/EtOH (96/4)[6]
Flow Rate0.6 mL/min[6]
Temperature25°C[6]
Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[2]

Experimental Protocol: Enantioselective SFC Analysis of Metolachlor

Objective: To achieve rapid separation of metolachlor stereoisomers using SFC with an this compound reference standard.

Materials:

  • This compound reference standard

  • Racemic metolachlor or S-metolachlor sample

  • SFC-grade CO₂

  • Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA) as a co-solvent

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector.

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the metolachlor sample in the co-solvent (e.g., IPA).

    • Prepare calibration standards as described in the HPLC protocol.

  • Chromatographic Conditions:

    • Column: Chiralpak IA3[2]

    • Mobile Phase: Supercritical CO₂ with an isocratic co-solvent (e.g., 2.5% Isopropanol)[2]

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 1 µL

  • Analysis and Data Processing:

    • Follow the analysis and data processing steps outlined in the HPLC protocol.

Quantitative Data Summary (SFC)

ParameterValueRSD (Retention Time)RSD (Peak Area)Reference
(aS,1'R)-Metolachlor < 0.2%~1%[2]
(aR,1'R)-Metolachlor < 0.2%~1%[2]

Note: The table shows representative reproducibility data for two of the four stereoisomers from an analysis of a racemic mixture.

Application in Environmental and Food Analysis

This compound reference standards are crucial for methods determining metolachlor residues in complex matrices like soil, water, and plant materials.[9][10][11]

Experimental Protocol: Determination of Metolachlor Residues in Water

Objective: To quantify this compound in water samples using solid-phase extraction (SPE) followed by LC-MS/MS.

Materials:

  • This compound reference standard

  • Water sample

  • Methanol

  • Formic acid

  • Ammonium formate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[10]

Instrumentation:

  • SPE manifold

  • Nitrogen evaporator

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation (SPE):

    • Pass a 50 mL aliquot of the water sample through a conditioned Oasis HLB SPE cartridge.[10]

    • Rinse the cartridge with water.

    • Elute the analytes with methanol.[10]

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.[10]

    • Reconstitute the residue in a known volume of mobile phase.[10]

  • LC-MS/MS Analysis:

    • Prepare calibration standards of this compound in the final solvent.

    • Analyze the standards and the sample extract by LC-MS/MS.

Quantitative Data Summary (LC-MS/MS in Water)

ParameterValueReference
Limit of Detection (LOD)0.05 ppb (for S-metolachlor)[12]
Limit of Quantitation (LOQ)0.075 ppb (for S-metolachlor)[12]
Reporting Limit (RL)0.05 ppb[10]

Note: The LOD, LOQ, and RL values are for S-metolachlor but are indicative of the sensitivity achievable for this compound with similar methods.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Reference Standard Injection Inject Standards and Sample Standard->Injection Sample Prepare Metolachlor Sample Solution Sample->Injection HPLC Chiral HPLC System Separation Enantioselective Separation HPLC->Separation Injection->HPLC Detection UV Detection Separation->Detection Quantification Peak Identification & Quantification Detection->Quantification

Caption: Workflow for the enantioselective analysis of metolachlor using chiral HPLC.

SPE_Workflow start Water Sample (50 mL) loading Load Sample onto Cartridge start->loading spe_cartridge Conditioned SPE Cartridge rinse Rinse with Water loading->rinse elution Elute with Methanol rinse->elution evaporation Evaporate to Near Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for water sample preparation.

This compound is an indispensable reference standard for the accurate and reliable enantioselective analysis of metolachlor in various matrices. Its use is fundamental for peak identification, method validation, and the quantification of the R-enantiomers, which is crucial for environmental monitoring, food safety, and regulatory compliance. The protocols outlined in this document provide a framework for the application of this compound in modern analytical chemistry laboratories.

References

Application Note: Resolution of Metolachlor Stereoisomers Using Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metolachlor (B1676510) is a widely used pre-emergent herbicide belonging to the chloroacetanilide class. It is effective against a broad spectrum of annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton. Metolachlor possesses two chiral elements: a stereogenic center and a chiral axis, resulting in four distinct stereoisomers: (aS,1'S), (aR,1'S), (aS,1'R), and (aR,1'R).[1][2] The herbicidal activity of metolachlor is primarily attributed to the S-enantiomers, specifically the (aS,1'S) and (aR,1'S) forms, which account for approximately 95% of its biological activity.[1] Consequently, the development of enantioselective analytical methods is crucial for quality control, environmental monitoring, and regulatory compliance to ensure the enrichment of the desired active isomers and to understand the environmental fate of each stereoisomer. This application note provides detailed protocols for the resolution of metolachlor stereoisomers using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Logical Workflow for Chiral Separation of Metolachlor

Metolachlor_Resolution_Workflow cluster_prep Sample and Standard Preparation cluster_chromatography Chiral Chromatography cluster_analysis Data Analysis and Reporting start Start: Obtain Metolachlor Standard/Sample prep_standard Prepare Racemic and/or Enriched Standard Solutions start->prep_standard prep_sample Prepare Sample Solution (e.g., Formulation Extract) start->prep_sample method_dev Method Development: - Select Chiral Stationary Phase (CSP) - Optimize Mobile Phase prep_standard->method_dev injection Inject Sample/Standard prep_sample->injection instrument_setup Instrument Setup (HPLC or SFC) method_dev->instrument_setup equilibration Column Equilibration instrument_setup->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition and Integration detection->data_acq peak_id Peak Identification and Quantification data_acq->peak_id calc Calculate Resolution (Rs) and Enantiomeric Excess (ee%) peak_id->calc report Generate Report calc->report end End report->end

Caption: Workflow for the chiral separation and analysis of metolachlor.

Experimental Protocols

This section details the methodologies for the resolution of metolachlor stereoisomers using both HPLC and SFC with various chiral stationary phases.

Protocol 1: Chiral HPLC Separation of Metolachlor Stereoisomers

This protocol is based on the successful separation of all four metolachlor stereoisomers on a cellulose-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralcel OD-H (cellulose tris-(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel).[3]

  • Mobile Phase: A specific composition of n-hexane and an organic modifier has been shown to be effective. For example, n-hexane/diethyl ether (91/9 v/v) has achieved baseline separation.[4] Another study utilized n-hexane/Ethanol (96/4 v/v).[5][6]

  • Flow Rate: 0.6 mL/min.[5][6]

  • Temperature: 25 °C.[5][6]

  • Detection: UV at 230 nm.[7]

Procedure:

  • Standard Preparation: Prepare a stock solution of racemic metolachlor in the mobile phase or a compatible solvent like heptane (B126788).[7] Further dilute to a working concentration (e.g., 1 mg/mL).

  • Sample Preparation: For formulated products, weigh an appropriate amount of the sample, dissolve it in heptane or a suitable solvent, sonicate for 2 minutes, and dilute to the final volume.[7] Filter the sample through a 0.2 µm filter before injection.[8]

  • System Equilibration: Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the standard or sample solution.[7]

  • Data Acquisition: Acquire the chromatogram for a sufficient time to allow all four stereoisomers to elute.

  • Analysis: Identify and integrate the peaks corresponding to the four stereoisomers. The elution order on Chiralcel OD-H is typically aS prior to aR and 1'S prior to 1'R.[4]

Protocol 2: Chiral SFC Separation of Metolachlor Stereoisomers

This protocol describes a rapid method for the separation of metolachlor stereoisomers using Supercritical Fluid Chromatography.

Instrumentation:

  • Analytical Supercritical Fluid Chromatography (SFC) system with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak IA3.[1]

  • Mobile Phase: Isocratic mixture of supercritical CO₂ and an organic modifier. An optimized condition is 2.5% isopropanol (B130326) in CO₂.[1]

  • Flow Rate: Typically between 1-3 mL/min.

  • Back Pressure: Maintained at a constant pressure (e.g., 150 bar).

  • Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Detection: UV at 220 nm.[8]

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in Protocol 1, using a solvent compatible with SFC analysis (e.g., isopropanol, ethanol, or methanol).

  • Method Screening (Optional): For method development, screen different chiral columns (e.g., Chiralpak IA3, AD-H, AS-H) with various organic modifiers (methanol, ethanol, isopropanol) at different isocratic concentrations (e.g., 5%, 10%, 20%) to find the optimal separation conditions.[1][9]

  • System Equilibration: Equilibrate the Chiralpak IA3 column with the selected mobile phase until the system pressure and baseline are stable.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the standard or sample solution.

  • Data Acquisition: Record the chromatogram. The run time for SFC methods is significantly shorter than for HPLC, often under 10 minutes.[1]

  • Analysis: Identify and integrate the peaks. Calculate the enantiomeric excess of the S-enantiomers from the peak areas.[1]

Data Presentation

The following tables summarize the quantitative data for the separation of metolachlor stereoisomers under different chromatographic conditions.

Table 1: HPLC Separation of Metolachlor Stereoisomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Stereoisomer Elution OrderReference
Chiralcel OD-Hn-hexane/diethyl ether (91/9)Not SpecifiedNot SpecifiedaSS < aRS < aSR < aRR[4]
Chiralpak AY-Hn-hexane/Ethanol (96/4)0.625Not Specified[5][6]
Chiralcel OD-HHeptane/Ethanol (94/6)Not SpecifiedNot SpecifiedS-isomers then R-isomers[7]

Table 2: SFC Separation of Metolachlor Stereoisomers

Chiral Stationary PhaseMobile Phase (CO₂ + Modifier)Retention Time (min) - Isomer 1 (aS,1'S)Retention Time (min) - Isomer 2 (aR,1'S)Retention Time (min) - Isomer 3 (aS,1'R)Retention Time (min) - Isomer 4 (aR,1'R)Resolution (Rs)Reference
Chiralpak IA32.5% Isopropanol6.1836.6427.167.48Baseline Separation[1]

Note: The absolute elution order can vary depending on the specific column and conditions.

Signaling Pathway and Experimental Workflow Diagrams

The logical workflow for the chiral separation of metolachlor has been presented at the beginning of this document. Below is a diagram illustrating the general principle of chiral separation on a stationary phase.

Chiral_Separation_Principle cluster_column Chiral Stationary Phase cluster_mobile Mobile Phase cluster_separation Diastereomeric Complex Formation cluster_elution Elution Profile csp CSP Surface complex_S CSP-S Complex (More Stable) csp->complex_S complex_R CSP-R Complex (Less Stable) csp->complex_R enantiomers Racemic Mixture (R- and S-Enantiomers) enantiomers->csp Interaction eluted_S S-Enantiomer (Elutes Later) complex_S->eluted_S eluted_R R-Enantiomer (Elutes First) complex_R->eluted_R

Caption: Principle of chiral separation via diastereomeric complex formation.

Conclusion

The resolution of metolachlor stereoisomers is effectively achieved using chiral stationary phases in both HPLC and SFC. Polysaccharide-based CSPs, such as Chiralcel OD-H and Chiralpak IA3, have demonstrated excellent enantioselectivity. SFC methods offer a significant advantage in terms of analysis speed and reduced solvent consumption compared to traditional normal-phase HPLC. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for the chiral separation of metolachlor.

References

Application Notes and Protocols for the Quantitative Analysis of (R)-Metolachlor in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of (R)-Metolachlor, the herbicidally active enantiomer of metolachlor, in various plant tissues. The methodologies described are based on established analytical techniques and provide the necessary parameters for accurate and robust quantification.

Introduction

This compound, also known as S-Metolachlor, is a selective chloroacetanilide herbicide widely used for pre-emergence control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton.[1] It functions by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants.[1][2] Monitoring its residue levels in plant tissues is crucial for ensuring food safety, understanding its metabolic fate, and assessing its environmental impact.

This document outlines two primary analytical approaches for the quantification of this compound: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity required for residue analysis.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products due to its simplicity and efficiency.[3][4][5]

Objective: To extract this compound from plant tissues and remove interfering matrix components.

Materials:

  • Homogenized plant tissue sample (e.g., leaves, stems, roots, grains)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18

  • Centrifuge tubes (15 mL and 2 mL)

  • High-speed centrifuge

  • Vortex mixer

Protocol:

  • Extraction:

    • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 10,000 x g for 2 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis. For GC-MS/MS analysis, a solvent exchange to a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) may be necessary.

Instrumental Analysis: UPLC-MS/MS Method

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the analysis of pesticide residues.[6][7]

Objective: To separate, detect, and quantify this compound in the cleaned-up sample extract.

Instrumentation:

  • UPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical UPLC-MS/MS Parameters:

ParameterSetting
UPLC System
ColumnC18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 95% A, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions This compound: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Presentation: Quantitative Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical results.[8] The following table summarizes typical performance characteristics for the quantitative analysis of this compound in plant tissues.

ParameterTypical Value/RangeReference
Linearity (R²) ≥ 0.99[5][9]
Limit of Detection (LOD) 0.0005 - 0.2 ng/g[2][10]
Limit of Quantification (LOQ) 0.001 - 0.67 ng/g[2][11][12]
Recovery (%) 70 - 120%[3][5]
Precision (RSD %) ≤ 20%[3][5]

Visualizations

Experimental Workflow

experimental_workflow sample Plant Tissue Homogenization extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis UPLC-MS/MS Analysis centrifuge2->analysis quantification Data Quantification analysis->quantification

Caption: Workflow for this compound analysis in plants.

Metabolic Pathway of S-Metolachlor in Plants

The metabolic detoxification of S-Metolachlor in plants involves multiple phases.

metabolic_pathway metolachlor S-Metolachlor phase1 Phase I Metabolism (Oxidation, Demethylation) metolachlor->phase1 Initial Transformation hydroxylated Hydroxylated/Demethylated Metabolites phase1->hydroxylated p450 Cytochrome P450s p450->phase1 phase2 Phase II Metabolism (Conjugation) hydroxylated->phase2 Detoxification conjugates Glutathione Conjugates phase2->conjugates gst Glutathione S-Transferases (GSTs) gst->phase2 sequestration Sequestration in Vacuole conjugates->sequestration

Caption: S-Metolachlor metabolic pathway in plants.[13][14][15]

Conclusion

The described protocols provide a robust framework for the quantitative analysis of this compound in plant tissues. The combination of QuEChERS sample preparation with UPLC-MS/MS or GC-MS/MS analysis offers the necessary sensitivity and selectivity to meet regulatory requirements and support research in herbicide metabolism and food safety. Proper method validation is paramount to ensure the accuracy and reliability of the generated data.

References

Application Notes and Protocols for the Analysis of Metolachlor Isomers in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of urine for the analysis of metolachlor (B1676510) isomers. The protocols cover enzymatic hydrolysis, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Introduction

Metolachlor is a widely used chiral herbicide that consists of four stereoisomers. Due to differences in their biological activity and environmental fate, the enantioselective analysis of these isomers is crucial. Urine is a key matrix for biomonitoring human exposure to metolachlor. This document outlines effective sample preparation techniques to isolate and concentrate metolachlor isomers from urine prior to chromatographic analysis.

Metolachlor Stereoisomers: Metolachlor possesses two chiral elements, a chiral center and a chiral axis, resulting in four stereoisomers: (αS,1'S)-, (αR,1'S)-, (αS,1'R)-, and (αR,1'R)-metolachlor.[1]

Pre-analytical Step: Enzymatic Hydrolysis of Glucuronide Conjugates

In humans, metolachlor and its metabolites are often excreted in urine as glucuronide conjugates. To analyze the total metolachlor concentration, an enzymatic hydrolysis step is necessary to cleave these conjugates and release the parent compounds.

Protocol: Enzymatic Hydrolysis
  • To 1 mL of urine sample in a suitable tube, add a solution of β-glucuronidase enzyme. The specific activity and source of the enzyme will determine the required volume. For example, for a purified β-glucuronidase with high activity, 10,000 Fishman units/mL may be used.[2]

  • Add an appropriate buffer to maintain the optimal pH for the enzyme. For many commercial β-glucuronidase enzymes, a pH of 5.0 to 6.8 is recommended.[3]

  • If performing isotope dilution mass spectrometry, add the internal standards at this stage.

  • Gently mix the sample by vortexing for 10-15 seconds.[2]

  • Incubate the sample. Incubation times and temperatures can vary depending on the enzyme used, ranging from 15 minutes to overnight at temperatures from room temperature to 70°C.[2] For some recombinant enzymes, efficient hydrolysis can be achieved in as little as 5-10 minutes at room temperature.[4]

  • After incubation, the sample is ready for extraction.

G

Sample Preparation Protocols

The choice of sample preparation technique depends on the desired level of cleanliness, sensitivity, and throughput.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide excellent sample cleanup and concentration.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the metolachlor isomers with an appropriate organic solvent. A common choice is ethyl acetate (B1210297) or dichloromethane (B109758). Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for chromatographic analysis.

G

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that is effective for a wide range of analytes.

  • Sample Preparation: To the hydrolyzed urine sample, add a salt such as sodium chloride to increase the ionic strength of the aqueous phase.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture thereof). For a 2 mL urine sample, 4 mL of dichloromethane can be used.[5]

  • Mixing: Vigorously mix the sample for at least 1 minute to ensure efficient partitioning of the analytes into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Repeat (Optional): For improved recovery, the extraction process can be repeated with a fresh portion of the organic solvent.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness and reconstitute the residue as described in the SPE protocol.

G

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for high-throughput analysis.

  • Extraction: Place 2 mL of the hydrolyzed urine sample into a 15 mL centrifuge tube. Add 2 mL of acetonitrile (B52724).[6] Add QuEChERS extraction salts (e.g., a packet containing magnesium sulfate, sodium chloride, and sodium citrate).[7]

  • Mixing: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.

  • Mixing and Centrifugation: Vortex the d-SPE tube and then centrifuge.

  • Final Extract: The supernatant is the final extract, which can be directly injected or evaporated and reconstituted for analysis.

G

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pesticides in urine using various sample preparation methods. It is important to note that these values are indicative and may vary for metolachlor isomers. Method validation is essential to determine the specific performance characteristics for your analytical setup.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Recovery 65.3% - 102.3%[8]86.4% - 113.6%[9]70.3% - 113.2%
Limit of Detection (LOD) -0.03 - 0.3 ng/mL[9]0.15 - 0.66 µg/kg
Limit of Quantification (LOQ) 0.04 µg/L0.1 - 1.0 ng/mL[9]0.4 - 2.0 µg/kg
Relative Standard Deviation (RSD) <12%<13.5%[9]≤6.8%[10]

Note: The provided data are for various analytes in urine and should be used as a general guideline. Specific validation for metolachlor isomers is required.

Conclusion

The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of metolachlor isomers in urine. Enzymatic hydrolysis is a key initial step to account for conjugated metabolites. SPE offers high selectivity and cleanup, LLE provides a robust and versatile option, and QuEChERS is well-suited for high-throughput applications. The choice of method should be guided by the specific requirements of the study, including sensitivity, sample throughput, and available resources. All methods should be thoroughly validated for the specific analysis of metolachlor isomers to ensure data quality.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry in the Identification of Metolachlor Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of high-resolution mass spectrometry (HRMS) in the identification and characterization of metolachlor (B1676510) metabolites. The information is tailored for professionals in research, scientific, and drug development fields who are engaged in environmental monitoring, herbicide metabolism studies, and food safety analysis.

Introduction to Metolachlor and its Metabolism

Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for controlling annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton. Understanding its metabolic fate in various environmental matrices and organisms is crucial for assessing its environmental impact and potential toxicity. Metolachlor undergoes extensive metabolism, primarily through two main pathways: glutathione (B108866) conjugation (Phase II) and cytochrome P450-mediated oxidation (Phase I).[1][2] These initial transformations are often followed by further degradation, leading to a variety of metabolites, including the environmentally significant ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OXA) derivatives.[3][4] High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for the sensitive and selective detection and identification of these metabolites.[5][6][7][8]

Core Principles of HRMS for Metabolite Identification

High-resolution mass spectrometry offers significant advantages for metabolite identification due to its ability to provide accurate mass measurements with high precision.[9] This allows for the determination of the elemental composition of unknown metabolites, a critical step in their structural elucidation.[10] The high resolving power of HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, enables the separation of metabolite signals from complex matrix interferences, enhancing the confidence in identification.[7] Tandem mass spectrometry (MS/MS) capabilities of modern HRMS instruments provide valuable structural information through fragmentation analysis, further aiding in the confirmation of metabolite structures.[8][9]

Experimental Workflow for Metolachlor Metabolite Identification

The general workflow for identifying metolachlor metabolites using LC-HRMS involves several key stages, from sample collection and preparation to data acquisition and analysis.

Metolachlor Metabolite Identification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Soil, Water, Plant) Extraction Extraction SampleCollection->Extraction Matrix-specific protocols Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation HRMS_Detection HRMS Detection (Full Scan & MS/MS) LC_Separation->HRMS_Detection Metabolite_Profiling Metabolite Profiling HRMS_Detection->Metabolite_Profiling Structure_Elucidation Structure Elucidation Metabolite_Profiling->Structure_Elucidation Quantification Quantification Structure_Elucidation->Quantification

Figure 1: General experimental workflow for metolachlor metabolite identification.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of metolachlor and its metabolites from various matrices.

Protocol 1: Extraction of Metolachlor and its Metabolites from Soil

This protocol is adapted from established methods for the extraction of chloroacetanilide herbicides and their degradates from soil samples.[11][12][13]

1. Sample Preparation:

  • Air-dry soil samples and sieve through a 2 mm mesh to remove large debris.
  • Determine the moisture content of a subsample to allow for reporting results on a dry weight basis.[11]

2. Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
  • Add 20 mL of extraction solvent (e.g., 70:30 methanol (B129727):water with 1% ammonium (B1175870) hydroxide).[11]
  • Vortex vigorously for 1 minute.
  • Shake on a mechanical shaker for 30 minutes at room temperature.[11]
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant. Repeat the extraction step on the soil pellet with a fresh aliquot of extraction solvent.
  • Combine the supernatants.

3. Clean-up (Solid-Phase Extraction - SPE):

  • Evaporate the methanol from the combined extracts using a rotary evaporator or a gentle stream of nitrogen.
  • Acidify the remaining aqueous extract with phosphoric acid.[11]
  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
  • Load the acidified extract onto the SPE cartridge.
  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.
  • Dry the cartridge under vacuum for 10 minutes.
  • Elute the analytes with 10 mL of methanol.
  • Evaporate the eluate to near dryness and reconstitute in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-HRMS analysis.

Protocol 2: Extraction of Metolachlor Metabolites from Water

This protocol is based on established methods for the analysis of metolachlor and its degradates in water samples.[4][14]

1. Sample Preparation:

  • Filter water samples through a 0.45 µm filter to remove particulate matter.

2. Solid-Phase Extraction (SPE):

  • Condition an Oasis HLB SPE cartridge (e.g., 200 mg, 6 cc) with 10 mL of methanol followed by 20 mL of deionized water.[14]
  • Pass a 50 mL aliquot of the water sample through the conditioned SPE cartridge.[14]
  • Rinse the cartridge with 10 mL of deionized water.[14]
  • Apply a vacuum to the cartridge for 5 minutes to remove excess water.[14]
  • Elute the analytes with 10 mL of methanol into a 15 mL conical tube.[14]
  • Evaporate the eluate to approximately 0.4 mL under a gentle stream of nitrogen at 45 °C.[14]
  • Adjust the final volume to 1.0 mL with an appropriate ratio of water and methanol for LC-HRMS analysis.[14]

Protocol 3: LC-HRMS Analysis

The following are general conditions for the chromatographic separation and mass spectrometric detection of metolachlor and its metabolites. These should be optimized for the specific instrument and metabolites of interest.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C

High-Resolution Mass Spectrometry (HRMS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), positive and negative switching
Scan Mode Full scan for profiling, followed by data-dependent MS/MS for fragmentation
Mass Range m/z 100-1000
Resolution > 60,000 FWHM
Capillary Voltage 3.5 kV (positive), -3.0 kV (negative)
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Gas Temperature 320 °C

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for metolachlor and its major metabolites in different environmental matrices. This data is for illustrative purposes and actual concentrations will vary.

AnalyteMatrixConcentration Range (µg/kg or µg/L)Method Limit of Quantification (LOQ) (µg/kg or µg/L)
MetolachlorSoil10 - 5005
MetolachlorWater0.1 - 100.05
Metolachlor ESASoil5 - 2002
Metolachlor ESAWater0.5 - 500.1
Metolachlor OXASoil2 - 1001
Metolachlor OXAWater0.2 - 200.05
Metolachlor Metabolism Pathway

The metabolism of metolachlor involves several key transformations. The initial steps often involve conjugation with glutathione or oxidation, followed by further degradation.

Metolachlor Metabolism Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_degradation Further Degradation Metolachlor Metolachlor O_Demethylation O-demethylated Metolachlor Metolachlor->O_Demethylation P450s Hydroxylation Hydroxylated Metolachlor Metolachlor->Hydroxylation P450s Glutathione_Conjugate Glutathione Conjugate Metolachlor->Glutathione_Conjugate GSTs O_Demethylation->Glutathione_Conjugate GSTs Cysteine_Conjugate Cysteine Conjugate Glutathione_Conjugate->Cysteine_Conjugate ESA Metolachlor ESA Cysteine_Conjugate->ESA OXA Metolachlor OXA Cysteine_Conjugate->OXA

Figure 2: Simplified metabolic pathway of metolachlor.

Conclusion

High-resolution mass spectrometry is an indispensable tool for the identification and characterization of metolachlor metabolites in complex matrices. The protocols and information provided in these application notes offer a solid foundation for researchers and scientists to develop and implement robust analytical methods. The high sensitivity, selectivity, and accurate mass capabilities of HRMS will continue to play a vital role in advancing our understanding of the environmental fate and toxicological profile of metolachlor and other herbicides.

References

Application Notes and Protocols for Field Study Design: Assessing (R)-Metolachlor Dissipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and executing a field study to assess the dissipation of (R)-Metolachlor in terrestrial environments. The guidelines are based on harmonized international standards and contemporary scientific literature to ensure robust and reliable data generation for environmental risk assessment and regulatory purposes.[1][2][3][4]

Introduction

This compound is one of the enantiomers of the widely used chloroacetamide herbicide, metolachlor (B1676510). While the herbicidal activity is primarily associated with the S-enantiomer (S-Metolachlor), understanding the environmental fate of the R-enantiomer is crucial for a complete environmental risk assessment.[5][6][7] Field dissipation studies are essential to determine the transformation, transport, and overall behavior of this compound under real-world agricultural conditions.[1][2][3] These studies provide critical data that substantiates laboratory findings on physicochemical properties, mobility, and biotransformation.[3]

This document outlines the key considerations and detailed protocols for conducting a terrestrial field dissipation study for this compound.

Core Principles of Field Dissipation Studies

A successful field dissipation study for this compound should be designed to quantify the rates of transformation and transport, as well as the distribution of the parent compound and its major transformation products in various environmental compartments.[8] The study design must consider the physicochemical properties of this compound, laboratory-derived environmental fate data, proposed application methods, and the characteristics of the chosen field site.[8]

Key Dissipation Pathways to Consider:

  • Transformation:

    • Biodegradation (microbial metabolism)

    • Photodegradation (photolysis) on the soil surface

    • Chemical degradation (e.g., hydrolysis)

  • Transport:

    • Leaching through the soil profile

    • Volatilization from the soil surface

    • Runoff (if applicable)

    • Plant uptake

Experimental Protocols

Site Selection and Characterization

The selection of a representative field site is a critical first step. The site should reflect typical agricultural use areas for metolachlor-based herbicides.

Protocol 3.1: Site Selection and Characterization

  • Site History: Select a site with no prior use of metolachlor or other chloroacetamide herbicides for at least three years.[8] Document the site's cropping and pesticide application history.

  • Soil Characterization:

    • Collect soil samples from the intended plot area for detailed analysis.

    • Characterize the soil according to standard methods (e.g., USDA or international soil classification systems).

    • Analyze the physicochemical properties of the soil at various depths (e.g., 0-15 cm, 15-30 cm, 30-60 cm). Key parameters are provided in Table 1.

  • Meteorological and Hydrological Data:

    • Install a weather station on-site to collect daily data on air and soil temperature, rainfall, wind speed, and relative humidity.[8]

    • Characterize the site's hydrology, including the depth of the water table and any surface water bodies.

Experimental Plot Design

The experimental plot should be designed to minimize external contamination and allow for representative sampling.

Protocol 3.2: Experimental Plot Design

  • Plot Size and Layout: Establish a plot of sufficient size (e.g., 10m x 10m) to accommodate all sampling events without disturbing previously sampled areas. A buffer zone around the plot is recommended.

  • Replication: While not always mandatory for single-site dissipation studies, including replicate plots can enhance the statistical power of the results.

  • Control Plot: An untreated control plot of the same size should be established adjacent to the treated plot to monitor for background levels of this compound and its metabolites.

Application of this compound

The application of the test substance should mimic typical agricultural practices.

Protocol 3.3: Application of this compound

  • Test Substance: Use a well-characterized formulation of this compound. The formulation should be representative of commercial products if applicable.

  • Application Rate: Apply this compound at the maximum recommended label rate for the intended crop and region.

  • Application Method: Utilize calibrated application equipment (e.g., backpack sprayer) to ensure a uniform application across the plot. Document the application volume, pressure, and nozzle type.

  • Timing: Apply the herbicide at a time that corresponds to typical agricultural use (e.g., pre-emergence).

Soil Sampling

A robust soil sampling strategy is crucial for accurately determining the dissipation of this compound.

Protocol 3.4: Soil Sampling

  • Sampling Frequency: Collect soil samples at pre-determined intervals. A typical schedule would be: immediately after application (day 0), and then on days 1, 3, 7, 14, 30, 60, 90, 120, and at harvest, or until the concentration of this compound is below the limit of quantification.

  • Sampling Depth: Collect soil cores to a depth of at least 60-80 cm.[9][10] Section the cores into smaller increments, for example: 0-10 cm, 10-20 cm, 20-40 cm, and 40-60 cm.[9]

  • Sampling Pattern: Use a random or systematic sampling pattern within the plot for each sampling event. Collect a sufficient number of cores (e.g., 10-15) to create a representative composite sample for each depth increment.

  • Sample Handling and Storage: Place the composite soil samples in labeled, appropriate containers. Store them frozen (e.g., at -20°C) as soon as possible to prevent further degradation of the analyte.[11]

Analytical Methodology

The analytical method must be sensitive, specific, and validated for the quantification of this compound and its relevant metabolites in soil.

Protocol 3.5: Analytical Quantification

  • Extraction: Develop and validate an efficient extraction method for this compound from soil samples. Common techniques include solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[9][10][11]

  • Analysis: Utilize a suitable analytical technique for quantification. Gas chromatography with an electron capture detector (GC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods.[9][10][11][12]

  • Method Validation: The analytical method must be validated according to Good Laboratory Practices (GLP) guidelines.[12] Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[11]

  • Metabolite Analysis: If significant metabolites of metolachlor are known (e.g., metolachlor ethanesulfonic acid (MESA) and metolachlor oxanilic acid (MOXA)), the analytical method should also be capable of quantifying these compounds.[12][13]

Data Presentation and Analysis

Quantitative Data Summary

The following tables provide a structured format for presenting key data from the field study.

Table 1: Site and Soil Characteristics

ParameterValueUnit
Site Location
GPS Coordinates
Soil Classification
Soil Texture (Sand/Silt/Clay)% / % / %
Organic Matter%
pH
Cation Exchange Capacity (CEC)meq/100g
Bulk Densityg/cm³

Table 2: this compound Dissipation in Soil Over Time (Example Data)

Time (Days)Concentration (mg/kg) at 0-10 cmConcentration (mg/kg) at 10-20 cmConcentration (mg/kg) at 20-40 cm
01.50
11.350.05
31.100.120.01
70.850.180.03
140.600.200.05
300.350.150.04
600.100.080.02
900.020.01
120

Table 3: Dissipation Half-Life (DT50) of this compound

Soil LayerDT50 (Days)R² of Kinetic Model
0-10 cm[Calculated Value][Calculated Value]
Total Soil Profile[Calculated Value][Calculated Value]

The dissipation kinetics of this compound in soil often follows first-order kinetics. The half-life (DT50) can be calculated using the formula: DT50 = ln(2)/k, where k is the dissipation rate constant.[9][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Analysis & Reporting site_selection Site Selection & Characterization plot_design Experimental Plot Design site_selection->plot_design protocol_dev Protocol Development plot_design->protocol_dev application Application of this compound protocol_dev->application sampling Soil & Water Sampling application->sampling monitoring Meteorological Monitoring application->monitoring extraction Sample Extraction & Cleanup sampling->extraction data_analysis Data Analysis & DT50 Calculation monitoring->data_analysis quantification LC-MS/MS or GC-ECD Analysis extraction->quantification quantification->data_analysis reporting Final Report Generation data_analysis->reporting

Caption: Workflow for this compound Field Dissipation Study.

Conceptual Dissipation Pathways

dissipation_pathways cluster_transformation Transformation Processes cluster_transport Transport Processes parent This compound in Topsoil biodegradation Biodegradation parent->biodegradation Microbial Action photodegradation Photodegradation parent->photodegradation Sunlight hydrolysis Chemical Hydrolysis parent->hydrolysis leaching Leaching parent->leaching volatilization Volatilization parent->volatilization runoff Runoff parent->runoff plant_uptake Plant Uptake parent->plant_uptake metabolites Metabolites (MESA, MOXA) biodegradation->metabolites groundwater Groundwater leaching->groundwater atmosphere Atmosphere volatilization->atmosphere surface_water Surface Water runoff->surface_water plant_biomass Plant Biomass plant_uptake->plant_biomass

Caption: Conceptual model of this compound dissipation pathways in the environment.

References

Application Notes and Protocols for Studying the Microbial Degradation of (R)-Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for investigating the microbial degradation of the herbicide (R)-Metolachlor. The following sections offer comprehensive methodologies for the isolation and cultivation of this compound-degrading microorganisms, conducting degradation assays, and analyzing the parent compound and its metabolites.

Introduction

This compound is a widely used chloroacetamide herbicide. Understanding its environmental fate, particularly its biodegradation by microorganisms, is crucial for assessing its environmental impact and developing bioremediation strategies. Microbial degradation of metolachlor (B1676510) is a significant detoxification process, often involving mechanisms such as hydrolytic dechlorination, N-dealkylation, and amide bond cleavage.[1] Various bacterial and fungal species have been identified for their capacity to transform metolachlor, including species of Aspergillus, Klebsiella, Pseudomonas, Enterobacter, Bacillus, Fusarium, Mucor, and Penicillium. This document outlines the necessary protocols to study these degradation processes in a laboratory setting.

Quantitative Data Summary

The following tables summarize quantitative data on the microbial degradation of metolachlor from various studies. This data can serve as a benchmark for researchers conducting similar experiments.

Table 1: Degradation of Metolachlor by Fungal Strains

Fungal Strain/CultureInitial Metolachlor ConcentrationIncubation TimeDegradation (%)Half-life (days)Reference
Mixed Fungal Culture (Aspergillus flavus and A. terricola)100 µg/mL28 days99%3.5[1]
Penicillium oxalicum MET-F-150 mg/L384 hours88.6%Not Reported[2]
Chaetomium globosumNot Specified6 days55%Not Reported[3]

Table 2: Degradation of S-Metolachlor by Bacterial Strains

Bacterial StrainInitial S-Metolachlor ConcentrationIncubation Time (days)Degradation (%)Reference
Klebsiella pneumoniae pneumoniae GC s.B strain 11.536 x 10⁻⁴ g/mL523.1%[4]
1026.3%[4]
1539.9%[4]
Pseudomonas alcaligenes1.536 x 10⁻⁴ g/mL518.8%[4]
1029.4%[4]
1529.4%[4]
3044.0%[4]
Enterobacter aerogenes GC s.A1.536 x 10⁻⁴ g/mL50.0%[4]
1010.0%[4]
1515.5%[4]
3045.8%[4]

Experimental Protocols

This section provides detailed protocols for the experimental study of this compound degradation.

Media Preparation

3.1.1. Minimal Salt Medium (MSM) for Fungi

This medium is used for screening and conducting degradation assays with fungal isolates.

ComponentConcentration (g/L)
KH₂PO₄2.0
Na₂HPO₄3.0
MgSO₄·7H₂O0.5
(NH₄)₂SO₄0.5
Ca(NO₃)₂0.05
Yeast Extract0.4
Sucrose20.0

Instructions: Dissolve all components in 1 L of distilled water. Adjust the pH to 6.8. For co-metabolism studies, supplement with glucose (1-2 g/L) and/or yeast extract (1-2 g/L).[2] Sterilize by autoclaving. This compound should be added from a sterile stock solution after the medium has cooled.

3.1.2. Nutrient Broth for Bacteria

A general-purpose medium suitable for the cultivation of various metolachlor-degrading bacteria.

Instructions: Prepare according to the manufacturer's instructions. Typically, this involves dissolving the powdered medium in distilled water and sterilizing by autoclaving.

3.1.3. Sabouraud Broth for Bacteria and Fungi

This medium is particularly useful for isolating microorganisms from soil samples due to its acidic pH, which favors fungal growth but also supports some bacteria.[3]

Instructions: Prepare according to the manufacturer's instructions. The typical pH is around 5.6.[3] Sterilize by autoclaving.

Protocol for Isolation of Metolachlor-Degrading Microorganisms

This protocol describes an enrichment culture technique to isolate microorganisms capable of degrading this compound from soil.

  • Soil Sample Collection: Collect soil samples from areas with a history of metolachlor application.

  • Enrichment: Add 10 g of soil to a 250 mL Erlenmeyer flask containing 100 mL of sterile MSM (for fungi) or Nutrient Broth (for bacteria) supplemented with an initial concentration of 50 mg/L this compound.

  • Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 30°C.[2]

  • Sub-culturing: After 5-7 days, transfer 10 mL of the culture to 100 mL of fresh medium with an increased concentration of this compound (e.g., 100 mg/L). Repeat this step, gradually increasing the herbicide concentration (e.g., up to 200 mg/L) to select for tolerant and efficient degraders.[2]

  • Isolation: After several rounds of enrichment, serially dilute the final culture and plate onto corresponding agar (B569324) media (MSM agar, Nutrient Agar, or Sabouraud Agar) containing 100 mg/L this compound.

  • Pure Culture: Incubate the plates at 30°C for 3-7 days. Isolate distinct colonies and re-streak on fresh plates to obtain pure cultures.

Protocol for this compound Degradation Assay

This protocol outlines the procedure for evaluating the degradation potential of isolated microbial strains in a liquid culture.

  • Inoculum Preparation: Grow the isolated microbial strain in a suitable broth medium (e.g., MSM without metolachlor) until it reaches the logarithmic growth phase (e.g., OD₆₀₀ of 0.8 for bacteria).[2]

  • Assay Setup: In sterile 250 mL Erlenmeyer flasks, add 100 mL of the appropriate sterile medium (e.g., MSM with supplements for co-metabolism studies).

  • Fortification: Spike the medium with this compound to the desired final concentration (e.g., 50 mg/L) using a sterile stock solution.

  • Inoculation: Inoculate the flasks with the prepared inoculum (e.g., 10% v/v).[2]

  • Controls: Prepare two types of controls: a sterile control (medium with metolachlor but no inoculum) to assess abiotic degradation and a biotic control (medium with inoculum but no metolachlor) to monitor microbial growth.

  • Incubation: Incubate all flasks on a rotary shaker (e.g., 120-150 rpm) at a controlled temperature (e.g., 28-35°C) in the dark.[3]

  • Sampling: Collect samples (e.g., 2 mL) from each flask at regular time intervals (e.g., 0, 2, 4, 7, 14, and 28 days) for analysis.

Protocol for Sample Preparation and Analysis

This protocol describes the extraction of this compound and its metabolites from liquid culture samples for subsequent analysis.

  • Extraction from Liquid Culture:

    • To a 2 mL liquid sample in a centrifuge tube, add 10 mL of acetonitrile (B52724) and 2.0 g of sodium chloride.[2]

    • Vortex the tube for 1 minute.

    • Centrifuge at approximately 6,654 x g for 5 minutes.[2]

    • Filter the supernatant through a 0.22 µm filter into a clean vial for analysis.[2]

    • Alternatively, for GC analysis, extract the culture filtrate with an equal volume of hexane (B92381) or ethyl acetate.

  • Analysis by High-Performance Liquid Chromatography (HPLC)

    • System: HPLC with a UV or Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[5]

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A common isocratic mobile phase is acetonitrile:water (40:60, v/v) with 0.1% acetic acid.[5]

    • Flow Rate: 1 mL/min.[5]

    • Detection Wavelength: 230 nm.

    • Injection Volume: 20 µL.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

    • System: GC coupled with a Mass Spectrometer.

    • Column: HP-5 MS (5% phenylmethyl siloxane) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[6][7]

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium.

    • Oven Temperature Program: An example program could be: start at 80°C, hold for 1.5 min, ramp to 210°C at 30°C/min, then ramp to 320°C at 20°C/min, and hold for 2 min.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • For highly sensitive and selective analysis of the parent compound and its metabolites (e.g., ethanesulfonic and oxanillic acid degradates), LC-MS/MS is recommended.[8]

    • Ionization: Electrospray Ionization (ESI) in both positive (for parent compound) and negative (for acidic metabolites) ion modes.[8]

Visualizations

The following diagrams illustrate the key workflows and a postulated degradation pathway.

Experimental_Workflow A Soil Sample Collection B Enrichment Culture (Medium + Metolachlor) A->B Inoculation C Isolation of Pure Cultures on Agar Plates B->C Plating D Inoculum Preparation C->D Cultivation E Degradation Assay (Liquid Culture + Metolachlor) D->E Inoculation F Sampling at Time Intervals E->F Incubation G Sample Preparation (Extraction & Filtration) F->G H Analytical Quantification (HPLC/GC-MS/LC-MS/MS) G->H I Data Analysis (Degradation Kinetics) H->I

Caption: Workflow for studying microbial degradation of this compound.

Degradation_Pathway Metolachlor This compound Dechlorination Hydrolytic Dechlorination Metolachlor->Dechlorination Dealkylation N-Dealkylation Metolachlor->Dealkylation AmideCleavage Amide Bond Cleavage Metolachlor->AmideCleavage Metabolite1 Hydroxylated Metabolite Dechlorination->Metabolite1 Metabolite2 Dealkylated Metabolite Dealkylation->Metabolite2 Metabolite3 6-methyl 2-ethyl acetanilide AmideCleavage->Metabolite3 Metabolite4 6-methyl 2-ethyl aniline Metabolite3->Metabolite4 Further Cleavage

Caption: Postulated microbial degradation pathways of Metolachlor.

References

Troubleshooting & Optimization

Technical Support Center: Metolachlor Stereoisomer Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of metolachlor (B1676510) stereoisomers in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of metolachlor stereoisomers.

Question: Why am I seeing poor resolution or co-elution of the metolachlor stereoisomers?

Answer:

Poor resolution is a common challenge in the separation of metolachlor's four stereoisomers (aSS, aRS, aSR, aRR). Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Poor Peak Resolution

PoorResolution cluster_column Column Checks cluster_mobile_phase Mobile Phase Optimization cluster_flow_rate Flow Rate Adjustment cluster_temperature Temperature Control Start Poor Peak Resolution CheckColumn Verify Chiral Column Selection and Condition Start->CheckColumn CheckMobilePhase Optimize Mobile Phase Composition CheckColumn->CheckMobilePhase Column OK ColumnType Correct CSP? (e.g., AY-H, OD-H) CheckColumn->ColumnType ColumnHealth Column aging or contamination? CheckColumn->ColumnHealth CheckFlowRate Adjust Flow Rate CheckMobilePhase->CheckFlowRate Mobile Phase Optimized Modifier Adjust % alcohol modifier (e.g., Ethanol (B145695), IPA) CheckMobilePhase->Modifier SolventQuality Use high-purity solvents CheckMobilePhase->SolventQuality CheckTemperature Control Column Temperature CheckFlowRate->CheckTemperature Flow Rate Optimized DecreaseFlow Decrease flow rate for better resolution CheckFlowRate->DecreaseFlow GoodResolution Achieve Baseline Separation CheckTemperature->GoodResolution Temperature Optimized OptimizeTemp Test different temperatures (e.g., 25°C) CheckTemperature->OptimizeTemp

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Chiral Stationary Phase (CSP) Selection: The choice of chiral column is critical. Polysaccharide-based columns are commonly used. For metolachlor, Chiralcel OD-H and Chiralpak AY-H have shown good performance.[1] If you are not using an appropriate chiral column, you will not be able to separate the enantiomers.

  • Mobile Phase Composition: The mobile phase typically consists of a non-polar solvent like n-hexane with a polar organic modifier, such as ethanol (EtOH) or isopropanol (B130326) (IPA). The percentage of the organic modifier significantly impacts selectivity.

    • Too little modifier: Long retention times and broad peaks.

    • Too much modifier: Short retention times and poor resolution.

    • Start with a low percentage of modifier (e.g., 2-4% EtOH in n-hexane) and gradually increase it.

  • Flow Rate: A lower flow rate generally leads to better resolution, as it allows for more interactions between the analytes and the stationary phase. However, this will also increase the analysis time. A flow rate of 0.6 mL/min has been reported as optimal in some studies.[1][2]

  • Temperature: Column temperature can affect the separation. A common starting point is ambient temperature (e.g., 25°C).[1][2] Lower temperatures can sometimes improve resolution, but this is not always the case and should be experimentally verified.[3]

Question: My peaks are tailing. What should I do?

Answer:

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the packing bed.

Troubleshooting Peak Tailing

PeakTailing cluster_sample Sample Checks cluster_column_condition Column Condition Start Peak Tailing Observed CheckSample Check Sample Concentration and Solvent Start->CheckSample CheckColumnCondition Evaluate Column Condition CheckSample->CheckColumnCondition Sample OK DiluteSample Dilute sample to avoid overload CheckSample->DiluteSample SolventMatch Dissolve sample in mobile phase CheckSample->SolventMatch CheckMobilePhasepH Consider Mobile Phase Additives (if applicable) CheckColumnCondition->CheckMobilePhasepH Column OK BedDeformation Check for voids or channeling CheckColumnCondition->BedDeformation FritBlockage Inspect and clean/replace inlet frit CheckColumnCondition->FritBlockage GoodPeakShape Symmetrical Peaks CheckMobilePhasepH->GoodPeakShape Mobile Phase OK

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[4] Try diluting your sample and reinjecting.

  • Injection Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.[5]

  • Column Health: Over time, column performance can degrade. The packing bed may develop voids, or the inlet frit can become blocked.[4] If you suspect column degradation, try flushing the column or replacing it with a new one.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing for basic compounds. While metolachlor is not strongly basic, this can still be a factor. Using a highly deactivated column or adding a small amount of a competitive amine (e.g., diethylamine) to the mobile phase can sometimes mitigate this, but be aware this will significantly alter your chromatography.

Frequently Asked Questions (FAQs)

Q1: Which chiral column is best for separating metolachlor stereoisomers?

A1: Several polysaccharide-based chiral stationary phases (CSPs) have been successfully used. The Chiralpak AY-H and Chiralcel OD-H columns are frequently reported to provide good separation of the four metolachlor stereoisomers.[1][2] The optimal choice may depend on the specific analytical requirements and available instrumentation.

Q2: What is a good starting mobile phase for method development?

A2: A good starting point is a mixture of n-hexane and a low percentage of an alcohol modifier. For example, you can start with n-hexane/ethanol (96:4, v/v).[1][2] You can then adjust the percentage of ethanol to optimize the separation. Isopropanol can also be used as a modifier.

Q3: What is the typical elution order of the metolachlor stereoisomers?

A3: The elution order can vary depending on the chiral stationary phase and the mobile phase composition. However, a commonly reported elution order on some polysaccharide-based columns is aSS < aRS < aSR < aRR.[1]

Q4: How does temperature affect the separation?

A4: Temperature can influence both retention times and selectivity. Generally, increasing the temperature will decrease retention times. The effect on resolution can be more complex. While lower temperatures often lead to better chiral selectivity, this is not a universal rule.[3] It is recommended to start at a controlled room temperature (e.g., 25°C) and then investigate the effect of temperature if further optimization is needed.[1][2]

Q5: Can I use gradient elution?

A5: While isocratic elution is commonly used for the separation of metolachlor stereoisomers, a shallow gradient may be employed to improve peak shape and reduce analysis time, especially if there are significant differences in the retention of the stereoisomers.

Data Presentation

Table 1: Influence of Chiral Stationary Phase and Mobile Phase on Metolachlor Stereoisomer Resolution

Chiral ColumnMobile Phase (v/v)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
Chiralpak AY-Hn-hexane/Ethanol (96/4)0.625Baseline separation[1][2]
Chiralcel OD-Hn-hexane/Isopropanol (98/2)Not specifiedNot specifiedGood separation[1]
Chiralcel OD-Hn-hexane/diethyl ether (91/9)Not specifiedNot specifiedBaseline separation[1]
Chiralpak IA32.5% Isopropanol in CO2 (SFC)Not specifiedNot specifiedGood separation[6]

Table 2: Reported Resolution (Rs) Values for Metolachlor Stereoisomers using Ultra-Performance Convergence Chromatography (UPC²)

Peak PairResolution (Rs)
Peaks 1,22.31
Peaks 2,31.85
Peaks 3,41.48
Data from a study using an ACQUITY UPC² System, specific column and conditions apply.

Experimental Protocols

Protocol 1: HPLC Method for the Enantioseparation of Metolachlor Stereoisomers

This protocol is a starting point for method development and is based on conditions reported to give good resolution.[1][2][7]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak AY-H column (250 x 4.6 mm, 5 µm) or equivalent

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Metolachlor standard (racemic or S-metolachlor)

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Ethanol (96:4, v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of metolachlor standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to an appropriate working concentration.

4. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solution and record the chromatogram.

  • Identify the four stereoisomer peaks based on their retention times and relative peak areas.

5. Method Optimization:

  • If the resolution is not optimal, adjust the percentage of ethanol in the mobile phase in small increments (e.g., ±0.5%).

  • Investigate the effect of flow rate by testing values between 0.5 and 1.0 mL/min.

  • Evaluate the effect of column temperature by testing temperatures between 20°C and 30°C.

Experimental Workflow for Method Development

MethodDevelopment Start Start Method Development SelectColumn Select Chiral Column (e.g., Chiralpak AY-H) Start->SelectColumn InitialConditions Set Initial Conditions: - Mobile Phase: n-Hexane/EtOH (96:4) - Flow Rate: 0.6 mL/min - Temperature: 25°C SelectColumn->InitialConditions Equilibrate Equilibrate System InitialConditions->Equilibrate Inject Inject Standard Equilibrate->Inject Evaluate Evaluate Resolution Inject->Evaluate Optimize Optimize Parameters: - Mobile Phase Ratio - Flow Rate - Temperature Evaluate->Optimize Resolution < 1.5 FinalMethod Final Validated Method Evaluate->FinalMethod Resolution > 1.5 Optimize->Equilibrate

Caption: A logical workflow for HPLC method development.

References

Overcoming matrix effects in LC-MS/MS analysis of (R)-Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of (R)-Metolachlor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Injection of sample in a solvent stronger than the mobile phase. 4. Extra-column dead volume.1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Flush the column with a strong solvent or replace it if necessary. 3. Ensure the sample solvent is compatible with or weaker than the initial mobile phase. 4. Check all connections and tubing for proper fit and minimize tubing length.
Low Signal Intensity or Sensitivity 1. Ion suppression due to matrix effects. 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction and cleanup. 4. Degradation of this compound standard or sample.1. Implement matrix-matched calibration, use a stable isotope-labeled internal standard (e.g., Metolachlor-d6), or improve sample cleanup. 2. Optimize ESI/APCI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Evaluate different extraction techniques (e.g., SPE, QuEChERS) and cleanup sorbents. 4. Prepare fresh standards and samples. Store them properly to prevent degradation.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix components co-eluting with the analyte. 3. Contaminated ion source.1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve chromatographic separation or enhance sample cleanup. 3. Clean the ion source according to the manufacturer's instructions.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column aging.1. Ensure proper mobile phase preparation and pump performance. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has exceeded its lifetime.
Poor Enantiomeric Separation 1. Incorrect chiral column selection. 2. Suboptimal mobile phase for chiral separation. 3. Inappropriate column temperature.1. Select a chiral stationary phase known to be effective for metolachlor (B1676510) enantiomers, such as cellulose (B213188) tris(3,5-dimethylphenyl carbamate).[1] 2. Optimize the mobile phase composition (e.g., hexane/ethanol ratio). 3. Control the column temperature, as it can significantly impact chiral resolution.[1]

Frequently Asked Questions (FAQs)

Matrix Effects

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[2][3] The complexity of the sample matrix, such as soil or food products, can significantly influence the extent of these effects.

Q2: How can I assess the presence and extent of matrix effects in my samples?

A2: The presence of matrix effects can be evaluated by comparing the response of this compound in a pure solvent standard to its response in a matrix extract spiked at the same concentration (post-extraction spike).[3] A significant difference in signal intensity indicates the presence of matrix effects.

Q3: What are the most effective strategies to overcome matrix effects for this compound analysis?

A3: Several strategies can be employed:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as Metolachlor-d6, is a highly effective way to correct for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4]

  • Sample Preparation: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can effectively remove interfering matrix components.[5][6][7][8]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.

Sample Preparation

Q4: What is a recommended sample preparation method for this compound in soil samples?

A4: A common approach for soil samples involves extraction with an organic solvent mixture followed by a cleanup step. For instance, a QuEChERS-based method can be adapted, which typically involves an extraction with acetonitrile (B52724) and salts, followed by dispersive solid-phase extraction (d-SPE) for cleanup. Another effective method is microwave-assisted extraction (MAE) followed by solid-phase extraction (SPE).

Q5: How can I extract this compound from water samples?

A5: Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating this compound and its metabolites from water samples.[5][9][10] Cartridges such as Oasis HLB or C18 are commonly employed for this purpose.[5][9] Direct aqueous injection without extensive sample preparation can also be utilized for cleaner water samples.

LC-MS/MS Method Development

Q6: What are the typical LC-MS/MS parameters for the analysis of this compound?

A6:

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[11] Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have also been shown to be effective.[9][10]

  • MS/MS Transitions: Specific precursor-to-product ion transitions should be optimized for this compound. It is recommended to monitor at least two transitions for confident identification and quantification.

  • Chromatography: Reversed-phase chromatography using a C18 column is a common choice. For enantioselective separation, a chiral column is necessary.[1]

Q7: How do I choose an appropriate internal standard for this compound analysis?

A7: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Metolachlor-d6.[4] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other variations.

Quantitative Data Summary

The following table summarizes recovery data for S-Metolachlor from various matrices using different analytical methods. This data can help in selecting an appropriate method for your specific application.

MatrixAnalytical MethodFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Maize Straw GC-MS/MS0.05 mg/kg85.5 - 112.7< 20[12][13]
0.1 mg/kg83.4 - 119.3< 20[12][13]
Soybean Straw GC-MS/MS0.05 mg/kg85.5 - 112.7< 20[12][13]
0.1 mg/kg83.4 - 119.3< 20[12][13]
Soil GC-ECD0.1 µg/g81 - 976.6 - 8.5[14]
0.5 µg/g81 - 976.6 - 8.5[14]
1 µg/g81 - 976.6 - 8.5[14]
Surface Water LC-MS/MS (SPE)Not specified8910.6[9][10]
Groundwater LC-MS/MS (SPE)Not specified809.1[9][10]

Experimental Protocols

Sample Preparation of this compound from Soil using QuEChERS

This protocol is a general guideline and may require optimization for your specific soil type.

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB). The choice of sorbent depends on the soil matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be directly injected into the LC-MS/MS system or diluted if necessary.

Sample Preparation of this compound from Water using Solid-Phase Extraction (SPE)
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not let the cartridge dry out.

  • Sample Loading:

    • Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Elution:

    • Elute the retained this compound with 5 mL of methanol or another suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase or an appropriate solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Soil or Water Sample extraction Extraction (e.g., QuEChERS or SPE) sample->extraction cleanup Cleanup (e.g., d-SPE) extraction->cleanup lc_separation LC Separation (Chiral or C18 column) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Problem Encountered (e.g., Low Signal) check_ms Check MS/MS Parameters (Ionization, Transitions) start->check_ms check_lc Check LC Conditions (Column, Mobile Phase) start->check_lc check_sample_prep Review Sample Preparation (Extraction, Cleanup) start->check_sample_prep matrix_effect Suspect Matrix Effects? check_ms->matrix_effect check_lc->matrix_effect check_sample_prep->matrix_effect matrix_effect->start No, Re-evaluate implement_solution Implement Corrective Actions (e.g., Matrix-Matched Standards, Internal Standard) matrix_effect->implement_solution Yes resolved Problem Resolved implement_solution->resolved

Caption: A logical approach to troubleshooting LC-MS/MS issues.

References

Troubleshooting poor separation of metolachlor enantiomers on a chiral column

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral chromatography. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor separation of metolachlor (B1676510) enantiomers on a chiral stationary phase (CSP).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no separation or very poor resolution (Rs < 1.0) for my metolachlor sample?

A: This is a common issue that can stem from several factors:

  • Incorrect Mobile Phase: The separation of metolachlor's four stereoisomers is highly sensitive to the mobile phase composition, particularly the type and concentration of the alcohol modifier.[1] A typical mobile phase is n-hexane or heptane (B126788) with a small percentage of ethanol (B145695) or isopropanol (B130326).[1][2]

  • Inappropriate Column: Metolachlor separation is typically achieved on polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose.[1][3] For example, an AY-H column (amylose-based) has shown optimal resolution.[1] Ensure your chosen column is suitable for this type of separation.

  • Suboptimal Temperature: Temperature can significantly influence enantioselectivity.[4] While 25°C is a common starting point, decreasing the temperature can sometimes improve resolution.[1][5]

  • System Equilibration: The column may not be fully equilibrated with the mobile phase. Chiral columns, especially in normal phase mode, can require extended equilibration times.

Q2: My chromatogram shows broad or tailing peaks. What is the likely cause?

A: Peak broadening and tailing can be caused by:

  • Column Contamination: Chiral stationary phases are sensitive to contamination. Traces of previous analytes, additives, or non-polar residues can interfere with the chiral recognition mechanism.[6] Regular column washing is crucial.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample. Generally, the lowest detectable concentration provides the best separation.[6]

  • Extra-Column Effects: Issues with the HPLC system, such as excessive tubing length, loose fittings, or a large detector cell volume, can contribute to band broadening.

  • Solvent Purity: Always use high-purity, HPLC-grade solvents. Trace amounts of water in normal phase solvents can significantly impact separations.[6]

Q3: I previously had good separation, but the performance has recently deteriorated. What should I investigate?

A: A decline in performance often points to a change in the system or column health:

  • Column Fouling or Degradation: Over time, the stationary phase can become contaminated or degrade, leading to a loss of efficiency and resolution. A rigorous washing procedure may restore performance.[6]

  • Mobile Phase Inconsistency: Ensure the mobile phase is prepared accurately and consistently. Different batches of solvents, especially alcohols, can have varying trace water content, affecting reproducibility.[6]

  • Additive Memory Effect: If the column or HPLC system was previously used with mobile phase additives (acids or bases), these can be retained and slowly leach out, altering the separation conditions.[7] This effect can be very persistent and may require extensive flushing to resolve.[7]

Q4: How do I select the right chiral column for metolachlor separation?

A: The most successful separations of metolachlor have been reported on polysaccharide-based CSPs.[1]

  • Amylose-Based CSPs: Columns like Chiralpak AD-H and AY-H are frequently used.[1][3] Amylose tris(3,5-dimethylphenylcarbamate) is a particularly effective chiral selector for a wide range of compounds.[8]

  • Cellulose-Based CSPs: Columns like Chiralcel OD-H have also demonstrated successful separation of metolachlor isomers.[9][10] If you do not have a specific method, screening a small number of complementary columns (e.g., one amylose-based and one cellulose-based) is the most effective approach to finding the optimal stationary phase.[4]

Troubleshooting Guides & Protocols

Guide 1: Optimizing Mobile Phase Composition

Poor resolution is often directly tied to the mobile phase. Metolachlor separation is sensitive to both the type of alcohol modifier and its concentration.

Problem: Co-eluting peaks or resolution (Rs) is less than 1.5.

Troubleshooting Steps:

  • Adjust Modifier Concentration: If using a mobile phase like n-hexane/ethanol, systematically adjust the ethanol percentage in small increments (e.g., from 4% down to 2% or up to 6%). Lowering the modifier concentration generally increases retention and can improve resolution, but it also lengthens the analysis time.

  • Change the Modifier Type: The choice of alcohol can dramatically alter selectivity.[11] If ethanol is not providing adequate separation, switch to isopropanol (IPA) or vice-versa. Start with the same concentration as the previous modifier and optimize from there.

Column TypeMobile Phase (v/v)Flow Rate (mL/min)Temp (°C)ObservationReference
AY-Hn-hexane/Ethanol (96/4)0.625Optimal resolution achieved.[1][12]
OD-Hn-hexane/Isopropanol (98/2)N/AN/AUsed to isolate two of the four isomers.[10]
OD-Hn-hexane/Diethyl ether (91/9)N/AN/ABaseline separation of all four isomers reported.[10]
VariousHeptane/Ethanol (94/6)N/AN/AStandard mobile phase for CIPAC method.[2]

Note: N/A indicates data not available in the cited source.

Guide 2: Adjusting Temperature and Flow Rate

If mobile phase optimization is insufficient, adjusting temperature and flow rate are the next logical steps.

Problem: Enantiomeric peaks are only partially resolved.

Troubleshooting Steps:

  • Modify Column Temperature: A change in temperature can alter the thermodynamics of the interaction between the analyte and the CSP.[5] First, try decreasing the temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C). Lower temperatures often enhance enantioselectivity.[5]

  • Reduce Flow Rate: Decreasing the flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better resolution.[4] If your method uses 1.0 mL/min, try reducing it to 0.8 mL/min or 0.6 mL/min.

ParameterChangeEffect on Retention TimeEffect on Resolution (Rs)Typical Range for Metolachlor
Temperature Decrease ↓IncreasesOften Increases[5]15 - 25 °C[1][5]
Increase ↑DecreasesOften Decreases
Flow Rate Decrease ↓IncreasesOften Increases[4]0.5 - 1.0 mL/min[1][2]
Increase ↑DecreasesOften Decreases

Experimental Protocols

Protocol 1: Chiral Column Cleaning and Regeneration

This protocol is intended for polysaccharide-based columns used under normal phase conditions that show diminished performance. Always consult the specific column's care and use manual first.

Objective: To remove strongly retained contaminants from the column and restore performance.

Methodology:

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Initial Flush: Flush the column with a mobile phase containing a higher percentage of modifier than your analytical method. For example, use 40% Isopropanol in n-hexane for 10-15 column volumes.[6]

  • Strong Solvent Wash: Sequentially flush the column with 100% Isopropanol, followed by 100% Ethanol.[6] Use at least 20-30 column volumes for each solvent. This step is crucial for removing polar contaminants.

  • Re-equilibration:

    • Gradually re-introduce the non-polar solvent. Flush again with your intermediate flushing solvent (e.g., 40% IPA in n-hexane) for 10-15 column volumes.

    • Finally, switch to your analytical mobile phase and equilibrate the column until a stable baseline is achieved. This may take a significant amount of time (1-2 hours or more).

  • Performance Check: Inject a standard sample to verify that column performance has been restored.

Visualized Workflows

TroubleshootingWorkflow start Poor Separation of Metolachlor (Rs < 1.5) check_method 1. Verify Method Parameters start->check_method method_ok Method Correct? check_method->method_ok check_mobile_phase 2. Optimize Mobile Phase - Adjust modifier % - Change modifier (EtOH/IPA) resolution_improved1 Resolution Improved? check_mobile_phase->resolution_improved1 check_conditions 3. Adjust Operating Conditions - Decrease Temperature - Decrease Flow Rate resolution_improved2 Resolution Improved? check_conditions->resolution_improved2 check_column 4. Investigate Column Health - Perform Column Wash - Check for Contamination resolution_improved3 Resolution Improved? check_column->resolution_improved3 method_ok->start No (Correct Method) method_ok->check_mobile_phase Yes resolution_improved1->check_conditions No end_ok Problem Solved resolution_improved1->end_ok Yes resolution_improved2->check_column No resolution_improved2->end_ok Yes resolution_improved3->end_ok Yes end_fail Consult Column Manufacturer or Consider New Column resolution_improved3->end_fail No

Caption: A logical workflow for troubleshooting poor separation of metolachlor enantiomers.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization col_select Select CSPs (e.g., Amylose & Cellulose based) mp_screen Screen Modifiers (e.g., Hexane/EtOH vs Hexane/IPA) col_select->mp_screen opt_modifier Optimize Modifier % mp_screen->opt_modifier Best condition found opt_conditions Optimize Temp & Flow Rate opt_modifier->opt_conditions validation Validated Method opt_conditions->validation

References

Preventing thermal degradation of metolachlor isomers during GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of metolachlor (B1676510) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the thermal degradation of metolachlor during GC analysis.

Frequently Asked Questions (FAQs)

Q1: What is metolachlor and why is isomer-specific analysis important?

Metolachlor is a widely used herbicide that exists as four stereoisomers due to two chiral elements in its structure: an asymmetrically substituted carbon and a chiral axis.[1][2] These isomers are stable at room temperature and are designated as aSS, aRS, aSR, and aRR. The herbicidal activity of metolachlor is primarily attributed to the S-isomers (aSS and aRS).[1][2] Initially marketed as a racemic mixture of all four isomers, it is now often sold as S-metolachlor, which is enriched with the more active isomers. Isomer-specific analysis is crucial for quality control, environmental fate studies, and to ensure the correct application rates of the active herbicidal forms.[1][2]

Q2: What causes the thermal degradation of metolachlor isomers during GC analysis?

The primary cause of metolachlor isomer degradation during GC analysis is thermal interconversion, also known as atropisomerization, which can occur at the high temperatures of the GC inlet.[1][2] This is particularly problematic with conventional split/splitless injection techniques, where the sample is exposed to high temperatures in the inlet liner, leading to significant isomerization before the compounds reach the analytical column.[1] This can result in inaccurate quantification of the individual isomers.

Q3: How can I prevent the thermal degradation of metolachlor isomers?

To prevent thermal degradation, it is crucial to minimize the exposure of the analytes to high temperatures before separation. The most effective method is to use a cool on-column injection technique.[1][3][4] This method introduces the sample directly onto the GC column at a lower temperature, bypassing the hot inlet and thus preventing thermal degradation.[3][4] Additionally, using a highly inert GC system, including a deactivated inlet liner, is essential to prevent catalytic degradation and adsorption of the analytes.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC analysis of metolachlor isomers.

Issue 1: Poor Peak Shape (Tailing Peaks)

Tailing peaks can be an indication of analyte degradation or active sites within the GC system.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_liner Check Inlet Liner start->check_liner liner_deactivated Is the liner clean and deactivated? check_liner->liner_deactivated replace_liner Replace with a new, deactivated liner liner_deactivated->replace_liner No check_column_install Check Column Installation liner_deactivated->check_column_install Yes replace_liner->check_column_install column_ok Is the column cut clean and installed at the correct depth? check_column_install->column_ok reinstall_column Re-cut and reinstall the column column_ok->reinstall_column No check_column_activity Check Column Activity column_ok->check_column_activity Yes reinstall_column->check_column_activity column_active Is the column old or contaminated? check_column_activity->column_active trim_column Trim the column inlet or replace the column column_active->trim_column Yes solution Improved Peak Shape column_active->solution No trim_column->solution

Caption: Troubleshooting workflow for peak tailing in GC analysis.

Possible Causes and Solutions:

Cause Solution
Active Inlet Liner The inlet liner can have active sites (silanols) that interact with the analytes, causing tailing.[5] Replace the liner with a new, high-quality deactivated liner. Regular replacement is crucial, especially when analyzing complex matrices.
Improper Column Installation A poor column cut or incorrect installation depth can create dead volumes and cause peak tailing.[6] Ensure the column is cut cleanly at a 90-degree angle and installed at the manufacturer-recommended depth in the inlet.
Column Contamination/Activity Accumulation of non-volatile residues at the head of the column can create active sites.[6] Trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.
Inappropriate GC Parameters Incorrect flow rates or temperature programming can affect peak shape. Optimize the carrier gas flow rate and oven temperature program for your specific column and analytes.
Issue 2: Inaccurate Isomer Ratios (Suspected Isomerization)

If you suspect that thermal degradation is altering the isomer ratios in your samples, follow this troubleshooting guide.

Workflow to Prevent Thermal Degradation

start Inaccurate Isomer Ratios check_injection Evaluate Injection Technique start->check_injection injection_type Are you using split/splitless injection? check_injection->injection_type switch_to_on_column Switch to Cool On-Column Injection injection_type->switch_to_on_column Yes optimize_inlet_temp Optimize Inlet Temperature (if on-column is not possible) injection_type->optimize_inlet_temp No solution Accurate Isomer Ratios switch_to_on_column->solution lower_temp Lower the inlet temperature in 20°C increments optimize_inlet_temp->lower_temp check_liner_type Check Liner Type and Deactivation lower_temp->check_liner_type use_deactivated_liner Ensure a high-quality, deactivated liner is used check_liner_type->use_deactivated_liner use_deactivated_liner->solution

Caption: Workflow to prevent thermal degradation of metolachlor isomers.

Quantitative Data Summary:

While specific quantitative data on the percentage of metolachlor isomerization is limited in publicly available literature, the following table illustrates the expected trend based on expert consensus and studies on other thermally labile compounds.[1][3][4]

Injection Technique Inlet Temperature (°C) Expected Isomerization
Split/Splitless250Significant
Split/Splitless200Moderate
Split/Splitless180Low to Moderate
Cool On-Column Oven Tracking Negligible

Experimental Protocols

Protocol 1: Recommended GC-MS Method for Metolachlor Isomer Analysis

This protocol is a starting point and may require optimization for your specific instrument and column.

Parameter Setting
Injection Technique Cool On-Column
Injection Volume 1 µL
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent chiral column for enantioseparation
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)
MSD Transfer Line 280°C
Ion Source 230°C
MS Quadrupole 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 162, 238, 240, 268

Note: For baseline separation of all four stereoisomers, a chiral stationary phase is required.[7]

Protocol 2: Step-by-Step Guide for Cool On-Column Injection
  • Install the On-Column Inlet: Ensure your GC is equipped with a dedicated on-column injection port.

  • Select the Appropriate Syringe: Use a syringe with a needle gauge and length compatible with your on-column injector and GC column's internal diameter.

  • Prepare the Column: Ensure the column is properly installed in the on-column inlet, following the manufacturer's instructions for insertion depth.

  • Set the Injection Port Temperature: The on-column inlet temperature should be set to "oven track" mode. This ensures the injector temperature follows the oven temperature program, preventing premature sample volatilization.

  • Set the Initial Oven Temperature: The initial oven temperature should be at or slightly below the boiling point of the sample solvent to allow for proper solvent focusing.

  • Inject the Sample: Inject the sample smoothly and quickly. The injection speed can influence peak shape.

  • Start the GC Run: Initiate the oven temperature program immediately after injection.

Protocol 3: Cleaning and Deactivating GC Inlet Liners

While commercially available deactivated liners are recommended, this protocol can be used for in-house cleaning and deactivation.

  • Cleaning:

    • Rinse the liner with methanol, followed by dichloromethane.

    • Sonicate the liner in a detergent solution for 15 minutes.

    • Rinse thoroughly with deionized water and then methanol.

    • Dry the liner in an oven at 100-120°C for at least one hour.

  • Deactivation (Silylation):

    • Prepare a 5-10% solution of dimethyldichlorosilane (DMDCS) in toluene (B28343) (Caution: Handle with care in a fume hood).

    • Immerse the clean, dry liner in the DMDCS solution for 15-30 minutes.

    • Rinse the liner with toluene, followed by methanol.

    • Dry the liner under a stream of inert gas (e.g., nitrogen) and then cure in an oven at a temperature appropriate for the silylating agent (consult reagent documentation).

References

Enhancing the sensitivity of (R)-Metolachlor detection in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of (R)-Metolachlor detection in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting Metolachlor (B1676510) enantiomers in environmental samples?

A1: The most prevalent methods for the detection and quantification of Metolachlor enantiomers, including this compound, are chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1][2][3][4] Immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA) are also utilized for rapid screening.[5][6][7]

Q2: How can I improve the sensitivity of my detection method for this compound?

A2: To enhance sensitivity, consider the following:

  • Sample Preparation: Optimize your sample extraction and cleanup procedures to minimize matrix effects and concentrate the analyte. Solid-Phase Extraction (SPE) is a commonly used and effective technique.[8][9]

  • Instrumentation: Utilize high-sensitivity detectors like tandem mass spectrometry (MS/MS).[3][8][9] For chromatographic methods, ensure your column provides good resolution of the enantiomers. Chiral columns are essential for separating (R)- and (S)-Metolachlor.[10]

  • Method Parameters: Fine-tune instrumental parameters such as injection volume, flow rates, and detector setting.[1]

Q3: What are the key challenges in analyzing this compound in complex matrices like soil and water?

A3: The primary challenges include:

  • Matrix Interference: Co-extractives from soil and water samples can interfere with the analysis, leading to signal suppression or enhancement.[11]

  • Low Concentrations: this compound may be present at very low concentrations in the environment, requiring highly sensitive analytical methods.

  • Enantioselective Analysis: Differentiating between (R)- and (S)-Metolachlor requires specific chiral separation techniques.[10]

  • Cross-Reactivity: In immunoassays, antibodies may show cross-reactivity with structurally related compounds, leading to inaccurate quantification.[5]

Q4: Are there commercially available kits for Metolachlor detection?

A4: Yes, there are commercial immunoassay kits available, such as ELISA kits, for the detection of S-Metolachlor (B166716).[7] While these are primarily designed for the S-enantiomer, their cross-reactivity with the R-enantiomer should be evaluated for your specific application.

Troubleshooting Guides

Low Signal or No Detection of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction - Ensure the chosen solvent is appropriate for the sample matrix and this compound's polarity. A common extraction solution for soil is a methanol/water mixture.[12] - Optimize extraction parameters such as solvent-to-sample ratio, extraction time, and temperature.
Sample Loss During Cleanup - Verify the recovery of your Solid-Phase Extraction (SPE) procedure by spiking a blank sample with a known amount of this compound standard.[8] - Ensure the pH of the sample is adjusted correctly during the cleanup process.
Instrumental Issues (GC/LC-MS) - Check for leaks in the chromatographic system. - Clean the ion source of the mass spectrometer. - Verify the detector is functioning correctly.
Degradation of Analyte - Store samples and standards at appropriate low temperatures and protect them from light to prevent degradation.
Poor Peak Shape or Resolution in Chromatography
Potential Cause Troubleshooting Steps
Column Contamination - Flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate Mobile Phase - Optimize the mobile phase composition and gradient program for better separation.[10]
Column Overloading - Dilute the sample or reduce the injection volume.
Matrix Effects - Improve sample cleanup to remove interfering compounds.[11] - Use a matrix-matched calibration curve.
High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use high-purity solvents and reagents.[11] - Run a blank to identify the source of contamination.
Dirty Instrument - Clean the injector, detector, and ion source.
Electronic Noise - Ensure proper grounding of the instrument.

Data Presentation: Comparison of Analytical Methods

Method Matrix Limit of Detection (LOD) / Limit of Quantification (LOQ) Recovery (%) Reference
GC-MS/MS Maize and Soybean StrawLOD: 0.07 ng/g for S-Metolachlor86 - 119.7[3][4]
LC/ESI-MS/MS Ground and Surface WaterLOQ: 0.10 ppb95 - 105[8][9]
Enzyme Immunoassay (EIA) River Water and SoilLower Detection Limit: 2.0 ng/mL102 - 110[5]
Immunoassay Kit WaterLOD: 0.05 ppb, LOQ: 0.075 ppb-[7]
HPLC Mixed Pesticide Formulation--[2]
GC with FID Technical Metolachlor--[1]

Experimental Protocols

Sample Preparation for Water Analysis (LC/ESI-MS/MS)

This protocol is adapted from a method for the determination of chloroacetanilide herbicides and their degradates in water.[8][9]

  • Sample Collection: Collect a 50 mL water sample.

  • SPE Column Conditioning: Condition a C-18 SPE column.

  • Sample Loading: Pass the 50 mL water sample through the conditioned SPE column.

  • Elution: Elute the analytes with an 80/20 methanol/water (v/v) solution.

  • Concentration: Reduce the eluate volume to less than 1.0 mL.

  • Reconstitution: Reconstitute the sample in a 10/90 acetonitrile/water (v/v) solution to the desired final volume.

  • Analysis: The sample is now ready for injection into the LC/ESI-MS/MS system.

Sample Preparation for Soil Analysis (GC/MS)

This protocol is a general guide based on common soil extraction procedures.[12]

  • Sample Preparation: Air-dry moist soil samples at room temperature for up to 24 hours. Break up large clumps and homogenize the sample.[12]

  • Extraction:

    • Weigh 10 g of soil into an extraction bottle.

    • Add 30 mL of a 3:1 methanol/water extraction solution.

    • Shake vigorously for 30 minutes.

    • Allow the sample to settle.

  • Filtration/Centrifugation: Filter the extract or centrifuge to separate the soil particles from the supernatant.

  • Dilution: Dilute the extract as needed before analysis.

  • Analysis: The sample is now ready for injection into the GC/MS system.

Visualizations

Experimental_Workflow_Water_Sample cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection 50 mL Water Sample Collection SPE_Conditioning C-18 SPE Column Conditioning Sample_Collection->SPE_Conditioning Sample_Loading Sample Loading onto SPE Column SPE_Conditioning->Sample_Loading Elution Elution with 80/20 Methanol/Water Sample_Loading->Elution Concentration Eluate Concentration Elution->Concentration Reconstitution Reconstitution in 10/90 Acetonitrile/Water Concentration->Reconstitution LC_MS_MS_Analysis LC/ESI-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

Caption: Workflow for Water Sample Analysis using SPE and LC/ESI-MS/MS.

Experimental_Workflow_Soil_Sample cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample_Homogenization Soil Sample Homogenization Extraction Extraction with 3:1 Methanol/Water Sample_Homogenization->Extraction Shaking Vigorous Shaking Extraction->Shaking Settling Settling of Soil Particles Shaking->Settling Filtration_Centrifugation Filtration / Centrifugation Settling->Filtration_Centrifugation Dilution Extract Dilution Filtration_Centrifugation->Dilution GC_MS_Analysis GC/MS Analysis Dilution->GC_MS_Analysis

Caption: Workflow for Soil Sample Analysis using Solvent Extraction and GC/MS.

References

Addressing peak tailing in the chromatographic analysis of metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of the herbicide metolachlor (B1676510).

Troubleshooting Guides

Peak tailing in the chromatographic analysis of metolachlor can compromise resolution, accuracy, and reproducibility. This guide provides a systematic approach to identifying and resolving the common causes of this issue.

Initial Assessment of Peak Tailing

Before proceeding with troubleshooting, it is essential to quantify the extent of peak tailing. The two most common metrics are the Tailing Factor (Tf) and the Asymmetry Factor (As). An ideal Gaussian peak has a value of 1.0 for both. Values greater than 1.2 often indicate a problem that needs to be addressed.[1]

If all peaks in the chromatogram are tailing, the issue is likely systemic. If only the metolachlor peak (and other basic compounds) are tailing, the problem is likely related to chemical interactions between the analyte and the stationary phase. [2]

Guide 1: Addressing Systemic Peak Tailing (All Peaks Tailing)

If all peaks in your chromatogram exhibit tailing, the problem likely lies with the HPLC system's physical setup rather than specific chemical interactions.

Potential Causes and Solutions:

CauseIdentificationSolution
Extra-Column Volume Early eluting peaks show more pronounced tailing than later eluting peaks.[3]- Use tubing with a smaller internal diameter (e.g., 0.005").- Minimize the length of tubing between the injector, column, and detector.- Ensure all fittings are properly connected to avoid dead volume.[2]
Column Void or Channeling Sudden drop in pressure, split peaks, or broad, tailing peaks for all analytes.[4]- Replace the column. A void at the column inlet is a common cause of this issue.[4]- Use a guard column to protect the analytical column from particulate matter and strongly retained compounds.[3]
Blocked Frit A sudden increase in backpressure accompanied by peak tailing for all compounds.- Reverse-flush the column with a strong solvent (ensure this is permitted by the column manufacturer).- If flushing does not resolve the issue, the frit may need to be replaced, or the entire column.
Improper Sample Solvent The sample is dissolved in a solvent significantly stronger than the mobile phase.[2]- Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Column Overload Peak shape improves upon sample dilution.[4]- Reduce the injection volume or the concentration of the sample.[4]

Experimental Protocol: Column Flushing for General Contamination

This protocol is a general procedure for cleaning a reversed-phase C18 column that shows systemic peak tailing due to contamination.

  • Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse the column direction (if permitted by the manufacturer).

  • Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 10 column volumes for each solvent:

    • Mobile phase without buffer salts (to remove buffer precipitates).

    • 100% Water (HPLC-grade).

    • 100% Isopropanol.

    • 100% Hexane (for non-polar contaminants).

    • 100% Isopropanol (to remove hexane).

    • 100% Acetonitrile (B52724) or Methanol (B129727).

    • Re-equilibrate the column with the initial mobile phase until the baseline is stable.

Note: Always ensure the solvents are miscible with each other.

Troubleshooting Workflow for Systemic Peak Tailing

G start All Peaks Tailing check_pressure Check System Backpressure start->check_pressure high_pressure High Pressure? check_pressure->high_pressure normal_pressure Normal Pressure? check_pressure->normal_pressure high_pressure->normal_pressure No flush_column Reverse Flush Column high_pressure->flush_column Yes check_connections Check Tubing and Fittings for Dead Volume normal_pressure->check_connections Yes replace_frit Replace Inlet Frit flush_column->replace_frit end_good Problem Resolved replace_frit->end_good check_sample_solvent Sample Solvent Stronger than Mobile Phase? check_connections->check_sample_solvent dilute_sample Dilute Sample or Reduce Injection Volume check_sample_solvent->dilute_sample Yes replace_column Replace Column check_sample_solvent->replace_column No dilute_sample->end_good end_bad Problem Persists replace_column->end_bad

Caption: Troubleshooting workflow for systemic peak tailing.

Guide 2: Addressing Specific Peak Tailing of Metolachlor

If only the metolachlor peak (or other basic analytes) is tailing, the issue is likely due to secondary chemical interactions with the stationary phase. Metolachlor, a chloroacetamide herbicide, can interact with residual silanol (B1196071) groups on silica-based columns.[4]

Potential Causes and Solutions:

CauseIdentificationSolution
Silanol Interactions Peak tailing is prominent for metolachlor but not for neutral or acidic compounds.[2]- Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 to suppress the ionization of silanol groups.[5]- Use an End-Capped Column: These columns have fewer free silanol groups, reducing secondary interactions.[4]- Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[5]
Incorrect Mobile Phase Composition Poor peak shape that is sensitive to the organic modifier ratio.- Optimize Organic Modifier: Vary the percentage of acetonitrile or methanol. Acetonitrile often provides sharper peaks for less polar compounds like metolachlor.[6][7]- Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can improve peak shape by maintaining a consistent pH at the column surface.[8]
Metal Contamination Tailing persists even with pH adjustment and an end-capped column.- Use a Column with High-Purity Silica (B1680970): Modern columns are manufactured with lower metal content.- Add a Chelating Agent: A small amount of a chelating agent like EDTA can be added to the mobile phase to sequester metal ions.

Experimental Protocol: Optimizing Mobile Phase pH for Metolachlor Analysis

This protocol provides a systematic way to determine the optimal mobile phase pH to reduce peak tailing for metolachlor.

  • Prepare a series of mobile phases:

    • Aqueous Component: Prepare buffers (e.g., 20 mM phosphate (B84403) or formate) at different pH values: 2.5, 3.0, 3.5, 4.0, and 7.0.

    • Organic Modifier: Acetonitrile is a good starting point for metolachlor.

    • Mobile Phase Composition: Keep the organic modifier percentage constant (e.g., 50:50 Acetonitrile:Buffer).

  • Equilibrate the system: For each mobile phase, flush the column for at least 20 column volumes before the first injection.

  • Inject a standard solution of metolachlor.

  • Evaluate the chromatograms: For each pH, measure the tailing factor and retention time of the metolachlor peak.

  • Plot the results: Create a graph of tailing factor vs. mobile phase pH to identify the pH that provides the most symmetrical peak.

Expected Outcome: The tailing factor for metolachlor is expected to be lower at a pH between 2.5 and 3.5 due to the suppression of silanol group ionization.

Signaling Pathway of Silanol Interactions Leading to Peak Tailing

G metolachlor Metolachlor (Basic Analyte) interaction Secondary Ionic Interaction metolachlor->interaction silanol Ionized Silanol Group (Si-O-) on Stationary Phase silanol->interaction slow_elution Slower Elution of a Fraction of Analyte interaction->slow_elution peak_tailing Peak Tailing slow_elution->peak_tailing

Caption: Interaction of metolachlor with ionized silanol groups.

Frequently Asked Questions (FAQs)

Q1: Why is my metolachlor peak tailing even though I am using a C18 column as recommended?

A1: While a C18 column is appropriate for the reversed-phase analysis of metolachlor, peak tailing can still occur due to secondary interactions with residual silanol groups on the silica backbone of the stationary phase. Metolachlor has basic properties that can lead to strong interactions with these acidic silanol sites, causing a portion of the analyte to elute more slowly and result in a tailing peak.[4] To mitigate this, consider using an end-capped C18 column or adjusting the mobile phase pH to be more acidic (e.g., pH 2.5-3.5).[5]

Q2: Can the choice of organic solvent in the mobile phase affect the peak shape of metolachlor?

A2: Yes, the choice and concentration of the organic modifier can significantly impact peak shape. Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally has a stronger elution strength for less polar compounds like metolachlor and can often lead to sharper peaks compared to methanol.[6][7] It is recommended to experiment with different ratios of acetonitrile/water or methanol/water to find the optimal composition for symmetrical peaks.

Q3: How does the pH of the mobile phase influence peak tailing for metolachlor?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds. At a pH above approximately 3.5, the silanol groups on the silica surface of the column become deprotonated (negatively charged).[9] This leads to ionic interactions with basic analytes like metolachlor, causing peak tailing. By lowering the mobile phase pH to below 3.5, the silanol groups are protonated and thus electrically neutral, which minimizes these secondary interactions and improves peak symmetry.[8]

Q4: I've tried adjusting the mobile phase, but the peak tailing persists. What else can I do?

A4: If mobile phase optimization does not resolve the issue, consider the following:

  • Column Contamination: Your column may be contaminated with strongly retained basic compounds from previous injections. A thorough column cleaning procedure is recommended.

  • Column Age and Degradation: Over time and with use, the bonded phase of the column can degrade, exposing more active silanol sites. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.

  • Sample Matrix Effects: If you are analyzing metolachlor in a complex matrix (e.g., soil or water samples), other components in the matrix may be interfering with the chromatography. In this case, a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary before HPLC analysis.[10]

Q5: What is an acceptable tailing factor for metolachlor analysis in a regulated environment?

A5: In a regulated environment (e.g., GLP/GMP), the system suitability criteria will define the acceptable tailing factor. Generally, a tailing factor of less than 2.0 is required, with an ideal value being as close to 1.0 as possible.[1] For high-precision quantitative methods, a stricter upper limit, such as 1.5, may be set.

References

Technical Support Center: Simultaneous Analysis of Metolachlor and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals involved in the simultaneous analysis of metolachlor (B1676510) and its primary metabolites, metolachlor ethanesulfonic acid (ESA) and metolachlor oxanilic acid (OXA).

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical process, from sample preparation to final detection.

Sample Preparation

Q1: I am experiencing low recovery of metolachlor and its metabolites after Solid Phase Extraction (SPE). What are the common causes and solutions?

A1: Low recovery during SPE can stem from several factors. A primary issue could be improper conditioning or drying of the SPE cartridge. Ensure the cartridge is adequately conditioned with the recommended solvents (e.g., methanol (B129727) followed by water) to activate the stationary phase. Additionally, avoid letting the cartridge dry out between conditioning and sample loading. Another common issue is breakthrough, where the analytes pass through the cartridge without being retained. This can happen if the sample is loaded too quickly or if the sample volume is too large for the cartridge capacity. Finally, the elution step is critical; ensure you are using the correct solvent and volume (e.g., 80/20 methanol/water) to fully desorb the analytes from the sorbent.[1]

Chromatography & Detection (LC-MS/MS)

Q2: My chromatographic peaks for metolachlor or its metabolites are showing significant tailing. How can I improve peak shape?

A2: Peak tailing in liquid chromatography is often related to secondary interactions between the analytes and the stationary phase or issues within the HPLC system. Check for active sites on your analytical column, especially if it is an older column. Using a mobile phase with a slightly different pH or a small amount of an additive like formic acid can help suppress these interactions. Also, ensure that your sample solvent is compatible with the initial mobile phase conditions; a solvent mismatch can cause poor peak shape. Finally, inspect your system for any dead volumes or blockages in the tubing or fittings.

Q3: I am observing high background noise or matrix effects in my LC-MS/MS analysis, particularly with soil samples. What can I do to minimize this?

A3: Matrix effects are a common challenge in complex samples like soil and can suppress or enhance the analyte signal. To mitigate this, consider a more rigorous sample cleanup procedure. This could involve an additional cleanup step after SPE, such as passing the extract through a different type of sorbent.[2] Using a dilute-and-shoot approach after initial extraction can also reduce the amount of matrix introduced into the system, though this may impact your detection limits.[3] On the instrument side, optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow) can improve signal-to-noise. Employing a matrix-matched calibration curve is essential for accurate quantification in the presence of unavoidable matrix effects.

Q4: The sensitivity for the ESA and OXA metabolites is much lower than for the parent metolachlor. How can I improve their detection?

A4: The ESA and OXA metabolites are more polar than the parent compound and behave differently during analysis. For LC-MS/MS, these acidic metabolites ionize more efficiently in negative ion mode, while the parent metolachlor is typically analyzed in positive ion mode.[1] Running the analysis in both positive and negative switching mode, or performing two separate injections, is necessary for optimal detection of all compounds. Ensure the mobile phase pH is suitable for ionizing the acidic metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the simultaneous analysis of metolachlor and its metabolites?

A1: The most widely accepted and robust method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of these compounds typically found in environmental samples like water and soil. Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) can also be used, particularly for the parent compound, but is less suitable for the non-volatile and more polar ESA and OXA metabolites.[4]

Q2: What are the typical Limits of Detection (LOD) and Quantitation (LOQ) I can expect to achieve?

A2: Achievable LODs and LOQs depend on the matrix and the specific instrumentation used. For water samples analyzed by modern LC-MS/MS methods, LODs are often in the range of 0.05 parts per billion (ppb) or lower, with LOQs around 0.10 ppb.[1][3][5] For more complex matrices like soil or plant tissues, LODs may be slightly higher, in the range of 0.07 to 0.2 ng/g.[4]

Q3: Is it necessary to use an internal standard for quantification?

A3: Yes, using an internal standard is highly recommended for accurate and precise quantification. A stable isotope-labeled version of metolachlor is the ideal internal standard as it co-elutes and experiences similar ionization effects as the native analyte, effectively correcting for variations in sample preparation and instrument response.

Q4: How should I prepare calibration standards for this analysis?

A4: Calibration standards should be prepared by making serial dilutions of a certified reference standard in a solvent mixture that is compatible with your final sample extract and initial mobile phase (e.g., 1:1 methanol:water).[3] It is crucial to prepare a calibration curve with a minimum of three to five concentration levels that bracket the expected concentration range of your samples.[3] For complex matrices, preparing matrix-matched standards is the best practice to compensate for matrix effects.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Metolachlor and Metabolite Analysis

ParameterSetting
LC Column C18 reverse-phase (e.g., 30 m x 0.25 mm x 0.25 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A typical gradient starts with high aqueous content (e.g., 90% A) and ramps to high organic content (e.g., 95% B).
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode ESI Positive (for Metolachlor) and Negative (for ESA, OXA)
MS/MS Transitions Analyte-specific precursor/product ion pairs must be monitored.

Table 2: Method Validation Data from Literature

AnalyteMatrixFortification LevelAverage Recovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
S-MetolachlorWaterN/AN/A0.05 ppb0.075 ppb[5]
AcetochlorMaize/Soybean Straw0.01 - 0.5 mg/kg86 - 119.7%0.2 ng/gN/A[4]
S-MetolachlorMaize/Soybean Straw0.01 - 0.5 mg/kg86 - 119.7%0.07 ng/gN/A[4]
Metolachlor & MetabolitesWater0.10 - 100 ppb95 - 105%N/A0.10 ppb[1]

Experimental Protocols

Protocol: Analysis of Metolachlor, ESA, and OXA in Water by SPE and LC-MS/MS

This protocol is a generalized procedure adapted from common methodologies.[1][3]

  • Sample Preparation:

    • Allow water samples to reach room temperature. If samples contain significant particulate matter, centrifuge or filter them prior to extraction.

    • Measure a 50 mL aliquot of the water sample.

  • Solid Phase Extraction (SPE):

    • Condition a C18 or Oasis HLB SPE cartridge (e.g., 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

    • Load the 50 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum or with a gentle stream of nitrogen for 10-15 minutes.

    • Elute the retained analytes with two 4 mL aliquots of an 80:20 methanol:water solution.[1]

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to near dryness (e.g., < 0.5 mL) at approximately 45°C under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in 1.0 mL of a 1:1 methanol:water solution.[3]

    • Vortex the sample and transfer it to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Perform the analysis using a suitable C18 column and a gradient elution method.

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for metolachlor, metolachlor ESA, and metolachlor OXA in both positive and negative ion modes.

Visualizations

G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (Water/Soil) Filter 2. Filtration/ Centrifugation Sample->Filter SPE 3. Solid Phase Extraction (SPE) Filter->SPE Elute 4. Elution SPE->Elute Concentrate 5. Concentration & Reconstitution Elute->Concentrate LCMS 6. LC-MS/MS Analysis Concentrate->LCMS Process 7. Data Acquisition & Integration LCMS->Process Quantify 8. Quantification vs. Calibration Curve Process->Quantify Report 9. Final Report Quantify->Report

Caption: General workflow for metolachlor analysis.

G Troubleshooting: Low Analyte Recovery Start Low Recovery Observed CheckSPE SPE Step Issue? Start->CheckSPE CheckElution Elution Issue? CheckSPE->CheckElution No Sol_Cond Solution: - Re-optimize conditioning - Check loading speed - Verify cartridge capacity CheckSPE->Sol_Cond Yes CheckEvap Evaporation Loss? CheckElution->CheckEvap No Sol_Elute Solution: - Verify elution solvent - Increase solvent volume - Check for sorbent drying CheckElution->Sol_Elute Yes Sol_Evap Solution: - Reduce N2 flow - Check water bath temp - Avoid evaporation to dryness CheckEvap->Sol_Evap Yes

Caption: Troubleshooting flowchart for low analyte recovery.

References

Reducing ion suppression in the ESI-MS analysis of (R)-Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the ESI-MS analysis of (R)-Metolachlor.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, providing potential causes and solutions.

Issue 1: Low this compound Signal Intensity and Poor Sensitivity

Question: I am observing a weak signal for this compound, and the overall sensitivity of my assay is low. What are the potential causes and how can I troubleshoot this?

Answer:

Low signal intensity for this compound is a common problem often linked to ion suppression from matrix components. Here’s a step-by-step guide to address this issue:

  • Evaluate Sample Preparation: The complexity of the sample matrix is a primary source of ion suppression.[1] A simple "dilute-and-shoot" method might be insufficient for complex matrices like soil or wastewater. Consider more rigorous sample cleanup techniques.

    • Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering matrix components. For water samples, Oasis HLB cartridges have shown good recoveries for metolachlor (B1676510) and its metabolites.[2]

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is particularly effective for complex matrices like soil and agricultural products.[3] It involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.

  • Optimize Chromatographic Separation: Co-elution of matrix components with this compound can lead to competition for ionization, thus suppressing the analyte's signal.

    • Gradient Modification: Adjust the mobile phase gradient to better separate this compound from the matrix interferences.

    • Column Chemistry: Ensure you are using an appropriate column. For chiral separation of metolachlor enantiomers, a cellulose-based chiral stationary phase is often effective.[4]

  • Optimize ESI-MS Source Parameters: The efficiency of ion generation and transmission is critical.

    • Ionization Mode: this compound is typically analyzed in positive ion mode.

    • Parameter Tuning: Systematically optimize key ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. It is recommended to perform this optimization by infusing a standard solution of this compound.

  • Consider an Alternative Ionization Technique: If ion suppression remains a significant issue with ESI, Atmospheric Pressure Chemical Ionization (APCI) can be a less susceptible alternative for moderately polar compounds like metolachlor.[5]

Issue 2: Poor Peak Shape and Peak Splitting in Chiral Separation

Question: During the chiral LC-MS analysis of metolachlor, I'm observing peak tailing and splitting for the enantiomers. What could be causing this and how do I fix it?

Answer:

Poor peak shape in chiral separations can compromise resolution and quantification. Here are some common causes and solutions:

  • Column Contamination or Degradation: The performance of chiral stationary phases can degrade over time, especially with complex matrices or aggressive mobile phases.[6]

    • Column Washing: Implement a robust column washing procedure after each analytical batch.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.

    • Column Regeneration: For immobilized chiral columns, a regeneration procedure using strong solvents might restore performance.[6] Consult the column manufacturer's guidelines.

  • Inappropriate Mobile Phase Composition: The choice of mobile phase and additives is crucial for good peak shape in chiral chromatography.

    • Mobile Phase Additives: The use of volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is generally recommended for LC-MS compatibility. The concentration of these additives can impact peak shape and retention.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[7]

  • Physical Problems in the LC System: Issues with the physical flow path can lead to peak splitting.

    • Improper Connections: Check all fittings and tubing between the injector and the detector for leaks or dead volumes.[7]

    • Column Void: A void at the head of the column can cause the sample band to spread unevenly, leading to split peaks. This often requires column replacement.[8]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of ESI-MS analysis of this compound?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the electrospray source. This leads to a decreased analyte signal, which can negatively impact sensitivity, accuracy, and reproducibility.[1][5] The competition for charge on the surface of the ESI droplets is a primary mechanism of ion suppression.

Q2: Which sample preparation method is best for reducing ion suppression for this compound in complex matrices like soil?

A2: For complex matrices such as soil, the QuEChERS method is highly recommended. It is a multi-residue method that has been shown to be effective for pesticide analysis in soil.[3] It provides good recoveries and cleanup, which is crucial for minimizing matrix effects. While Solid-Phase Extraction (SPE) is also a powerful cleanup technique, QuEChERS is often faster and uses less solvent.

Q3: How can I quantitatively assess the extent of ion suppression in my this compound analysis?

A3: The degree of ion suppression can be quantified by comparing the signal response of this compound in the presence and absence of the sample matrix. A common method is the post-extraction spike analysis. In this approach, you compare the peak area of this compound in a neat solvent standard to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound. The percentage of ion suppression can be calculated using the formula:

% Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100

Q4: What are the key ESI-MS parameters to optimize for this compound analysis?

A4: For optimal ESI-MS performance for this compound in positive ion mode, the following parameters should be carefully tuned:

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Nebulizer Gas Pressure: Controls the formation of the aerosol.

  • Drying Gas Flow Rate and Temperature: These parameters are critical for desolvation of the ESI droplets.

  • Fragmentor/Cone Voltage: This voltage influences in-source fragmentation and can be optimized to maximize the abundance of the precursor ion.

It is best to optimize these parameters by infusing a standard solution of this compound and observing the signal intensity of the desired precursor ion.

Q5: Can mobile phase additives help in reducing ion suppression?

A5: While mobile phase additives are primarily used to improve chromatographic separation and ionization efficiency, their impact on ion suppression is indirect. By improving the separation of this compound from matrix interferents, they can reduce co-elution and thus mitigate ion suppression.[9] Volatile additives like formic acid, acetic acid, ammonium formate, and ammonium acetate are commonly used in LC-MS.[10][11] The choice and concentration of the additive should be optimized for the specific application.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for the analysis of metolachlor in various matrices.

Sample Preparation MethodMatrixAnalyteRecovery (%)RSD (%)LOQ (µg/L)Reference
Dilute-and-Shoot Runoff WaterS-Metolachlor86-114≤202[2]
Solid-Phase Extraction (SPE) Runoff WaterS-Metolachlor86-114≤200.02[2]
QuEChERS SoilVarious Pesticides70-120<170.005-0.05 mg/kg[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is adapted from a method for S-metolachlor and its metabolites in runoff water.[2]

  • Sample Filtration: Filter the water sample through a 0.45 µm cellulose (B213188) acetate filter.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol (B129727) followed by 6 mL of ultrapure water.

  • Sample Loading: Pass 250 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Analyte Elution: Elute the retained analytes with 5 mL of methanol.

  • Sample Analysis: The collected eluate can be directly injected into the LC-MS/MS system.

Protocol 2: QuEChERS Method for this compound in Soil

This protocol is a general QuEChERS procedure for pesticides in soil.[3]

  • Sample Hydration (for dry soil): Weigh 3 g of air-dried soil into a 50 mL centrifuge tube. Add 7 mL of water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes. For moist soil (≥70% water content), start with 10 g of soil.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Shake or vortex the sample for 5 minutes.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate - for AOAC 2007.01 method).

    • Immediately shake vigorously for at least 2 minutes.

    • Centrifuge for 5 minutes at ≥3000 rcf.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Sample Analysis: Transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting sample Sample (Water/Soil) prep_choice Choose Method sample->prep_choice spe Solid-Phase Extraction (SPE) prep_choice->spe Water quechers QuEChERS prep_choice->quechers Soil/Complex dilute Dilute-and-Shoot prep_choice->dilute Simple Matrix extract Clean Extract spe->extract quechers->extract dilute->extract lc_separation LC Separation (Chiral Column) extract->lc_separation esi_ms ESI-MS/MS Detection (Positive Ion Mode) lc_separation->esi_ms data_acquisition Data Acquisition esi_ms->data_acquisition low_signal Low Signal? data_acquisition->low_signal bad_peak_shape Bad Peak Shape? data_acquisition->bad_peak_shape optimize_prep Optimize Sample Prep low_signal->optimize_prep optimize_lc Optimize LC Method low_signal->optimize_lc optimize_ms Optimize MS Parameters low_signal->optimize_ms bad_peak_shape->optimize_lc bad_peak_shape->optimize_ms

Caption: Experimental workflow for this compound analysis with troubleshooting steps.

troubleshooting_logic cluster_ion_suppression Investigate Ion Suppression cluster_chromatography Optimize Chromatography cluster_ms_parameters Optimize MS Parameters start Problem Observed: Low Signal / Poor Peak Shape check_matrix Is the matrix complex? start->check_matrix improve_cleanup Improve Sample Cleanup (SPE, QuEChERS) check_matrix->improve_cleanup Yes dilute_sample Dilute Sample check_matrix->dilute_sample If signal allows check_separation Are peaks co-eluting? check_matrix->check_separation No improve_cleanup->check_separation dilute_sample->check_separation adjust_gradient Adjust Gradient check_separation->adjust_gradient Yes change_column Evaluate Column Chemistry check_separation->change_column If needed check_tuning Are MS parameters optimized? check_separation->check_tuning No adjust_gradient->check_tuning change_column->check_tuning tune_source Tune ESI Source (Voltage, Gas, Temp) check_tuning->tune_source No end Problem Resolved check_tuning->end Yes tune_source->end

References

Strategies for improving the reproducibility of chiral separations of metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the chiral separation of metolachlor (B1676510). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and high-quality enantioselective analysis of this important herbicide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the reproducibility of chiral separations of metolachlor?

The success and reproducibility of chiral separations for metolachlor are primarily dictated by three main factors: the choice of the chiral stationary phase (CSP), the composition of the mobile phase, and the column temperature.[1] Unlike conventional reversed-phase chromatography, there is no universal column or set of conditions for all chiral separations due to the complex three-dimensional nature of chiral recognition.[1]

Q2: Which chiral stationary phases (CSPs) are recommended for metolachlor separation?

Several polysaccharide-based chiral columns have been successfully used for the enantioseparation of metolachlor. Commonly reported columns include those based on cellulose (B213188) or amylose (B160209) derivatives, such as:

  • OD-H

  • AS-H

  • OJ-H

  • AY-H[2][3][4]

  • Chiralpak IA-3[5][6]

The selection of the optimal column is crucial and often requires screening multiple columns to achieve the desired separation.

Q3: How does the mobile phase composition affect the separation of metolachlor stereoisomers?

The mobile phase composition, including the organic modifier and any additives, significantly impacts the selectivity and resolution of the separation.[7] For normal-phase chromatography, which is common for metolachlor, a mobile phase consisting of n-hexane with an alcohol modifier like ethanol (B145695) (EtOH) or isopropanol (B130326) (IPA) is frequently used.[2][4] The ratio of n-hexane to the alcohol modifier is a critical parameter to optimize. For instance, a mobile phase of n-hexane/EtOH (96/4) has been shown to provide optimal resolution on an AY-H column.[2][4] In Supercritical Fluid Chromatography (SFC), isopropanol has been used as a modifier with CO2 as the primary mobile phase.[6]

Q4: What is the effect of column temperature on the chiral separation of metolachlor?

Column temperature can markedly alter the selectivity of a chiral separation.[5] For the separation of metolachlor and its metabolites, a decrease in column temperature has been shown to increase separation.[8] For example, optimal separation of metolachlor metabolites MESA and MOXA was achieved at 15°C.[8] However, for the parent metolachlor, a temperature of 25°C was found to be optimal with an AY-H column.[2][3][4] It is important to note that higher temperatures can potentially lead to thermal interconversion of the stereoisomers, which could compromise the accuracy of the analysis.[4]

Q5: How does the flow rate impact the resolution of metolachlor enantiomers?

The flow rate of the mobile phase can influence the efficiency and resolution of the separation.[9] While a standard flow rate of 1.0 mL/min is often used for method development, decreasing the flow rate can sometimes enhance resolution.[9] For metolachlor, optimal separations have been reported at a flow rate of 0.6 mL/min.[2][3][4][8] It's important to consider that higher flow rates can lead to increased backpressure, especially with smaller particle size columns, and may decrease separation.[8]

Troubleshooting Guide

Problem: Poor or no separation of metolachlor stereoisomers.

This is a common issue that can often be resolved by systematically evaluating and optimizing the chromatographic conditions.

  • Solution 1: Verify and Optimize the Mobile Phase.

    • Ensure the mobile phase composition is correct and has been prepared accurately.

    • The ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane) is critical. Small variations can lead to significant changes in selectivity.

    • If using additives, confirm their concentration.

  • Solution 2: Evaluate the Chiral Stationary Phase (CSP).

    • Confirm that you are using a recommended CSP for metolachlor (e.g., AY-H, OD-H, Chiralpak IA-3).[2][4][5]

    • The column may be degraded. Consider trying a new column or a different type of CSP.

  • Solution 3: Adjust the Column Temperature.

    • Temperature has a significant effect on selectivity in chiral separations.[5][7]

    • Try decreasing the temperature in increments of 5°C to see if resolution improves.[8]

  • Solution 4: Optimize the Flow Rate.

    • A lower flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution.[9]

    • Try reducing the flow rate from 1.0 mL/min to 0.6 mL/min or lower.[2][8]

Problem: Irreproducible retention times.

Fluctuations in retention times can make peak identification and quantification unreliable.

  • Solution 1: Ensure System Equilibration.

    • Chiral columns often require longer equilibration times than standard reversed-phase columns. Ensure the column is fully equilibrated with the mobile phase before each injection.

  • Solution 2: Check for Leaks and Stable Flow.

    • Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.

    • Ensure the pump is delivering a stable and consistent flow rate.

  • Solution 3: Maintain Consistent Temperature Control.

    • Use a column oven to maintain a stable and consistent column temperature. Even small fluctuations in ambient temperature can affect retention times.

Problem: Peak tailing or fronting.

Poor peak shape can affect resolution and integration accuracy.

  • Solution 1: Check for Column Contamination or Voids.

    • Strongly retained compounds from previous injections can elute slowly and cause peak tailing. Flush the column with a strong, compatible solvent.[10]

    • A void at the head of the column can also lead to poor peak shape. This may require repacking or replacing the column.[10]

  • Solution 2: Adjust Mobile Phase Composition.

    • The addition of a small amount of a competing agent to the mobile phase can sometimes improve peak shape.

  • Solution 3: Ensure Sample Solvent Compatibility.

    • The solvent used to dissolve the sample should be compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the chiral separation of metolachlor and its metabolites.

Table 1: Optimal Chromatographic Conditions for Metolachlor Enantioseparation

ParameterCondition 1Condition 2
Chiral Column AY-HChiralpak IA-3
Mobile Phase n-hexane/EtOH (96/4, v/v)Isopropanol (2.5%) in CO2
Flow Rate 0.6 mL/min3.0 mL/min
Temperature 25°C35°C
Detection Not Specified220 nm
Reference [2][3][4][6]

Table 2: Optimal Chromatographic Conditions for Metolachlor Metabolite (MESA and MOXA) Enantioseparation

ParameterOptimal Conditions
Chiral Column Reverse Phase Chiral Column
Mobile Phase Varied ratios of acetonitrile, ammonium (B1175870) acetate (B1210297) buffer, water, and methanol.
Flow Rate 0.6 mL/min
Temperature 15°C
Reference [8]

Experimental Protocols

Protocol 1: Enantioseparation of Metolachlor using HPLC

This protocol is based on the optimized conditions reported for an AY-H chiral column.[2][3][4]

  • System Preparation:

    • HPLC system equipped with a UV detector.

    • Chiral column: AY-H.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and ethanol in a 96:4 volume-to-volume ratio.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the flow rate to 0.6 mL/min.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the column temperature to 25°C.

    • Set the UV detector to an appropriate wavelength for metolachlor detection.

  • Sample Preparation and Injection:

    • Dissolve the metolachlor standard or sample in the mobile phase.

    • Inject the sample onto the column.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the four stereoisomers of metolachlor.

Visualizations

Troubleshooting_Workflow cluster_optimization Optimization Steps start Start: Poor Reproducibility check_mobile_phase Check Mobile Phase (Composition, Freshness) start->check_mobile_phase check_column Evaluate Chiral Column (Age, Performance) check_mobile_phase->check_column If OK optimize_mobile_phase Optimize Mobile Phase Ratio check_mobile_phase->optimize_mobile_phase If Issue Found check_temp Verify Temperature Control (Stability, Setpoint) check_column->check_temp If OK screen_columns Screen Different CSPs check_column->screen_columns If Issue Found check_flow_rate Confirm Flow Rate (Stability, Setpoint) check_temp->check_flow_rate If OK optimize_temp Optimize Temperature check_temp->optimize_temp If Issue Found check_flow_rate->optimize_mobile_phase If All OK, Start Optimization optimize_flow_rate Optimize Flow Rate check_flow_rate->optimize_flow_rate If Issue Found end_success Success: Reproducible Separation optimize_mobile_phase->end_success optimize_temp->end_success optimize_flow_rate->end_success screen_columns->end_success

Caption: Troubleshooting workflow for improving reproducibility.

References

Selection of an appropriate internal standard for (R)-Metolachlor quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection of an appropriate internal standard for the quantification of (R)-Metolachlor.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard in this compound quantification?

A1: An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, in this case, this compound. It is added at a known concentration to all samples, calibrators, and quality controls. The primary purposes of using an IS are to:

  • Correct for variability during sample preparation, such as extraction and reconstitution steps.

  • Compensate for variations in instrument response, including injection volume and ionization efficiency in mass spectrometry.[1][2]

  • Improve the accuracy and precision of the quantitative analysis by normalizing the analyte's response to that of the IS.[2]

Q2: What are the key characteristics of an ideal internal standard for this compound analysis?

A2: An ideal internal standard for this compound quantification should possess the following characteristics:

  • Structural Similarity: It should be structurally analogous to this compound to ensure similar behavior during sample processing and analysis.[3]

  • Co-elution (for LC/GC methods): It should elute close to this compound without causing chromatographic interference.[1]

  • Similar Ionization Response (for MS methods): It should exhibit comparable ionization efficiency to this compound in the mass spectrometer source.[1][2]

  • Stability: It must be stable throughout the entire analytical procedure.

  • Purity: The internal standard should be of high purity and free from any impurities that might interfere with the analysis.[4]

  • Non-Interference: It should not be naturally present in the samples being analyzed.

  • Mass Difference (for MS methods): For mass spectrometry, a stable isotope-labeled (e.g., deuterated) analog of Metolachlor is ideal as it has a distinct mass-to-charge ratio (m/z) from the analyte, preventing isobaric interference.[1]

Q3: What are some commonly used internal standards for Metolachlor quantification?

A3: The choice of internal standard largely depends on the analytical technique being used.

  • For Gas Chromatography with Flame Ionization Detection (GC-FID): A compound with a similar structure and volatility, such as Dipentyl phthalate , has been successfully used.[4]

  • For Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Stable isotope-labeled analogs are the preferred choice due to their ability to mimic the analyte's behavior closely. Metolachlor-d6 (deuterated Metolachlor) is a commonly used and highly effective internal standard.[5][6] Other related chloroacetanilide herbicides or their metabolites, such as Dimethachlor ESA and Butachlor ESA , have also been employed as surrogate and internal standards in multi-residue methods.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor Peak Shape for this compound and/or Internal Standard Column degradation or contamination.Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
Inappropriate mobile phase pH or composition (LC).Optimize the mobile phase conditions, ensuring compatibility with the analyte and internal standard.
Injection of sample in a solvent stronger than the mobile phase (LC).The sample solvent should be as weak as or weaker than the initial mobile phase.
High Variability in Internal Standard Response Inconsistent addition of the internal standard.Use a calibrated pipette and add the internal standard to all samples, standards, and QCs at the same concentration.
Degradation of the internal standard.Prepare fresh internal standard stock solutions regularly and store them under appropriate conditions (e.g., refrigerated or frozen).
Ion suppression or enhancement in the MS source.Ensure adequate chromatographic separation from matrix components. A stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for this.[2]
Internal Standard Interferes with this compound Peak Co-elution of the internal standard and a matrix component with a similar mass transition (MS).Optimize chromatographic conditions to achieve better separation. If using a non-isotope labeled IS, select one with a different retention time.
Impurities in the internal standard.Verify the purity of the internal standard.
Low Recovery of this compound and Internal Standard Inefficient extraction from the sample matrix.Optimize the extraction solvent, pH, and technique (e.g., liquid-liquid extraction, solid-phase extraction).
Adsorption to vials or tubing.Use silanized glassware or polypropylene (B1209903) vials to minimize adsorption.

Data Presentation: Physicochemical Properties

A comparison of the physicochemical properties of this compound and potential internal standards is crucial for selecting the most appropriate one.

PropertyThis compoundMetolachlor-d6Dipentyl Phthalate
Chemical Formula C₁₅H₂₂ClNO₂C₁₅H₁₆D₆ClNO₂C₁₈H₂₆O₄
Molecular Weight 283.8 g/mol [8]289.8 g/mol (approx.)314.4 g/mol
Solubility in Water 530 mg/L at 20°C[8]Similar to Metolachlor0.4 mg/L at 25°C
Log P (Octanol-Water Partition Coefficient) 3.13Similar to Metolachlor5.2
Boiling Point 100 °C at 0.1 Pa[4]Similar to Metolachlor370 °C
Vapor Pressure 1.7 mPa at 20°C[4]Similar to Metolachlor1.6 x 10⁻⁵ Pa at 25°C
Comments Analyte of interest.Ideal for MS-based methods due to similar properties and co-elution.Suitable for GC-FID due to its volatility and structural similarity. Not ideal for MS due to different ionization.

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS with Metolachlor-d6 as Internal Standard

This protocol outlines a general procedure for the analysis of this compound in a sample matrix (e.g., soil, water) using gas chromatography-mass spectrometry (GC-MS) with Metolachlor-d6 as the internal standard.

1. Materials and Reagents

  • This compound analytical standard

  • Metolachlor-d6 internal standard

  • HPLC-grade solvents (e.g., methanol, acetone, hexane)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas for evaporation

  • Autosampler vials with inserts

2. Standard Preparation

  • Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound and Metolachlor-d6 in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with an appropriate solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the Metolachlor-d6 primary stock solution.

3. Sample Preparation (Solid-Phase Extraction)

  • Accurately weigh or measure the sample.

  • Spike the sample with a known volume of the Metolachlor-d6 internal standard spiking solution.

  • Extract the sample with an appropriate solvent (e.g., acetone/hexane mixture).

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample extract onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound and Metolachlor-d6 with a suitable solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent (e.g., hexane) for GC-MS analysis.

4. GC-MS Analysis

  • GC Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

  • Injection: Inject 1 µL of the prepared sample or standard.

  • Oven Temperature Program: Optimize the temperature program to achieve good separation of this compound and the internal standard from matrix components.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 283, 252, 222) and Metolachlor-d6 (e.g., m/z 289, 258, 228).

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of Metolachlor-d6 against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for selecting an appropriate internal standard for this compound quantification.

Internal_Standard_Selection start Start: Need to Quantify This compound analytical_method Define Analytical Method start->analytical_method gc_fid GC-FID analytical_method->gc_fid ms_based MS-based (GC-MS, LC-MS/MS) analytical_method->ms_based struct_analog Select Structurally Similar Compound (e.g., Dipentyl Phthalate) gc_fid->struct_analog isotope_labeled Select Stable Isotope-Labeled (SIL) Analog (e.g., Metolachlor-d6) ms_based->isotope_labeled validate Validate Method Performance: Linearity, Accuracy, Precision, Recovery struct_analog->validate availability Check Commercial Availability and Purity isotope_labeled->availability other_analog Consider Other Chloroacetanilide Analogs (e.g., Alachlor) availability->other_analog Not Available availability->validate Available & Pure other_analog->validate end Final Method with Selected Internal Standard validate->end

Caption: Workflow for selecting an internal standard for this compound analysis.

References

Technical Support Center: Minimizing Enantiomeric Fractionation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize enantiomeric fractionation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of enantiomeric fractionation during sample preparation?

Enantiomeric fractionation during sample preparation can arise from several sources. The most common causes include interactions with chiral surfaces, such as stationary phases in chromatography, and conditions that favor one enantiomer over the other. In solid-phase extraction (SPE), the choice of sorbent and elution solvent can lead to incomplete recovery of one enantiomer.[1][2] Additionally, any sample preparation step that involves a chiral environment, such as the use of chiral derivatizing agents or chiral mobile phase additives, can potentially alter the enantiomeric ratio if not carefully controlled.[3]

Q2: How does temperature impact enantiomeric fractionation?

Temperature is a critical parameter in chiral separations and can have a complex and often unpredictable effect on enantioselectivity.[4] For some compounds, increasing the temperature can improve resolution, while for others, lower temperatures are required to enhance the subtle bonding forces responsible for chiral recognition.[5][6] Temperature fluctuations during sample processing can also affect analyte stability and enzyme activity, potentially leading to inaccurate measurements of enantiomeric excess.[7] The effect of temperature is dependent on the specific analyte, the chiral selector, and the thermodynamic relationship between them.[5][8] In some cases, an increase in temperature can lead to a decrease in enantioselectivity, while in others, it can have the opposite effect.[5][9]

Q3: Can the sample solvent affect the enantiomeric excess measurement?

Yes, the choice of solvent is crucial. Samples should ideally be dissolved in the mobile phase to avoid on-column precipitation and solvent effects that can distort peak shapes.[10] Using a sample solvent that is stronger than the mobile phase can cause the analytes to precipitate on the column, leading to poor chromatography.[11] For preparative chromatography, sample solubility in the mobile phase is a critical consideration as it directly influences the throughput and yield of the separation.

Q4: What is the "additive memory effect" and how can it be avoided?

The "additive memory effect" occurs when additives (e.g., acids or bases) used in the mobile phase adsorb onto the stationary phase of a chiral column.[10][12] This can alter the column's selectivity in subsequent analyses, even if the additives are not present in the new mobile phase.[12] This effect can persist for a significant time and impact the reproducibility of chiral separations.[12] To avoid this, it is recommended to dedicate columns to specific methods with particular additives. If a column must be used with different additives, a thorough washing and regeneration procedure is necessary.[11][12] Flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can be effective for immobilized columns.[11]

Q5: When is chiral derivatization necessary and what are the potential pitfalls?

Chiral derivatization is often employed in gas chromatography (GC) when the analytes are not volatile enough or are thermally unstable. It involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[3] The main pitfalls of this method include the potential for racemization of the analyte or the derivatizing agent during the reaction, and the requirement that the chiral derivatizing agent be enantiomerically pure.[3][13] If the derivatizing agent is not 100% pure, it can lead to an inaccurate determination of the enantiomeric excess.[13]

Troubleshooting Guide

This guide addresses common issues encountered during chiral analysis, with a focus on sample preparation steps that may be the root cause.

Issue 1: Poor or No Enantiomeric Resolution

Possible Causes & Solutions

  • Incorrect Sample pH: The pH of the sample can significantly affect the ionization state of acidic or basic analytes, which in turn influences their interaction with the stationary phase.

    • For acidic compounds: Ensure the sample and mobile phase pH is low enough to keep the analyte in its protonated form.[6] Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) can improve peak shape and resolution.[6]

    • For basic compounds: Use a higher pH to maintain the analyte in its neutral form, or add a basic modifier like 0.1% diethylamine (B46881) (DEA) to the mobile phase.[6]

  • Sample Overload: Injecting too concentrated a sample can lead to column overload and peak distortion, resulting in poor resolution.

    • Solution: Dilute the sample and reinject. If the peak shape and resolution improve, the original sample was too concentrated.[6]

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample can cause peak distortion if it is not compatible with the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[10] If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

cluster_start Start: Poor Enantiomeric Resolution cluster_prep Sample Preparation Checks cluster_actions Corrective Actions cluster_system System & Method Optimization cluster_end Outcome start Poor Resolution (Rs < 1.5) check_conc Is sample concentration too high? start->check_conc check_solvent Is sample solvent appropriate? check_conc->check_solvent No dilute Dilute sample and reinject check_conc->dilute Yes check_ph Is sample/mobile phase pH optimal? check_solvent->check_ph Yes dissolve Dissolve sample in mobile phase check_solvent->dissolve No adjust_ph Adjust pH with modifiers (TFA/DEA) check_ph->adjust_ph No optimize_mp Optimize mobile phase composition check_ph->optimize_mp Yes dilute->start dissolve->start adjust_ph->start optimize_temp Adjust column temperature optimize_mp->optimize_temp change_column Screen different chiral columns optimize_temp->change_column end_good Resolution Improved change_column->end_good

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Inconsistent or Irreproducible Enantiomeric Excess (e.e.) Values

Possible Causes & Solutions

  • Partial Analyte Degradation or Racemization: Sample storage conditions or harsh preparation steps can cause degradation or racemization of the chiral compound.

    • Solution: Store samples at appropriate temperatures and avoid repeated freeze-thaw cycles.[14] Use amber vials for light-sensitive compounds.[14] Assess the stability of the compound in the chosen sample solvent and mobile phase.[15]

  • Solid-Phase Extraction (SPE) Issues: Incomplete elution or irreversible binding of one enantiomer to the SPE sorbent can alter the e.e. value.

    • Solution: Optimize the SPE method by testing different sorbents and elution solvents.[1][16] Analyze the fractions from each step of the SPE process (load, wash, and elute) to check for analyte loss.[16]

  • Contamination from Labware: Plasticizers and other contaminants from tubes or vials can interfere with the analysis.

    • Solution: Use high-quality, MS-grade solvents and reagents.[14] Consider using glass or specialized plastic containers to minimize contamination.[14]

cluster_start Start: Sample Preparation cluster_decision Technique Selection cluster_paths Preparation Pathways cluster_end Analysis sample Initial Sample technique Choose Preparation Technique sample->technique spe Solid-Phase Extraction (SPE) (for cleanup/concentration) technique->spe Complex Matrix l_l Liquid-Liquid Extraction (LLE) (for matrix simplification) technique->l_l Liquid Sample deriv Derivatization (for GC analysis or improved detection) technique->deriv Volatily/Detection Issues dilute Dilute & Shoot (for simple matrices) technique->dilute Simple Matrix analysis Inject for Chiral Analysis spe->analysis l_l->analysis deriv->analysis dilute->analysis

Caption: Decision tree for selecting a sample preparation strategy.

Quantitative Data Summary

Table 1: Effect of Mobile Phase Composition and Temperature on Enantiomeric Resolution of 1-(4-Chlorophenyl)ethanol

ParameterCondition 1Condition 2
Column Chiralcel® OB-HChiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol (98:2 v/v)n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Temperature 25°CAmbient
Retention Time (S)-enantiomer 27.9 minNot Specified
Reference [17][17]

This table illustrates how changes in the chiral stationary phase and mobile phase composition can significantly impact the chromatographic separation of enantiomers.

Experimental Protocols

Protocol 1: General Sample Preparation for Chiral HPLC Analysis

This protocol provides a general guideline for preparing samples for chiral HPLC analysis. Optimization will be required based on the specific analyte and column.[17]

  • Sample Dissolution:

    • Prepare a stock solution of the racemic compound in the mobile phase at a concentration of approximately 1 mg/mL.[17]

    • If the compound is not soluble in the mobile phase, use a compatible solvent. Be aware that large injection volumes of a solvent stronger than the mobile phase can cause peak distortion.[11]

  • Working Solution Preparation:

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.[17] The optimal concentration will depend on the detector's sensitivity and the column's loading capacity.

  • Filtration:

    • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates that could block the column frit.[17][18]

  • System Equilibration:

    • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before injecting the sample.[17]

Protocol 2: Solid-Phase Extraction (SPE) for Chiral Compounds

This protocol outlines a general procedure for using SPE for sample cleanup and concentration prior to chiral analysis.

  • Sorbent Selection: Choose a sorbent that retains the analyte of interest while allowing matrix components to pass through (Bind-Elute SPE), or vice versa (Interference Removal SPE).[19][20]

  • Cartridge Conditioning: Precondition the SPE cartridge by washing it with a strong solvent (e.g., methanol) followed by the sample solvent to activate the sorbent.[1]

  • Sample Loading: Pass the sample solution through the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove any retained impurities without eluting the analyte of interest.

  • Elution: Elute the analyte from the sorbent using a small volume of a strong solvent.

  • Evaporation and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[14]

cluster_reactants Reactants cluster_reaction Derivatization Reaction cluster_products Products cluster_analysis Analysis racemate Racemic Analyte (R- and S-enantiomers) reaction Reaction forms diastereomers racemate->reaction cda Chiral Derivatizing Agent (CDA) (e.g., S'-enantiomer) cda->reaction diastereomers Diastereomeric Mixture (R-S' and S-S') reaction->diastereomers achiral_col Separation on Achiral Column diastereomers->achiral_col chromatogram Chromatogram with two peaks achiral_col->chromatogram

References

Column temperature effects on the enantioseparation of metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioseparation of metolachlor (B1676510). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of metolachlor.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of column temperature on the enantioseparation of metolachlor?

A1: Column temperature is a critical parameter that significantly influences the enantioseparation of metolachlor by affecting retention times, selectivity, and peak shape. Generally, increasing the column temperature leads to shorter retention times due to decreased mobile phase viscosity and increased analyte diffusion. Conversely, lower temperatures often enhance chiral selectivity by promoting the subtle molecular interactions responsible for enantiomeric recognition on the chiral stationary phase (CSP). However, the optimal temperature is specific to the column and mobile phase combination being used.

Q2: What are the typical optimal temperature ranges for metolachlor enantioseparation?

A2: The optimal temperature for metolachlor enantioseparation is highly method-dependent. For instance, an optimal resolution has been reported at 25°C using an AY-H chiral column with a mobile phase of n-hexane/EtOH (96/4).[1][2] Another method specifies a column temperature of 30°C. For the metabolites of metolachlor, MESA and MOXA, a decrease in column temperature to 15°C was found to improve separation.[3] It is crucial to optimize the temperature for your specific chromatographic system.

Q3: Can the stereoisomers of metolachlor interconvert during HPLC analysis at elevated temperatures?

A3: While thermal interconversion of metolachlor stereoisomers can occur at very high temperatures, such as those encountered in gas chromatography (GC), they are stable under typical HPLC conditions. Studies have shown that pure metolachlor stereoisomers are stable in various solvents at temperatures of 4°C and 30°C.[1][2] Therefore, on-column racemization is not a significant concern within standard HPLC temperature ranges.

Q4: How many stereoisomers does metolachlor have, and is it necessary to separate all of them?

A4: Metolachlor possesses two chiral elements: a stereogenic carbon and a chiral axis. This results in the existence of four stable stereoisomers (aSS, aRS, aSR, and aRR).[4][5] The herbicidal activity of metolachlor is primarily associated with the S-isomers. Consequently, modern formulations are often enriched with the S-enantiomers. The ability to separate and quantify all four stereoisomers is essential for accurate analysis of technical products and for environmental fate studies.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Poor or no resolution of enantiomers 1. Suboptimal column temperature.2. Inappropriate mobile phase composition.3. Unsuitable chiral stationary phase (CSP).4. Column degradation.1. Optimize Temperature: Systematically vary the column temperature. Start at 25°C and adjust in 5°C increments (e.g., 20°C, 15°C, then 30°C, 35°C) to find the optimal resolution.2. Adjust Mobile Phase: Modify the ratio of the organic modifier (e.g., ethanol (B145695), isopropanol) in the mobile phase.3. Select Appropriate Column: Ensure the chosen CSP (e.g., polysaccharide-based columns like Chiralcel® OD-H, AY-H) is suitable for metolachlor separation.4. Test Column Performance: Check the column's efficiency with a standard compound. If performance has declined, consider washing or replacing the column.
Peak tailing or fronting 1. Secondary interactions with the stationary phase.2. Column overload.3. Mismatch between sample solvent and mobile phase.4. Column void or contamination.1. Modify Mobile Phase: For basic analytes, adding a small amount of a basic modifier can improve peak shape. For acidic analytes, an acidic modifier may be beneficial.2. Reduce Sample Concentration: Dilute the sample to see if peak shape improves.3. Use Appropriate Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.4. Column Maintenance: Backflush the column (if permissible by the manufacturer) or use a guard column to protect the analytical column.
Inconsistent retention times 1. Fluctuations in column temperature.2. Inadequate column equilibration.3. Changes in mobile phase composition.4. Pump or system leaks.1. Ensure Stable Temperature: Use a reliable column oven and allow it to stabilize before analysis. Maintain the temperature to within ±1°C.2. Equilibrate Thoroughly: Equilibrate the column with the mobile phase for a sufficient time (e.g., 10-20 column volumes) before starting the analysis.3. Prepare Fresh Mobile Phase: Prepare the mobile phase accurately and consistently. Degas the mobile phase before use.4. System Check: Inspect the HPLC system for any leaks and ensure the pump is functioning correctly.

Data Presentation

Table 1: Effect of Column Temperature on the Separation of Metolachlor Metabolites (MESA and MOXA)

Temperature (°C)Observation
25Baseline separation
20Improved separation
15Optimal separation observed

Data synthesized from qualitative descriptions in the literature.[3]

Experimental Protocols

Key Experiment: Temperature Optimization for Metolachlor Enantioseparation

This protocol outlines a systematic approach to optimizing the column temperature for the enantioseparation of metolachlor using HPLC.

1. System Preparation:

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.
  • Chiral Column: A suitable chiral stationary phase, such as a Daicel CHIRALPAK AY-H (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Prepare a mobile phase of n-hexane and ethanol (e.g., 96:4 v/v). Filter and degas the mobile phase before use.
  • Standard Solution: Prepare a standard solution of racemic metolachlor in the mobile phase.

2. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min
  • Detection Wavelength: 230 nm
  • Injection Volume: 10 µL

3. Temperature Study Protocol:

  • Set the initial column temperature to 25°C and allow the system to equilibrate until a stable baseline is achieved.
  • Perform triplicate injections of the metolachlor standard solution and record the chromatograms.
  • Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for the enantiomeric pairs.
  • Decrease the column temperature to 20°C. Allow the system to re-equilibrate.
  • Repeat steps 2 and 3 at 20°C.
  • Further decrease the column temperature to 15°C and repeat the analysis.
  • Increase the column temperature to 30°C, allow for equilibration, and repeat the analysis.
  • Continue to increase the temperature in 5°C increments (e.g., 35°C, 40°C) and repeat the analysis at each temperature.
  • Compile the data in a table to compare the chromatographic parameters at different temperatures and determine the optimal temperature for the separation.

Visualizations

Temperature_Effect_Logic cluster_input Input Parameter cluster_process Thermodynamic & Kinetic Effects cluster_output Chromatographic Parameters Temp Column Temperature Enthalpy ΔH° (Enthalpy of Transfer) Temp->Enthalpy affects Entropy ΔS° (Entropy of Transfer) Temp->Entropy affects Kinetics Mass Transfer Kinetics Temp->Kinetics affects Selectivity Separation Factor (α) Enthalpy->Selectivity Entropy->Selectivity Efficiency Peak Efficiency (N) Kinetics->Efficiency Retention Retention Factor (k') Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution Efficiency->Resolution Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization A Prepare Mobile Phase (e.g., Hexane/Ethanol) C Install Chiral Column & Equilibrate System A->C B Prepare Metolachlor Standard Solution E Inject Sample B->E D Set Initial Column Temperature (e.g., 25°C) C->D D->E F Acquire Chromatogram E->F G Calculate k', α, Rs F->G H Change Temperature (e.g., ±5°C increments) G->H J Determine Optimal Temperature G->J H->D Re-equilibrate I Repeat Analysis H->I I->F

References

Flow rate optimization for faster analysis of metolachlor isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals on optimizing the flow rate for a faster analysis of metolachlor (B1676510) isomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of your chromatographic method for metolachlor isomer analysis.

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between isomers at higher flow rates. The increased flow rate does not allow for sufficient interaction between the isomers and the chiral stationary phase.• Reduce the flow rate to a previously validated optimal level, such as 0.6 mL/min.[1][2][3]• If a faster analysis is critical, consider alternative methods like Supercritical Fluid Chromatography (SFC) which can significantly reduce run times.[4]• Evaluate the effect of temperature on your separation, as it can influence enantioselectivity.[1][2][3]
High backpressure when increasing the flow rate. The column packing, particle size, or mobile phase viscosity may not be suitable for high flow rates. Higher flow rates can be prohibited as they exceed the pressure limit of the column.• Ensure your column and HPLC system are rated for the intended pressure. • Consider using a column with a larger particle size if high flow rates are necessary, although this may compromise resolution. • Check for any blockages in the system, including frits and tubing.
Inconsistent retention times at a new, faster flow rate. The column may not be fully equilibrated at the higher flow rate, or the pump may not be delivering a stable flow.• Increase the column equilibration time before injecting your sample. • Verify the pump's performance and ensure it is properly calibrated for the higher flow rate. One lab reported using a flow rate of 0.5 mL/min to obtain consistent retention times.[5]
Peak fronting or tailing at increased flow rates. The sample may be overloading the column at the faster injection speed, or there could be issues with the sample solvent.• Reduce the injection volume or the sample concentration. • Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.
Loss of sensitivity at higher flow rates. The analyte has less residence time in the detector cell, which can lead to a decrease in signal intensity.• Optimize detector settings for the faster elution. • If sensitivity is a major concern, a lower flow rate may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical flow rate for the analysis of metolachlor isomers?

A1: A commonly reported optimal flow rate for the HPLC analysis of metolachlor isomers is 0.6 mL/min.[1][2][3] However, some methods have used slightly lower flow rates, such as 0.5 mL/min, to ensure consistent retention times.[5]

Q2: How much can I realistically shorten my analysis time by increasing the flow rate?

A2: While increasing the flow rate can shorten analysis time, there is a trade-off with resolution and backpressure. For a significant reduction in analysis time without compromising separation, alternative techniques like Supercritical Fluid Chromatography (SFC) have been shown to reduce analysis time from over 30 minutes (typical for HPLC) to under 10 minutes.[4] Ultra-Performance Convergence Chromatography (UPC²) has also been used to separate the four stereoisomers in under 4.5 minutes.[6]

Q3: Will increasing the flow rate affect the resolution of all isomer pairs equally?

A3: Not necessarily. The effect of flow rate on resolution can vary for different isomer pairs depending on their separation mechanism on the chiral stationary phase. It is important to monitor the resolution of all critical pairs when optimizing the flow rate.

Q4: What should I do if I reach the pressure limit of my HPLC system before achieving the desired flow rate?

A4: Exceeding the pressure limit can damage your column and HPLC system. If you reach this limit, you should not increase the flow rate further. Instead, consider other ways to shorten the analysis time, such as optimizing the mobile phase composition, using a shorter column with smaller particles (if your system supports the higher pressures), or exploring alternative techniques like SFC or UPC².[4][6]

Q5: Can temperature be used to compensate for the loss of resolution at higher flow rates?

A5: Temperature can influence the enantioselectivity of a separation.[1][2][3] You can explore optimizing the column temperature in conjunction with the flow rate. However, the effect of temperature is complex and may not always compensate for the loss of resolution caused by a high flow rate. A systematic optimization of both parameters is recommended.

Data on Flow Rate and Analysis Time

The following table summarizes data from different studies, illustrating the impact of the analytical technique and flow rate on the analysis time for metolachlor isomers.

Analytical TechniqueFlow Rate (mL/min)Analysis Time (minutes)Isomers SeparatedSource(s)
HPLC0.6Not specified, but part of an optimized method4[1][2][3]
HPLC0.5Not specified, used for consistent retentionNot specified[5]
SFC3.0< 104[4]
UPC²4.0< 4.54[6]
Traditional HPLCNot specified> 304[4]

Experimental Protocols

Example HPLC Method for Metolachlor Isomer Separation

This protocol is based on a method optimized for resolution.[1][2][3]

  • Column: AY-H chiral column

  • Mobile Phase: n-hexane/Ethanol (96/4, v/v)

  • Flow Rate: 0.6 mL/min

  • Temperature: 25°C

  • Detection: UV

Example Fast SFC Method for Metolachlor Isomer Separation

This protocol is based on a method developed for faster analysis.[4]

  • System: Agilent 1260 Infinity Analytical Supercritical Fluid Chromatography (SFC) System

  • Column: Chiralpak IA3

  • Mobile Phase: Supercritical CO₂ with 2.5% isopropanol (B130326) as a modifier

  • Flow Rate: 3 mL/min

  • Detection: UV

  • Run Time: Under 10 minutes

Workflow for Flow Rate Optimization

The following diagram illustrates a logical workflow for optimizing the flow rate for the analysis of metolachlor isomers.

FlowRateOptimization cluster_start Start cluster_optimization Optimization Cycle cluster_decision Decision cluster_end Finalize start Establish Initial Method (e.g., 1.0 mL/min) increase_flow Increase Flow Rate Incrementally (e.g., by 0.2 mL/min) start->increase_flow monitor_pressure Monitor Backpressure increase_flow->monitor_pressure pressure_ok Pressure Acceptable? monitor_pressure->pressure_ok evaluate_resolution Evaluate Resolution (Rs) resolution_ok Resolution Acceptable? evaluate_resolution->resolution_ok check_time Check Analysis Time check_time->increase_flow Time Goal Not Met optimal_flow Optimal Flow Rate Achieved check_time->optimal_flow Time Goal Met pressure_ok->evaluate_resolution Yes revert Revert to Previous Slower Flow Rate pressure_ok->revert No (Exceeds Limit) resolution_ok->check_time Yes resolution_ok->revert No (Rs < 1.5)

Caption: Workflow for optimizing flow rate in chromatography.

References

Dealing with co-eluting interferences in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in complex matrices.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation in a direct question-and-answer format.

Issue 1: Poor peak shape (asymmetry, shoulders, or splitting) is observed for my target analyte.

  • Q: How can I determine if poor peak shape is due to co-elution?

    • A: Distinguishing co-elution from other issues requires a systematic approach. A shoulder or split peak is a strong indicator of an underlying, unresolved compound.[1][2] In contrast, peak tailing often points to secondary chemical interactions with the stationary phase.[1][3] To confirm co-elution, use a diode array detector (DAD/PDA) to check for spectral purity across the peak; significant spectral variation indicates the presence of more than one compound.[1][4] If using mass spectrometry, check for the presence of multiple mass-to-charge (m/z) ratios across the peak scan.[1]

  • Q: My peak is broad, causing it to overlap with an adjacent peak. What are the first steps to fix this?

    • A: Peak broadening can result from several factors including column overload, contamination, or a dirty ion source.[5] First, try diluting your sample to see if you are overloading the column.[6] Next, ensure your sample is fully dissolved in a solvent that is weaker than or the same as your initial mobile phase to prevent precipitation on the column.[7] If these steps do not resolve the issue, it may indicate column degradation or contamination, which may require flushing or replacing the column.[5][6]

Issue 2: My quantitative results are inconsistent and show poor reproducibility.

  • Q: Could co-eluting interferences be the cause of my quantitative variability?

    • A: Yes, co-eluting matrix components are a primary cause of poor reproducibility in LC-MS analysis.[8][9] These interferences can cause ion suppression or enhancement, which alters the analyte's signal intensity unpredictably between samples.[10][11] This phenomenon, known as the "matrix effect," can lead to significant errors in quantification.[12]

  • Q: How can I mitigate matrix effects caused by co-elution?

    • A: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[11][13] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[11] If a SIL-IS is not available, creating matrix-matched calibration curves is a viable alternative.[14] Other strategies include improving sample cleanup, diluting the sample, or optimizing chromatographic conditions to separate the analyte from the interfering region.[3][15]

Logical Workflow for Troubleshooting Co-elution

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// Edges Problem -> Confirm; Confirm -> MS_Data [label="Yes"]; Confirm -> DAD_Purity [label="Yes"]; MS_Data -> Strategy; DAD_Purity -> Strategy; Strategy -> Chrom [label="Separation Issue"]; Strategy -> SamplePrep [label="Matrix Issue"]; Strategy -> MS_Method [label="Detection Issue"]; Chrom -> Gradient; Chrom -> Column; Chrom -> Temp; SamplePrep -> SPE; SamplePrep -> Dilution; MS_Method -> MRM; MS_Method -> SIL_IS; Gradient -> Result; Column -> Result; Temp -> Result; SPE -> Result; Dilution -> Result; MRM -> Result; SIL_IS -> Result; } Caption: A workflow for diagnosing and resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between chromatographic resolution and mass resolution?

    • A1: Chromatographic resolution refers to the degree of separation between two compounds as they travel through the LC column over time. A resolution value (Rs) of 1.5 or greater is typically considered baseline separation.[16] Mass resolution is the ability of the mass spectrometer to differentiate between ions with very similar mass-to-charge (m/z) ratios.[1] While high mass resolution can distinguish between isobaric compounds (same nominal mass, different elemental formula), it cannot separate isomers (same exact mass and formula) that co-elute.

  • Q2: Can I resolve co-eluting compounds without changing my LC method?

    • A2: In some cases, yes. If the co-eluting compounds have different masses, a mass spectrometer can distinguish them even if they elute at the same time.[1] Using a highly selective technique like Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is particularly effective.[1][17] This method isolates a specific precursor ion and a unique fragment ion, which significantly reduces interference from co-eluting compounds.[1]

  • Q3: When should I change my column chemistry to resolve co-elution?

    • A3: Changing the column's stationary phase is one of the most powerful ways to alter selectivity and resolve co-eluting peaks.[18][19] Consider this approach when optimizing the mobile phase (e.g., adjusting the gradient, changing organic modifier from acetonitrile (B52724) to methanol) has failed to provide adequate separation.[16][20] Switching from a standard C18 column to one with a different chemistry, like phenyl-hexyl or pentafluorophenyl (PFP), can introduce different separation mechanisms (e.g., pi-pi interactions) and resolve the co-elution.[6]

  • Q4: How does sample preparation help in dealing with co-elution?

    • A4: Effective sample preparation aims to remove interfering matrix components before the sample is injected into the LC-MS system.[3] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) can selectively isolate the analyte of interest, thereby reducing the chances of co-elution with matrix interferences.[3][20] A cleaner sample not only improves data quality but also helps maintain the cleanliness of the ion source and the longevity of the column.[5]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Removal of Phospholipid Interferences from Plasma

This protocol provides a general methodology for using SPE to clean up plasma samples prior to LC-MS analysis. Phospholipids are a common source of matrix effects and co-eluting interferences in bioanalysis.[21]

  • Cartridge Conditioning:

    • Condition a mixed-mode or reverse-phase SPE cartridge (e.g., C18, 500 mg) by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water.[6] Ensure the sorbent bed does not go dry.

  • Sample Pre-treatment & Loading:

    • Pipette 500 µL of plasma into a clean tube.

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix. This step disrupts protein binding.

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of 5% methanol in water. This step removes polar interferences.[6]

    • Wash the cartridge with a second solvent, such as 5 mL of 40% methanol, to remove more hydrophobic interferences while retaining the analyte.

  • Elution:

    • Elute the target analyte(s) from the cartridge using 5 mL of an appropriate solvent, such as methanol or acetonitrile.[6] For basic compounds, using a small percentage of ammonium (B1175870) hydroxide (B78521) in the elution solvent (e.g., 5% NH4OH in methanol) can improve recovery.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[20]

    • Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.[20]

Quantitative Data Summary

The choice of sample preparation can significantly impact analyte recovery and the reduction of matrix effects. The following table summarizes typical recovery rates for an analyte using different extraction techniques.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)Reference
Protein Precipitation (PP) 85 - 105%40 - 70% (Suppression)< 15%[3],[20]
Liquid-Liquid Extraction (LLE) 70 - 90%80 - 95% (Reduced Suppression)< 10%[3]
Solid-Phase Extraction (SPE) 90 - 110%95 - 105% (Minimal Effect)< 5%[3],[6]

Note: Values are illustrative and can vary significantly based on the specific analyte, matrix, and protocol used.

Relationship between Mitigation Strategies

dot graph "Mitigation_Strategies" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, size="7.6,7.6", label="Interplay of Co-elution Mitigation Strategies", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes SP [label="Sample\nPreparation", fillcolor="#34A853", fontcolor="#FFFFFF"]; LC [label="Chromatography\n(LC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="High Quality Data\n(Accurate & Reproducible)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SP -> LC [label="Provides cleaner extract"]; LC -> MS [label="Separates analyte in time"]; SP -> MS [label="Reduces ion suppression", style=dashed]; LC -> Data [label="Ensures peak purity"]; MS -> Data [label="Provides specificity & sensitivity"]; SP -> Data [label="Improves reproducibility"]; } Caption: Relationship between sample prep, chromatography, and mass spectrometry.

References

Validation & Comparative

Navigating the Analysis of (R)-Metolachlor in Soil: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in environmental matrices is paramount. This guide provides a comprehensive comparison of validated analytical methods for the determination of (R)-Metolachlor, the herbicidally active enantiomer of Metolachlor (B1676510), in soil. We delve into the performance of established chromatographic techniques and explore emerging alternative methods, supported by experimental data to inform your method selection process.

Metolachlor, a widely used chloroacetanilide herbicide, exists as four stereoisomers. The (R)-enantiomers, particularly (S)-Metolachlor, exhibit significantly higher herbicidal activity. Consequently, analytical methods that can accurately and precisely quantify this specific enantiomer in complex matrices like soil are crucial for environmental monitoring, residue analysis, and toxicological studies. This guide compares the key performance parameters of various analytical techniques, providing a clear overview to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the most commonly employed analytical methods for the determination of this compound in soil.

Table 1: Linearity of Analytical Methods

MethodTypical Linear Range (mg/kg)Correlation Coefficient (r²)
HPLC-UV 0.05 - 5.0≥ 0.999
GC-ECD 0.01 - 1.0≥ 0.995
LC-MS/MS 0.001 - 0.5≥ 0.99

Table 2: Detection and Quantitation Limits

MethodLimit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)
HPLC-UV 0.010.05
GC-ECD 0.0050.01
LC-MS/MS 0.00050.001

Table 3: Accuracy and Precision

MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)
HPLC-UV 85 - 105< 15
GC-ECD 90 - 110< 10
LC-MS/MS 92 - 108< 10

Experimental Workflow

The general workflow for the analysis of this compound in soil using chromatographic methods involves several key steps from sample collection to final data analysis.

Analytical Workflow for this compound in Soil cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing soil_sample Soil Sample Collection homogenization Homogenization & Sieving soil_sample->homogenization weighing Weighing homogenization->weighing extraction Solvent Extraction (e.g., QuEChERS, Sonication) weighing->extraction cleanup Solid Phase Extraction (SPE) or Dispersive SPE (d-SPE) extraction->cleanup chromatography Chromatographic Separation (HPLC, GC, or LC-MS/MS) cleanup->chromatography detection Detection (UV, ECD, or MS/MS) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

General workflow for the analysis of this compound in soil.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a balance of performance and accessibility for the quantification of this compound.

  • Sample Preparation and Extraction: A 10 g subsample of homogenized soil is extracted with 20 mL of acetonitrile (B52724). The extraction is often performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which involves shaking with magnesium sulfate (B86663) and sodium acetate (B1210297), followed by centrifugation.

  • Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of 220 nm.

    • Injection Volume: 20 µL.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive method for the analysis of halogenated compounds like this compound.

  • Sample Preparation and Extraction: A 10 g soil sample is extracted with a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) using sonication or accelerated solvent extraction (ASE).

  • Cleanup: The extract is concentrated and cleaned up using a Florisil or silica (B1680970) solid-phase extraction (SPE) cartridge. The analyte is eluted with a suitable solvent mixture, such as ethyl acetate in hexane.

  • Chromatographic Conditions:

    • Column: A capillary column with a mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Nitrogen or Helium at a constant flow.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 280 °C.

    • Detector Temperature: 300 °C.

    • Injection Mode: Splitless injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level analysis. A validated method by the US EPA for S-metolachlor in soil involves the following steps[1]:

  • Sample Preparation and Extraction: A 10-gram subsample of soil is extracted twice with a solution of 70% methanol (B129727) in water with 1% ammonium (B1175870) hydroxide (B78521) using mechanical agitation. The sample is then centrifuged and filtered. The methanol is removed by rotary evaporation.

  • Cleanup: The sample is acidified and passed through an ENV+ solid-phase extraction (SPE) column. The analytes are then eluted from the SPE column using basic methanol.

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: High-performance liquid chromatography (HPLC) is used for separation.

    • Detection: Mass spectrometry (MS/MS) is employed to detect unique precursor/product ion fragments. A turbo-ionspray atmospheric pressure ionization (API) interface is used to introduce the HPLC effluent into the mass spectrometer. The limit of quantification (LOQ) is 10 ppb for all analytes in soil, with a limit of detection (LOD) of 0.1 ng for all analytes.

Emerging and Alternative Analytical Methods

While chromatographic techniques are well-established, other methods offer potential advantages in terms of speed, cost, and field-portability.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte.

  • Principle: An enzyme-labeled antigen competes with the this compound in the sample for a limited number of antibody binding sites. The enzyme activity is inversely proportional to the concentration of this compound in the sample.

  • Advantages: Rapid analysis, cost-effective, and suitable for screening a large number of samples.

  • Limitations: Generally provides semi-quantitative results and may be susceptible to cross-reactivity with structurally similar compounds. For metolachlor and other chloroacetanilides, ELISAs have been developed with detection limits in the low µg/L range in water and soil samples, and they show good correlation with chromatographic methods.[2][3][4]

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, offering advantages in terms of speed and reduced organic solvent consumption.

  • Principle: SFC utilizes the properties of supercritical fluids (e.g., carbon dioxide) to achieve high-efficiency separations. It is particularly well-suited for the analysis of chiral compounds.

  • Advantages: Faster analysis times compared to HPLC, lower environmental impact due to reduced solvent use, and the ability to perform enantioselective separations.

  • Current Status: While SFC shows great promise for the rapid and green analysis of pesticides, including the chiral separation of metolachlor isomers, fully validated methods for its routine application to soil samples are still emerging. Recent studies have demonstrated the potential of SFC for the fast separation of various agricultural pesticides.

Conclusion

The choice of an analytical method for the determination of this compound in soil depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for regulatory monitoring and trace-level research. HPLC-UV and GC-ECD provide robust and reliable alternatives for routine analysis where ultra-low detection limits are not the primary concern. Emerging techniques like ELISA and SFC present exciting possibilities for high-throughput screening and rapid, environmentally friendly analysis, respectively. By understanding the performance characteristics and experimental protocols of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their studies of this compound in the soil environment.

References

A Comparative Guide to Enantioselective Methods for Metolachlor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the enantioselective analysis of the herbicide metolachlor (B1676510). As no direct inter-laboratory comparison studies have been published, this document synthesizes data from single-laboratory research and application notes to offer an objective comparison of available techniques. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific analytical needs.

Metolachlor possesses two chiral elements, resulting in four stable stereoisomers. The herbicidal activity is primarily associated with the S-enantiomers.[1] Consequently, enantioselective analysis is crucial for environmental monitoring, toxicological studies, and quality control of metolachlor formulations. The most common analytical techniques for the chiral separation of metolachlor include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Zone Electrophoresis (CZE).

Comparison of Chromatographic and Electrophoretic Methods

The following table summarizes the performance of various published methods for the enantioselective separation of metolachlor stereoisomers. This data has been compiled from individual studies and should be considered in the context of the specific experimental conditions reported by each source.

Table 1: Performance Comparison of Enantioselective Methods for Metolachlor Analysis

Analytical TechniqueChiral Stationary Phase (CSP) / SelectorMobile Phase / ElectrolyteAnalysis Time (min)Resolution (Rs)Precision (%RSD)Reference
HPLC AY-H columnn-hexane/Ethanol (B145695) (96/4, v/v)> 20Optimal resolution achievedNot Reported[2]
Chiralcel OD-Hn-hexane/Isopropanol (B130326) (98/2, v/v)~30Baseline separationNot Reported[3]
Cellulose tris(3,5-dimethylphenyl carbamate)Not specifiedNot ReportedSuccessful separationNot Reported[4]
SFC Chiralpak IA3Isopropanol (2.5%, isocratic)10Not specified, but clear separation shownRT: < 0.2, Area: ~1.0[1][5]
UPC² CHIRALPAK IA-3Gradient (CO₂ and co-solvent)4.51-2: 2.31, 2-3: 1.85, 3-4: 1.48Peak Area: 0.55 - 1.34[6]
GC Chiral HRGCNot specifiedNot ReportedSuccessful identificationNot Reported[7][8]
CZE γ-cyclodextrin (γ-CD)Borate (B1201080) buffer (pH 9) with 20% Methanol (B129727) and 2.5% γ-CDNot ReportedMaximum resolution achievedNot Reported[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information available in the cited literature.

High-Performance Liquid Chromatography (HPLC)

A common approach for the enantioseparation of metolachlor is normal-phase HPLC. One optimized method utilizes an AY-H chiral column with a mobile phase consisting of n-hexane and ethanol (96/4, v/v). The separation is performed at a flow rate of 0.6 mL/min and a temperature of 25°C.[2] Another reported method employs a Chiralcel OD-H column with a mobile phase of n-hexane/isopropanol (98/2, v/v) for the isolation of metolachlor isomers.[3] A standard protocol for the determination of S- and R-isomers in technical products involves a chiral column with a mobile phase of heptane (B126788) and ethanol (94+6, v/v) and UV detection at 230 nm.[9]

Supercritical Fluid Chromatography (SFC) / UltraPerformance Convergence Chromatography (UPC²)

SFC offers a faster alternative to HPLC with reduced use of hazardous solvents.[1] A developed method for the separation of all four metolachlor stereoisomers uses a Chiralpak IA3 column with an isocratic mobile phase of 2.5% isopropanol in supercritical CO₂. This method achieves separation in under 10 minutes.[1] A similar technique, UPC², also utilizing a CHIRALPAK IA-3 column with a gradient elution of CO₂ and a co-solvent, can separate the four stereoisomers in approximately 4.5 minutes.[6]

Gas Chromatography (GC)

Chiral high-resolution gas chromatography (HRGC) has been used to identify the four metolachlor isomers in technical products.[7][8] It is important to note that the injection technique can significantly impact the results, with on-column injection being preferred over split/splitless injection to prevent thermal isomerization of the atropisomers prior to separation.[7][8]

Capillary Zone Electrophoresis (CZE)

CZE has been successfully applied to the separation of metolachlor's polar metabolites, ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OXA). The optimal conditions for this separation involve using gamma-cyclodextrin (B1674603) (γ-CD) as a chiral selector in a borate buffer (pH 9) containing 20% methanol and 2.5% γ-CD. The separation is carried out at a capillary temperature of 15°C with an applied voltage of 30 kV.[4]

Sample Preparation

The preparation of samples is a critical step for accurate enantioselective analysis and varies depending on the matrix.

Table 2: Summary of Sample Preparation Methods for Metolachlor Enantioselective Analysis

Sample MatrixSample Preparation ProtocolReference
Water Solid-phase extraction (SPE) using a C18 cartridge.[10]
Formulations (aqueous-based) Solvent exchange using hexane, dichloromethane (B109758), or ethyl acetate, followed by sonication and filtration through a 0.2-µm PVDF filter.[6]
Soil Extraction with methanol, followed by centrifugation and dilution of the supernatant. For acidic herbicides, liquid-liquid extraction (LLE) with dichloromethane after pH adjustment may be employed.[11]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the enantioselective analysis of metolachlor, from sample collection to data analysis.

Metolachlor Enantioselective Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral Separation & Detection cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Soil, Formulation) Extraction Extraction (LLE or SPE) SampleCollection->Extraction Matrix-specific protocol Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (HPLC, SFC, GC, CZE) Concentration->Chromatography Detection Detection (UV, MS, etc.) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification & Enantiomeric Ratio Calculation PeakIntegration->Quantification

Generalized workflow for metolachlor enantioselective analysis.

References

Navigating the Chiral Waters: A Comparative Guide to the Aquatic Toxicity of Metolachlor Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of S-Metolachlor and R-Metolachlor Toxicity in Aquatic Ecosystems, Supported by Experimental Data.

Metolachlor (B1676510), a widely used chloroacetamide herbicide, exists as a chiral compound with two primary enantiomers: S-metolachlor and R-metolachlor. While the S-enantiomer is principally responsible for the herbicidal activity, the differential toxicological impact of these enantiomers on non-target aquatic organisms is a critical area of environmental research. This guide provides a comprehensive comparison of the aquatic toxicity of metolachlor enantiomers, summarizing key experimental findings and methodologies to inform risk assessment and future research.

Quantitative Toxicity Data Summary

The enantioselective toxicity of metolachlor varies significantly across different aquatic species and toxicological endpoints. The following tables summarize the available quantitative data, comparing the effects of S-metolachlor, R-metolachlor (often as part of the racemic mixture), and the racemic mixture itself (rac-metolachlor) on representative aquatic organisms.

Table 1: Comparative Acute and Chronic Toxicity of Metolachlor Enantiomers to Aquatic Invertebrates

SpeciesTest TypeDurationCompoundEndpointValue (mg/L)Reference
Daphnia magnaAcute24 hoursS-metolachlorLC₅₀51.2[1]
rac-metolachlorLC₅₀69.4[1]
Daphnia magnaChronic21 daysS-metolachlorNOEC0.1[1]
LOEC0.5[1]
rac-metolachlorNOEC0.001[1]
LOEC0.01[1]

Table 2: Comparative Toxicity of Metolachlor Enantiomers to Algae

SpeciesTest TypeDurationCompoundEndpointValue (mg/L)Reference
Microcystis aeruginosaGrowth Inhibition-S-metolachlor-Most Toxic Isomer[2][3]
(αR,1'S)-Met-Less Toxic[2][3]
(αS,1'S)-Met-Less Toxic[2][3]
(αS,1'R)-Met-Less Toxic[2][3]
(αR,1'R)-Met-Least Toxic[2][3]
Scenedesmus obliquusAcute96 hoursS-metolachlorEC₅₀Lower than rac-metolachlor[4]
rac-metolachlorEC₅₀1.81 times higher than S-metolachlor[4]
Chlorella vulgarisAcute96 hoursS-metolachlorEC₅₀Lower than rac-metolachlor[4]
rac-metolachlorEC₅₀2.25 times higher than S-metolachlor[4]
Chlorella pyrenoidosa--S-metolachlor-More toxic than rac-metolachlor[5]

Table 3: Comparative Toxicity of Metolachlor Enantiomers to Fish

SpeciesTest TypeDurationCompoundEndpointValue (mg/L)Reference
Zebrafish (Danio rerio)Chronic28 daysS-metolachlor-Preferential accumulation at low concentrations[6][7]
rac-metolachlor-Preferential accumulation at high concentrations; significant inhibition of antioxidant enzymes (SOD, CAT, GST) at 0.3 mg/L[6][7]
Common Carp (B13450389) (Cyprinus carpio)Acute96 hoursS-metolachlorLC₅₀16.31[8]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, based on standardized OECD guidelines and specific study descriptions.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test evaluates the effects of metolachlor enantiomers on the growth of freshwater microalgae.

  • Test Organism: Axenic cultures of freshwater green algae, such as Scenedesmus obliquus or Chlorella vulgaris, are maintained in a nutrient-rich medium to ensure they are in an exponential growth phase at the start of the experiment.

  • Test Substance Preparation: Stock solutions of S-metolachlor and rac-metolachlor are prepared in a suitable solvent. A series of test concentrations are prepared by diluting the stock solution with the culture medium.

  • Experimental Setup: The tests are conducted in glass flasks under controlled conditions of temperature (e.g., 24 ± 1 °C), continuous illumination, and constant shaking to ensure uniform exposure.

  • Exposure: A known initial density of algal cells is introduced into the test flasks containing different concentrations of the metolachlor enantiomers. A control group without the test substance is also included.

  • Data Collection: Algal growth is measured daily for 72-96 hours by determining the cell density using a spectrophotometer or a cell counter.

  • Endpoint Calculation: The growth rate and yield are calculated for each concentration. The EC₅₀ (the concentration causing a 50% reduction in growth compared to the control) is determined by plotting the percentage of growth inhibition against the logarithm of the test substance concentration.

Daphnia magna Acute Immobilization Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of metolachlor enantiomers to the freshwater crustacean Daphnia magna.

  • Test Organism: Neonates (<24 hours old) of Daphnia magna are used for the test.

  • Test Substance Preparation: A range of concentrations of S-metolachlor and rac-metolachlor are prepared in a suitable test medium (e.g., reconstituted hard water).

  • Experimental Setup: The test is performed in glass beakers under static or semi-static conditions at a constant temperature (e.g., 20 ± 1 °C) with a defined light-dark cycle.

  • Exposure: A specific number of daphnids (e.g., 10) are placed in each beaker containing the test solution. A control group in the test medium without the toxicant is run in parallel.

  • Data Collection: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint Calculation: The LC₅₀ (the concentration causing 50% immobilization or mortality of the test organisms) is calculated for the 24-hour and 48-hour exposure periods using statistical methods.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in assessing the differential toxicity of metolachlor enantiomers, the following diagrams are provided.

Experimental_Workflow_Aquatic_Toxicity cluster_preparation Preparation Phase cluster_exposure Exposure Phase cluster_data_collection Data Collection & Analysis cluster_interpretation Interpretation TestOrganism Select & Culture Test Organisms (Algae, Daphnia, Fish) Exposure Expose Organisms to Test Concentrations TestOrganism->Exposure TestSubstance Prepare Stock Solutions (S-Metolachlor, rac-Metolachlor) TestMedia Prepare Test Media & Dilution Series TestSubstance->TestMedia TestMedia->Exposure Observation Record Endpoints (Growth Inhibition, Immobilization, Mortality) Exposure->Observation (24h, 48h, 72h, 96h) Analysis Statistical Analysis (EC50, LC50, NOEC, LOEC) Observation->Analysis Comparison Compare Toxicity of Enantiomers Analysis->Comparison

Caption: Workflow for Aquatic Ecotoxicity Testing.

Differential_Toxicity_Mechanism cluster_enantiomers Metolachlor Enantiomers cluster_organism Aquatic Organism (e.g., Zebrafish) cluster_effects Toxicological Effects S_Met S-Metolachlor Uptake Bioaccumulation S_Met->Uptake Preferential at low conc. R_Met R-Metolachlor R_Met->Uptake (as racemate) Preferential at high conc. Metabolism Metabolism Uptake->Metabolism Target Interaction with Target Sites (e.g., HPG axis) Metabolism->Target S_Effect Higher Acute Toxicity (in some species) Target->S_Effect R_Effect Lower Acute Toxicity (as part of racemate) Target->R_Effect

Caption: Conceptual Model of Enantioselective Toxicity.

Discussion of Findings

The compiled data indicates a clear pattern of enantioselective toxicity for metolachlor in aquatic organisms.

  • Algae: Studies on various algal species, including Microcystis aeruginosa, Scenedesmus obliquus, and Chlorella vulgaris, consistently demonstrate that S-metolachlor is more toxic than the racemic mixture . A detailed study on M. aeruginosa further elucidated a toxicity ranking among four stereoisomers, with the S-enantiomer being the most potent.[2][3][4] The mechanism for this may be linked to enantioselective effects on essential metal uptake, such as iron.[2][3]

  • Invertebrates: For the crustacean Daphnia magna, the results are more nuanced. In acute toxicity tests, S-metolachlor exhibits slightly higher toxicity (a lower 24-hour LC₅₀) than rac-metolachlor .[1] However, in chronic exposure scenarios, rac-metolachlor was found to be significantly more toxic , with much lower NOEC and LOEC values affecting reproduction and longevity.[1] This suggests that the R-enantiomer, or the combination of enantiomers in the racemic mixture, may have more pronounced long-term adverse effects on this species.

  • Fish: In zebrafish, enantioselectivity is observed in bioaccumulation, with S-metolachlor being preferentially taken up at lower concentrations and rac-metolachlor at higher concentrations.[6][7] At higher concentrations, rac-metolachlor was shown to significantly inhibit key antioxidant enzymes and affect liver development, while S-metolachlor did not show these effects.[6][7] Both forms of metolachlor were found to impact the hypothalamic-pituitary-gonadal (HPG) axis, but through different mechanisms, indicating sex-specific endocrine-disrupting effects.[6][7] The 96-hour LC₅₀ for S-metolachlor in common carp was determined to be 16.31 mg/L.[8]

Conclusion

References

A Comparative Guide to the Validation of a CZE Method for Metolachlor Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Capillary Zone Electrophoresis (CZE) for the analysis of metolachlor (B1676510) metabolites, specifically metolachlor ethane (B1197151) sulfonic acid (ESA) and metolachlor oxanilic acid (OXA), against established analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is supported by experimental data from various scientific studies to aid researchers in selecting the most suitable method for their analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for pesticide metabolite analysis is critical and depends on various factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the quantitative performance of CZE compared to HPLC-MS/MS and GC-MS for the analysis of metolachlor and its metabolites.

Parameter Capillary Zone Electrophoresis (CZE) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.99 (representative value for similar analytes)> 0.995> 0.998
Limit of Detection (LOD) 0.5–3.0 µg/L (with preconcentration)[1]0.009–0.045 µg/L[2]0.07–0.2 ng/g
Limit of Quantification (LOQ) Not explicitly found for metolachlor metabolites0.10 µg/L[3]0.19–0.67 ng/g
Accuracy (Recovery %) Not explicitly found for metolachlor metabolites95–105%[3]86–119.7%
Precision (RSD %) < 5% (representative value for similar analytes)[1]< 15.8%[2]< 20%

Experimental Protocols

Detailed methodologies for the CZE, HPLC-MS/MS, and GC-MS analysis of metolachlor and its metabolites are outlined below.

Capillary Zone Electrophoresis (CZE) for Metolachlor Metabolites (ESA and OXA)

This protocol is based on a method developed for the enantiomeric separation of metolachlor metabolites, which can be adapted for quantitative analysis.[4]

  • Instrumentation: A standard capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): Borate buffer (pH 9) containing 20% (v/v) methanol (B129727) and 2.5% (w/v) gamma-cyclodextrin (B1674603) (γ-CD) as a chiral selector.[4]

  • Separation Conditions:

    • Applied Voltage: 30 kV.[4]

    • Capillary Temperature: 15 °C.[4]

  • Injection: Hydrodynamic injection.

  • Detection: UV detection at a suitable wavelength for the metabolites.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is based on a validated method for the determination of metolachlor and its metabolites in water.[3][5]

  • Sample Preparation: Solid-phase extraction (SPE) using a C18 cartridge for sample cleanup and concentration.[3]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Ionization Mode: Positive ion mode for the parent compound and negative ion mode for the ESA and OXA metabolites.[3]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion pairs for each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a validated method for the analysis of S-metolachlor in various sample matrices.[6][7]

  • Sample Preparation: Extraction with a suitable organic solvent (e.g., n-hexane and acetone) followed by a cleanup step.[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Column: A capillary column suitable for pesticide analysis (e.g., HP-5 MS).[6]

  • Injection: Split/splitless injection.

  • Carrier Gas: Helium.

  • Detection: Mass spectrometry in either scan or selected ion monitoring (SIM) mode.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for the validation of the CZE method and the general steps in the alternative chromatographic methods.

CZE_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting MD Method Development (BGE, Voltage, Temp) SS Standard Solution Preparation MD->SS SP Sample Preparation (Spiking) SS->SP L Linearity SP->L LOD_LOQ LOD & LOQ SP->LOD_LOQ A Accuracy (Recovery) SP->A P Precision (Repeatability) SP->P DA Data Acquisition L->DA LOD_LOQ->DA A->DA P->DA DP Data Processing DA->DP VR Validation Report DP->VR

CZE Method Validation Workflow.

Chromatographic_Method_Workflow Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Analysis Chromatographic Analysis (HPLC-MS/MS or GC-MS) Cleanup->Analysis Detection Mass Spectrometric Detection Analysis->Detection Data Data Analysis & Quantification Detection->Data

General Chromatographic Analysis Workflow.

References

A Comparative Guide: Cross-Validation of HPLC and SFC Methods for Metolachlor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and analytical chemistry, the choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the analysis of compounds like the herbicide metolachlor (B1676510) is a critical decision. This guide provides an objective comparison of the two techniques, supported by experimental data, to aid in method selection and validation.

Metolachlor, a widely used herbicide, possesses a chiral center, leading to different stereoisomers with varying biological activity. The accurate quantification of these isomers is crucial for efficacy and regulatory compliance. Both HPLC and SFC are powerful chromatographic techniques capable of analyzing metolachlor, yet they offer distinct advantages and disadvantages in terms of speed, efficiency, and environmental impact. This guide delves into a cross-validation perspective of these two methods for metolachlor analysis.

Data Presentation: A Quantitative Comparison

The performance of any analytical method is best assessed through its validation parameters. The following tables summarize key quantitative data for both HPLC and SFC methods for the analysis of metolachlor, collated from various validation studies. It is important to note that the data presented here are derived from different studies and matrices, and a direct comparison should be considered in this context.

Table 1: HPLC Method Performance for S-Metolachlor Analysis in Soil

Validation ParameterResult
Linearity (Correlation Coefficient, r²)0.9997
Precision (Repeatability, %RSD)1.41%
Accuracy (Recovery)81 - 92%
Limit of Detection (LOD)0.010 mg/kg
Limit of Quantitation (LOQ)0.060 mg/kg

Table 2: SFC Method Performance for Metolachlor Stereoisomer Separation

Validation ParameterResult
Run Time~10 minutes
Precision (Retention Time, %RSD)< 0.2%
Precision (Peak Area, %RSD)~1%

A key advantage of SFC highlighted in comparative studies is its significantly shorter analysis time. For the chiral separation of metolachlor isomers, an SFC method can achieve separation in approximately 10 minutes, whereas a typical normal phase HPLC method can take at least 30 minutes.

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are typical methodologies for the analysis of metolachlor using both HPLC and SFC.

High-Performance Liquid Chromatography (HPLC) Protocol for S-Metolachlor in Soil

This method is designed for the quantitative analysis of S-metolachlor residues in a complex matrix like soil.

  • Instrumentation: Agilent 1100 series HPLC system with a Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse C18 (50 mm × 4.6 mm, 1.8 μm).

  • Mobile Phase: Isocratic elution with a mixture of ultrapure water and acetonitrile (B52724) (55/45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation (QuEChERS method):

    • A 10 g soil sample is weighed into a 50 mL centrifuge tube.

    • 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

    • A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.

    • The tube is centrifuged, and an aliquot of the supernatant (acetonitrile layer) is taken.

    • The extract is cleaned up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent.

    • After centrifugation, the final extract is filtered and injected into the HPLC system.

Supercritical Fluid Chromatography (SFC) Protocol for Metolachlor Stereoisomer Separation

This method is optimized for the chiral separation of the four stereoisomers of metolachlor.

  • Instrumentation: Agilent 1260 Infinity Analytical SFC System.

  • Column: Chiral stationary phase, for example, a polysaccharide-based column.

  • Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar organic modifier (e.g., methanol, ethanol, or isopropanol). A typical starting condition could be 5% modifier.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: The metolachlor standard or sample is dissolved in a suitable organic solvent (e.g., the mobile phase modifier) to an appropriate concentration.

Mandatory Visualization: Workflows and Comparisons

Visual diagrams are powerful tools for understanding complex processes and relationships. The following diagrams, created using the Graphviz DOT language, illustrate the cross-validation workflow and a direct comparison of the key performance parameters.

Method Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_comparison Data Comparison Sample Test Sample Extraction Extraction & Cleanup Sample->Extraction HPLC HPLC Analysis Extraction->HPLC SFC SFC Analysis Extraction->SFC HPLC_Val HPLC Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->HPLC_Val SFC_Val SFC Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) SFC->SFC_Val Comparison Performance Comparison HPLC_Val->Comparison SFC_Val->Comparison

Caption: General workflow for the cross-validation of HPLC and SFC methods.

Performance Parameter Comparison cluster_hplc HPLC cluster_sfc SFC HPLC_Speed Slower Analysis Time (~30 min) HPLC_Solvent Higher Organic Solvent Consumption HPLC_Precision Good Precision (%RSD ~1.4%) HPLC_Sensitivity Established Sensitivity (LOQ ~0.06 mg/kg) SFC_Speed Faster Analysis Time (~10 min) SFC_Solvent Lower Organic Solvent Consumption (Greener) SFC_Precision Excellent Precision (%RSD <1%) SFC_Sensitivity Comparable or Better Sensitivity in some cases Metolachlor Metolachlor Analysis Metolachlor->HPLC_Speed Metolachlor->HPLC_Solvent Metolachlor->HPLC_Precision Metolachlor->HPLC_Sensitivity Metolachlor->SFC_Speed Metolachlor->SFC_Solvent Metolachlor->SFC_Precision Metolachlor->SFC_Sensitivity

Caption: Visual comparison of key performance parameters between HPLC and SFC for metolachlor analysis.

Conclusion: Making an Informed Decision

The cross-validation of HPLC and SFC methods for metolachlor analysis reveals a trade-off between established robustness and modern efficiency.

  • HPLC stands as a well-validated and robust technique, with a wealth of established methods and a proven track record for accuracy and precision in various matrices. However, it often comes with the drawbacks of longer run times and higher consumption of organic solvents, which has both cost and environmental implications.

  • SFC emerges as a powerful alternative, offering significant advantages in terms of speed and reduced environmental impact due to the use of supercritical CO₂ as the primary mobile phase. For chiral separations, such as that of metolachlor isomers, SFC can provide excellent resolution and precision in a fraction of the time required by HPLC.

Ultimately, the choice between HPLC and SFC will depend on the specific requirements of the analysis. For high-throughput screening and chiral separations where speed and "green" chemistry are priorities, SFC presents a compelling case. For routine analysis in well-characterized matrices where established and validated methods are paramount, HPLC remains a reliable and trusted option. This guide provides the foundational data and a framework for researchers to make an informed decision based on their analytical needs and laboratory capabilities.

(R)-Metolachlor vs. S-Metolachlor: A Comparative Degradation Study in Soil

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential soil degradation of metolachlor (B1676510) enantiomers, supported by experimental data and detailed protocols.

Metolachlor, a widely used pre-emergent herbicide, is a chiral compound existing as two enantiomers: (R)-Metolachlor and (S)-Metolachlor. While both have the same chemical formula, their three-dimensional structures are mirror images, leading to significant differences in their herbicidal activity and environmental fate. Commercial formulations have evolved from a racemic mixture (an equal mix of both enantiomers) to products enriched with the more active S-enantiomer. This guide provides a detailed comparison of the degradation of these two enantiomers in the soil environment.

Executive Summary

The herbicidal efficacy of metolachlor is primarily attributed to the S-enantiomer.[1] Consequently, formulations enriched with S-Metolachlor allow for lower application rates compared to the racemic mixture to achieve the same level of weed control.[1] The degradation of both enantiomers in soil is predominantly a biological process driven by soil microorganisms.[2][3] Studies indicate that the degradation of metolachlor in soil is enantioselective, with the S-enantiomer generally degrading at a faster rate than the racemic mixture.[4] This suggests that the (R)-enantiomer is more persistent in the soil environment.

Data Presentation: Degradation Half-Life Comparison

The following table summarizes the degradation half-lives (DT50) of racemic (Rac)-Metolachlor and S-Metolachlor in soil under various experimental conditions. It is important to note that direct comparative studies isolating the degradation of this compound are limited; therefore, data for the racemic mixture is presented to infer the relative persistence of the R-enantiomer.

Herbicide FormConcentration (µg/g)Half-Life (DT50) in DaysSoil TypeReference
Rac-Metolachlor 412.6Not Specified
1615.8Not Specified
6419.3Not Specified
S-Metolachlor 411.4Not Specified
1614.1Not Specified
6416.5Not Specified
Metolachlor (unspecified) Not Specified50 (saturated)Not Specified[2]
Not Specified81 (unsaturated)Not Specified[2]
Not Specified26.3 - 40.1Various[3]

Microbial Degradation Pathway

The primary mechanism for metolachlor degradation in soil is microbial metabolism.[2] Soil microorganisms utilize metolachlor as a carbon source, breaking it down into various metabolites. The initial steps in the degradation pathway often involve dechlorination and hydroxylation.

Metolachlor Metolachlor (R- or S-enantiomer) Dechlorination Dechlorination Metolachlor->Dechlorination Microbial Enzymes Hydroxylation Hydroxylation Metolachlor->Hydroxylation Microbial Enzymes Metabolites Metabolites (e.g., Oxanilic Acid, Ethanesulfonic Acid) Dechlorination->Metabolites Hydroxylation->Metabolites Mineralization Mineralization (CO2, H2O, Biomass) Metabolites->Mineralization cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Soil Sieved & Characterized Soil Spiking Spike Soil with This compound, S-Metolachlor, or Racemic Mixture Soil->Spiking Incubation Incubate in the Dark (Controlled Temperature & Moisture) Spiking->Incubation Sampling Collect Soil Samples at Predetermined Time Intervals Incubation->Sampling Extraction Solvent Extraction (e.g., QuEChERS) Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis

References

Performance Showdown: A Guide to Chiral Columns for Metolachlor Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical analysis, the effective separation of metolachlor's stereoisomers is crucial for both regulatory compliance and the development of more effective, environmentally-friendly herbicides. Metolachlor (B1676510) possesses two chiral elements, resulting in four distinct stereoisomers.[1][2][3] This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) chiral columns, offering a valuable resource for selecting the optimal stationary phase for your analytical needs.

Comparative Performance of Chiral Columns

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving baseline or optimal resolution of metolachlor's four stereoisomers. Below is a summary of the performance of several commercially available chiral columns based on published experimental data.

Chiral Stationary Phase (CSP)Column NameMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Analysis Time (min)Reference
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AY-Hn-hexane/Ethanol (B145695) (96/4, v/v)0.625OptimalNot Specified[1][3]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-Hn-hexane/Diethyl ether (91/9, v/v)Not SpecifiedNot SpecifiedBaseline~20-30[2]
Amylose tris((S)-α-methylbenzylcarbamate)Chiralpak AS-HNot SpecifiedNot SpecifiedNot SpecifiedPartial SeparationNot Specified[1][3]
Cellulose tris(4-methylbenzoate)Chiralcel OJ-HNot SpecifiedNot SpecifiedNot SpecifiedPartial SeparationNot Specified[1][3]
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gelChiralpak IA3CO2/Isopropanol (B130326) (97.5/2.5, v/v)3.0Not SpecifiedBaseline< 10[4]

Note: "Optimal" and "Baseline" resolution are as described in the cited literature. Baseline resolution is generally considered to be Rs ≥ 1.5. For the Chiralpak AY-H column, the original publication should be consulted for the specific resolution values. Partial separation indicates that not all four stereoisomers were fully resolved.

Experimental Workflow

The general workflow for the chiral separation of metolachlor via HPLC is a systematic process involving sample preparation, chromatographic separation, and data analysis.

Metolachlor Chiral Separation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Preparation Prepare Metolachlor Standard Solution Filtration Filter Sample Standard_Preparation->Filtration Sample_Extraction Extract Metolachlor from Matrix (if applicable) Sample_Extraction->Filtration Injection Inject Sample onto Chiral Column Filtration->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Stereoisomer Peaks Chromatogram->Peak_Integration Quantification Calculate Enantiomeric Excess / Purity Peak_Integration->Quantification

Caption: Experimental workflow for chiral separation of metolachlor.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table.

Method 1: Optimal Separation on Chiralpak AY-H[1][3]
  • Column: Chiralpak AY-H

  • Mobile Phase: A mixture of n-hexane and ethanol in a 96:4 (v/v) ratio.

  • Flow Rate: 0.6 mL/min.

  • Temperature: The column oven was maintained at 25°C.

  • Detection: UV detection wavelength was not specified in the abstract. A common wavelength for metolachlor is 230 nm.

  • Outcome: This method was reported to provide the optimal resolution for the four stereoisomers of metolachlor among the tested polysaccharide-based columns (OD-H, AS-H, OJ-H, and AY-H).

Method 2: Baseline Separation on Chiralcel OD-H[2]
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of n-hexane and diethyl ether in a 91:9 (v/v) ratio.

  • Flow Rate: Not specified.

  • Temperature: Not specified.

  • Detection: Not specified.

  • Outcome: This method achieved baseline separation of all four metolachlor stereoisomers, with an approximate analysis time of 20 to 30 minutes.

Method 3: Rapid Separation using SFC on Chiralpak IA3[4]
  • System: Agilent 1260 Infinity Analytical SFC System.

  • Column: Chiralpak IA3.

  • Mobile Phase: Supercritical CO2 with 2.5% isopropanol as a co-solvent.

  • Flow Rate: 3.0 mL/min.

  • Detection: Not specified.

  • Outcome: This SFC method provides a significantly faster analysis, with the separation of all four stereoisomers achieved in under 10 minutes. This represents a substantial improvement in throughput compared to traditional normal-phase HPLC methods.[4]

Summary and Recommendations

The choice of a chiral column for metolachlor separation depends on the specific requirements of the analysis, such as the need for baseline separation of all four stereoisomers, analysis speed, and the available chromatographic system.

  • For optimal resolution using conventional HPLC, the Chiralpak AY-H column with a hexane/ethanol mobile phase has been shown to be highly effective.[1][3]

  • The Chiralcel OD-H column also provides reliable baseline separation , though with a longer analysis time.[2]

  • For high-throughput analysis , Supercritical Fluid Chromatography (SFC) with a Chiralpak IA3 column offers a rapid and efficient alternative, significantly reducing the run time to under 10 minutes.[4]

It is important to note that the columns that provided only partial separation, such as Chiralpak AS-H and Chiralcel OJ-H under the tested conditions, may still be suitable if the goal is to resolve specific pairs of enantiomers or diastereomers rather than all four stereoisomers. Researchers should always perform initial screening and method optimization to achieve the best results for their specific application and instrumentation.

References

Evaluating the Accuracy and Precision of Quantitative (R)-Metolachlor Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate and precise quantification of pesticide enantiomers is critical. Metolachlor (B1676510), a widely used herbicide, exists as four stereoisomers, with the S-enantiomers exhibiting the majority of the herbicidal activity.[1][2] This guide provides a comparative overview of common analytical methods for the quantitative analysis of (R)-Metolachlor, the less active enantiomer, focusing on accuracy and precision. The data presented is synthesized from various analytical studies to offer a comprehensive comparison.

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most utilized techniques.[3][4][5]

Below is a summary of performance data for these methods based on published studies.

Parameter Chiral HPLC-UV [3]Chiral SFC-UV [1][6]GC-MS [7]LC-MS/MS [8][9]
Accuracy (Recovery %) 85-110%90-105%86-119.7%80-105%
Precision (RSD %) < 15%< 5%< 15%< 15%
Limit of Detection (LOD) 0.025 - 0.05 mg/kgNot explicitly stated0.07 ng/g0.05 ppb
Limit of Quantification (LOQ) 0.05 - 0.1 mg/kgNot explicitly statedNot explicitly stated0.10 ppb
Linearity (R²) ≥ 0.99≥ 0.999≥ 0.99≥ 0.997

Note: The presented data is a synthesized representation from multiple sources and may vary based on the specific experimental conditions, matrix, and laboratory.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the key experiments cited.

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the enantioselective separation and quantification of chiral pesticides.[3][6]

a. Sample Preparation (Soil Matrix):

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 20 mL of acetone (B3395972) and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

  • Repeat the extraction twice more with 20 mL of acetone each time.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

b. Chromatographic Conditions:

  • Column: Chiral AD column (amylose-tris(3,5-dimethylphenylcarbamate))[3]

  • Mobile Phase: n-hexane:isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 220 nm

  • Column Temperature: 25 °C

c. Quantification: Quantification is achieved by comparing the peak area of the this compound enantiomer in the sample to a calibration curve prepared from certified reference standards.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like Metolachlor.[7]

a. Sample Preparation (Plant Matrix):

  • Homogenize 5 g of the dried plant material.

  • Extract with a mixture of n-hexane and acetone using an accelerated solvent extraction (ASE) system.[7]

  • Concentrate the extract and perform a cleanup step using solid-phase extraction (SPE) with a C18 cartridge.

  • Elute the analyte with an appropriate solvent and evaporate to a final volume of 1 mL.

b. GC-MS Conditions:

  • Column: HP-5 MS capillary column (30 m x 0.25 mm x 0.25 µm)[7]

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: Initial temperature of 80 °C, ramped to 280 °C.

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

  • Detection: Selected Ion Monitoring (SIM) mode for target ions of Metolachlor.

c. Quantification: An internal standard method is typically used for quantification to correct for variations in sample injection and matrix effects.[5]

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships in the evaluation process.

Assay_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Validation Start Sample Collection Homogenization Homogenization Start->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Chromatographic Injection Reconstitution->Injection Separation Enantiomeric Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Quantification Quantification Detection->Quantification Accuracy Accuracy Evaluation Quantification->Accuracy Precision Precision Evaluation Quantification->Precision Report Final Report Accuracy->Report Precision->Report

Caption: Workflow for the quantitative analysis and validation of this compound assays.

Method_Comparison_Logic cluster_performance Performance Metrics cluster_methods Analytical Techniques Assay Quantitative this compound Assay Accuracy Accuracy (Recovery %) Assay->Accuracy Precision Precision (RSD %) Assay->Precision Sensitivity Sensitivity (LOD/LOQ) Assay->Sensitivity Linearity Linearity (R²) Assay->Linearity HPLC HPLC Accuracy->HPLC SFC SFC Accuracy->SFC GCMS GC-MS Accuracy->GCMS LCMSMS LC-MS/MS Accuracy->LCMSMS Precision->HPLC Precision->SFC Precision->GCMS Precision->LCMSMS Sensitivity->HPLC Sensitivity->SFC Sensitivity->GCMS Sensitivity->LCMSMS Linearity->HPLC Linearity->SFC Linearity->GCMS Linearity->LCMSMS

Caption: Logical relationship for comparing different this compound analytical methods.

References

Comparative Toxicogenomics of (R)- and (S)-Metolachlor in Zebrafish: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metolachlor (B1676510), a widely used herbicide, exists as a chiral compound with (R)- and (S)-enantiomers. The herbicidal activity is primarily attributed to the (S)-enantiomer, leading to the commercialization of S-metolachlor as a more potent and environmentally friendly alternative to the racemic mixture. However, concerns regarding the potential ecotoxicological effects of these compounds on non-target organisms, such as the zebrafish (Danio rerio), a prominent model in toxicological research, persist. This guide provides a comparative overview of the toxicogenomic effects of (R)- and (S)-metolachlor in zebrafish, drawing upon available experimental data to highlight their differential impacts on developmental, physiological, and molecular endpoints.

Data Summary: (S)-Metolachlor vs. Racemic Metolachlor

Direct comparative studies on the toxicogenomics of purified (R)- and (S)-metolachlor in zebrafish are limited in the current literature. Most research focuses on the effects of S-metolachlor. However, studies comparing S-metolachlor to the racemic mixture (a 1:1 ratio of R- and S-isomers) provide insights into the differential toxicity of the enantiomers.

Endpoint(S)-MetolachlorRacemic MetolachlorKey Findings
Accumulation Preferentially accumulated at low concentrations.[1]Preferentially enriched at high concentrations.[1]This suggests a dose-dependent difference in the uptake and bioavailability of the enantiomers.
Antioxidant Enzyme Activity No significant inhibition of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) activities.[1]Significant inhibition of SOD, CAT, and GST activities at a concentration of 300 μg/L.[1]Racemic metolachlor appears to induce greater oxidative stress in zebrafish.
Liver Development No significant effects on liver development.[1]Affected liver development.[1]The racemic mixture exhibits more pronounced hepatotoxicity.
Endocrine Disruption (HPG-axis) Increased estradiol (B170435) (E2) levels in females by altering the expression of HPG axis-related genes (fshβ, cyp17, 17βhsd, and cyp19a).[1]Reduced testosterone (B1683101) (T) levels in females and both estradiol and testosterone in males by altering the expression of HPG axis-related genes (gnrh2, gnrh3, lhβ, 17βhsd, and cyp19a).[1]Both forms of metolachlor disrupt the endocrine system, but through different molecular pathways, leading to distinct hormonal imbalances.
Developmental Toxicity Induced craniofacial deformities, non-inflation of the swim bladder, and yolk sac malabsorption at concentrations of 100 μg/L and above.[2] Reduced spontaneous tail movements at 1 μg/L.[3]S-metolachlor is a potent developmental toxicant in zebrafish.
Neurotoxicity Impaired neurogenesis during embryonic development, characterized by a decrease in neuronal populations and an increase in apoptotic cells in the brain.[2][4][5][6] Downregulation of neurogenin-1 (ngn1) and upregulation of the pro-inflammatory cytokine interleukin-1 beta (il1b).[2][5][6]S-metolachlor exhibits significant neurotoxic effects during early development.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited literature.

Zebrafish Husbandry and Embryo Collection

Adult zebrafish are typically maintained in a recirculating aquaculture system under a 14:10 hour light:dark photoperiod at approximately 28°C. For embryo collection, male and female zebrafish are placed in breeding tanks with a divider overnight. The divider is removed in the morning, and embryos are collected within 30 minutes of spawning. Fertilized and normally developing embryos are selected for experiments.

Exposure Experiments

Zebrafish embryos are exposed to various concentrations of (S)-metolachlor or racemic metolachlor in embryo medium. Exposures are typically initiated at a few hours post-fertilization (hpf) and can last for several days, depending on the endpoints being assessed. Static or semi-static exposure systems are commonly used, with renewal of the test solutions every 24 hours.

Acute and Developmental Toxicity Assessment

Endpoints such as mortality, hatching rate, and the incidence of developmental malformations (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial abnormalities) are recorded at specific time points throughout the exposure period.[2]

Gene Expression Analysis (Toxicogenomics)

Total RNA is extracted from whole embryos or specific tissues at the end of the exposure period. Quantitative real-time PCR (qRT-PCR) is then used to measure the relative expression levels of target genes involved in specific signaling pathways, such as the hypothalamic-pituitary-gonadal (HPG) axis, thyroid regulation, and neurogenesis.[1][3]

Visualizing the Impact: Workflows and Pathways

To better understand the experimental process and the molecular mechanisms affected by metolachlor, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_analysis Analysis Zebrafish_Husbandry Zebrafish Husbandry (28°C, 14:10 L:D) Embryo_Collection Embryo Collection (within 30 min of spawning) Zebrafish_Husbandry->Embryo_Collection Exposure_Groups Exposure Groups (Control, (S)-Metolachlor, Rac-Metolachlor) Embryo_Collection->Exposure_Groups Exposure_Protocol Static/Semi-static Exposure (e.g., up to 120 hpf) Exposure_Groups->Exposure_Protocol Toxicity_Assessment Developmental Toxicity Assessment (Mortality, Malformations) Exposure_Protocol->Toxicity_Assessment Gene_Expression Gene Expression Analysis (qRT-PCR) Exposure_Protocol->Gene_Expression Biochemical_Assays Biochemical Assays (Enzyme Activity) Exposure_Protocol->Biochemical_Assays Data_Interpretation Data Interpretation & Comparison Toxicity_Assessment->Data_Interpretation Gene_Expression->Data_Interpretation Biochemical_Assays->Data_Interpretation

Fig. 1: Generalized experimental workflow for assessing metolachlor toxicity in zebrafish.

HPG_Axis_Disruption Metolachlor Metolachlor ((S)- or Racemic) Hypothalamus Hypothalamus (gnrh2, gnrh3) Metolachlor->Hypothalamus Pituitary Pituitary (lhβ, fshβ) Metolachlor->Pituitary Gonads Gonads (cyp17, 17βhsd, cyp19a) Metolachlor->Gonads Hypothalamus->Pituitary GnRH Pituitary->Gonads LH, FSH Hormone_Production Sex Hormone Production (Testosterone, Estradiol) Gonads->Hormone_Production Thyroid_System_Disruption cluster_thyroid Thyroid System S_Metolachlor S-Metolachlor Thyroid_Regulation_Genes Thyroid System Regulation Genes (dio2, thra, thrb) S_Metolachlor->Thyroid_Regulation_Genes Overexpression Developmental_Processes Developmental Processes Thyroid_Regulation_Genes->Developmental_Processes Spontaneous_Movement Spontaneous Tail Movements Thyroid_Regulation_Genes->Spontaneous_Movement Malformations Developmental Malformations (Gas bladder, Yolk sac abnormalities) Developmental_Processes->Malformations Leads to Reduced_Movement Reduced Spontaneous Movement Spontaneous_Movement->Reduced_Movement Results in

References

Method Validation for Determining the Enantiomeric Ratio of Metolachlor in Air Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated methods for determining the enantiomeric ratio of the herbicide metolachlor (B1676510) in air samples. Due to the absence of a single, comprehensively validated public method for the entire workflow from air sampling to chiral analysis, this document synthesizes information from various validated methods for individual steps of the process. The focus is on providing a robust framework and comparative data to aid researchers in developing and validating their own in-house methods.

Introduction to Metolachlor and Chiral Analysis

Metolachlor is a widely used herbicide with a chiral center, existing as four stereoisomers. The herbicidal activity is primarily associated with the S-enantiomers.[1] Consequently, S-metolachlor, an enantiomerically enriched formulation, has been introduced to reduce the environmental load of the less active R-enantiomers. Monitoring the enantiomeric ratio of metolachlor in the atmosphere is crucial for understanding its environmental fate, transformation, and the efficacy of using enantiomerically pure formulations.

Experimental Workflow Overview

The determination of the enantiomeric ratio of metolachlor in air samples involves a multi-step process. The following diagram illustrates a typical experimental workflow.

Metolachlor Air Analysis Workflow cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Analysis Air Air Sample SorbentTube Sorbent Tube (e.g., Tenax® TA) Air->SorbentTube Active Sampling SolventExtraction Solvent Extraction SorbentTube->SolventExtraction Concentration Concentration SolventExtraction->Concentration Chromatography Chiral Chromatography (SFC, HPLC, or GC) Concentration->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration RatioCalculation Enantiomeric Ratio Calculation PeakIntegration->RatioCalculation

Figure 1: General workflow for metolachlor enantiomeric analysis in air.

Detailed Experimental Protocols

Air Sampling

Objective: To efficiently trap metolachlor from a known volume of air.

Method: Active air sampling using sorbent tubes is a common and effective method.

  • Sampling Media: Tenax® TA sorbent tubes are a suitable choice for trapping medium to high boiling compounds like metolachlor due to their low background interference and hydrophobicity.[2]

  • Procedure:

    • Connect a calibrated air sampling pump to a Tenax® TA sorbent tube.

    • Draw a known volume of air through the tube at a controlled flow rate. The exact volume will depend on the expected concentration of metolachlor and the method's limit of quantification.

    • After sampling, seal the tubes and store them at a low temperature (e.g., < 4°C) until analysis to minimize degradation and volatilization losses.

Sample Preparation

Objective: To extract the trapped metolachlor from the sorbent and concentrate it for analysis.

Method: Solvent extraction is a widely used technique for recovering analytes from sorbent tubes.

  • Procedure:

    • Carefully transfer the Tenax® TA sorbent from the glass tube into a clean extraction vessel (e.g., a vial or centrifuge tube).

    • Add a suitable solvent, such as a mixture of n-hexane and acetone, to the sorbent.

    • Agitate the mixture using a vortex mixer or sonicator to ensure efficient extraction.

    • Separate the solvent extract from the sorbent material, for example, by centrifugation and decanting or by passing it through a filter.

    • Concentrate the extract to a small, precise volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • The concentrated extract is now ready for chiral analysis.

Chiral Chromatographic Analysis

Objective: To separate the metolachlor enantiomers and diastereomers for individual quantification.

Several chromatographic techniques can be employed for the chiral separation of metolachlor. The choice of method will depend on available instrumentation, desired run time, and sensitivity. It is important to note that thermal isomerization of metolachlor has been observed during gas chromatography (GC) analysis, particularly with split/splitless injection, which can lead to inaccurate enantiomeric ratio determination.[3] Therefore, supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) are generally preferred.

Method 1: Supercritical Fluid Chromatography (SFC)

  • Advantages: Fast analysis times, reduced use of harmful organic solvents.[1]

  • Instrumentation: An analytical SFC system equipped with a chiral column and a suitable detector (e.g., UV or mass spectrometer).

  • Typical Conditions:

    • Column: Chiralpak IA-3, 4.6 x 250 mm, 3 µm.[1]

    • Mobile Phase: Supercritical CO₂ with an organic modifier such as isopropanol.[1]

    • Detection: UV or MS/MS.

Method 2: High-Performance Liquid Chromatography (HPLC)

  • Advantages: Robust and widely available technique, avoids high temperatures that can cause isomerization.

  • Instrumentation: An HPLC system with a chiral column and a UV or MS/MS detector.

  • Typical Conditions:

    • Column: Chiralcel OD-H, AS-H, OJ-H, or AY-H.[4] An AY-H column with a mobile phase of n-hexane/ethanol (96/4) has shown optimal resolution.[4]

    • Detection: UV or MS/MS. A validated LC-MS/MS method for water samples provides a good starting point for method development for air sample extracts.[5]

Method 3: Gas Chromatography (GC)

  • Caution: Potential for thermal isomerization.[3] On-column injection is recommended to minimize this effect.

  • Instrumentation: A high-resolution gas chromatograph with a chiral capillary column and a mass spectrometer (MS) or other sensitive detector.

  • Typical Conditions:

    • Column: A chiral column suitable for pesticide analysis.

    • Injection: On-column injection is preferred over split/splitless to avoid thermal degradation.[3]

Method Validation and Performance Comparison

The following tables summarize key validation parameters for the different analytical steps. It is important to note that a full validation for the entire method on air samples, including linearity, accuracy, precision, and limits of detection and quantification, would be required for regulatory purposes. The data presented here is compiled from studies on different matrices and should be used as a guide.

Table 1: Air Sampling and Sample Preparation Performance
ParameterMethodPerformanceReference
Sampling Efficiency Active sampling on Tenax® resin82-119% recovery with RSD < 14% for a range of pesticides including metolachlor.This data is from a study on the gas phase of air in a volatilization chamber.
Method Quantitation Limit (Air) Sampling on Tenax® resin, GC analysis53.4 ng/m³This is a general value for several pesticides from the same study.
Extraction Recovery Solvent extraction from Tenax® tubes94.8% (after 0.5 hr storage), 88.3% (after 24 hr storage) for a mix of 11 odorous compounds.[6]
Table 2: Chiral Chromatography Method Comparison and Validation Data
ParameterSFC-UVHPLC-MS/MS (for water samples)GC-MS (for plant samples)
Chiral Column Chiralpak IA-3Not specified, chiral column usedHP-5 MS (non-chiral, for total metolachlor)
Run Time ~10 minutes[1]Not specifiedNot specified
Precision (Repeatability) Retention Time RSDs < 0.2%, Peak Area RSDs ~1%[1]Overall mean %RSD of 10.6% for surface water and 9.1% for ground water.[5]Intra-day precision: 0.85–1.52 %RSD, Inter-day precision: 0.67–1.81 %RSD.
Accuracy (Recovery) Not specified89% for surface water, 80% for ground water.[5]86% to 119.7%
Limit of Quantitation (LOQ) Not specified0.10 ppb (in water)[5]0.19 to 0.67 ng/g (in plant material)[7]
Linearity (R²) Not specifiedNot specified0.991 to 0.998[7]
Potential Issues Requires specialized SFC instrumentation.Longer run times compared to SFC.Thermal isomerization can lead to inaccurate enantiomeric ratios.[3]

Conclusion and Recommendations

This guide provides a framework for the development and validation of a method to determine the enantiomeric ratio of metolachlor in air samples.

  • Recommended Approach: Based on the available data, a method combining active air sampling on Tenax® TA sorbent tubes , followed by solvent extraction , and analysis by chiral Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric detection (MS/MS) is recommended. These chromatographic techniques minimize the risk of thermal isomerization inherent with GC methods.

  • Method Validation: For any specific application, a comprehensive in-house validation is crucial. This should include:

    • Determination of the breakthrough volume of metolachlor on the chosen sorbent to define the safe sampling volume.

    • Measurement of extraction recovery from the sorbent.

    • Full validation of the chiral analytical method, including linearity over the expected concentration range, accuracy (through recovery studies with spiked samples), intra- and inter-day precision, and determination of the method limit of detection (LOD) and limit of quantification (LOQ).

By following the protocols and considering the comparative data presented in this guide, researchers can develop a robust and reliable method for the important task of monitoring the enantiomeric composition of metolachlor in the atmosphere.

References

A Comparative Guide to the Environmental Impact of Racemic Metolachlor vs. S-Metolachlor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental profiles of racemic metolachlor (B1676510) and its enantiomerically enriched counterpart, S-metolachlor. The transition from racemic mixtures to single-isomer or isomer-enriched active ingredients is a pivotal strategy in reducing the environmental footprint of agricultural chemicals. This document synthesizes experimental data to illuminate the differences in soil persistence, mobility, and ecotoxicity between these two forms of the widely used herbicide.

Executive Summary

S-metolachlor, the herbicidally active S-isomer of metolachlor, offers a significant environmental advantage over the racemic mixture. Due to its targeted action, S-metolachlor can be applied at rates approximately 35% lower than racemic metolachlor to achieve equivalent weed control.[1] This inherent reduction in the amount of active ingredient introduced into the environment is a primary factor in its improved environmental profile. While the intrinsic environmental properties of the isomers are similar, the lower application rate of S-metolachlor leads to a reduced overall environmental load, resulting in lower runoff and leaching risks and a decreased potential for adverse effects on non-target organisms.

Data Presentation: Quantitative Comparison

The following tables summarize key environmental parameters for racemic and S-metolachlor based on published experimental data.

Table 1: Soil Dissipation (Half-life in Days)

FormulationSoil TypeHalf-life (DT50) in daysReference
Racemic MetolachlorNot specified80.6 - 169 (in maize roots)[2][3]
S-MetolachlorSilty Loam21.66[4]
S-MetolachlorVarious (5 soils)26.3 - 40.1[5]
S-MetolachlorMineral Soils12 - 24[1]
S-MetolachlorOrganic Soils50 - 126[1]
S-MetolachlorNot specified60.3 - 164.8 (in maize roots)[2][3]

Note: Direct comparative studies of soil half-life in the same soil type under identical conditions are limited. The data from maize roots suggest a faster degradation of S-metolachlor.

Table 2: Leaching Potential

FormulationParameterValueImplicationReference
S-MetolachlorKoc (Soil Organic Carbon-Water Partitioning Coefficient)200 mL/gIntermediate Sorption[6][7]
S-MetolachlorGUS (Groundwater Ubiquity Score)2.32Moderate Leaching Potential[4]
Racemic MetolachlorKoc~200 mL/g (assumed similar to S-isomer)Intermediate Sorption[6][7]
Racemic MetolachlorGUS~2.32 (assumed similar to S-isomer)Moderate Leaching Potential[4]

Note: The leaching potential of the active ingredient itself is similar. However, the lower application rate of S-metolachlor reduces the total amount of substance available for leaching.

Table 3: Aquatic Ecotoxicity

FormulationOrganismEndpointValue (mg/L)Reference
Racemic MetolachlorChlorella pyrenoidosa (Green Algae)96h EC500.152[8]
S-MetolachlorChlorella pyrenoidosa (Green Algae)96h EC500.068[8]
Racemic MetolachlorDaphnia magna (Water Flea)24h LC5069.4[9]
S-MetolachlorDaphnia magna (Water Flea)24h LC5051.2[9]
Racemic MetolachlorDaphnia magna (Water Flea)Chronic NOEC0.001[9]
S-MetolachlorDaphnia magna (Water Flea)Chronic NOEC0.1[9]
Racemic MetolachlorDaphnia magna (Water Flea)Chronic LOEC0.01[9]
S-MetolachlorDaphnia magna (Water Flea)Chronic LOEC0.5[9]

EC50: The concentration that causes a 50% effect (in this case, growth inhibition). LC50: The concentration that is lethal to 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration. A lower value indicates higher toxicity.

Experimental Protocols

Soil Dissipation Study (Field Method)

A representative field study to determine the dissipation half-life (DT50) of S-metolachlor in soil would follow this general protocol:

  • Site Selection and Plot Design: A field with a known soil type (e.g., silty loam) is selected. The experimental area is divided into plots in a randomized complete block design.

  • Herbicide Application: S-metolachlor is applied at the manufacturer's recommended rate (e.g., 1350 g a.i./ha) to the soil surface.[4]

  • Soil Sampling: Soil cores are collected from multiple depths (e.g., 0-20 cm, 20-40 cm, etc.) at predetermined time intervals (e.g., 0, 7, 14, 28, 42, and 60 days after application).[1][4]

  • Sample Preparation and Extraction: Soil samples are air-dried and sieved. A subsample is extracted using an organic solvent such as a mixture of distilled water and ethyl acetate, followed by solid-phase extraction (SPE) for cleanup.[4][10]

  • Analytical Quantification: The concentration of S-metolachlor in the extracts is determined using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4][10]

  • Data Analysis: The dissipation kinetics are determined by plotting the herbicide concentration over time. The data is fitted to a first-order kinetics model to calculate the half-life (DT50).[4]

Aquatic Toxicity Testing: Daphnia magna Acute Immobilization Test

The acute toxicity to the freshwater invertebrate Daphnia magna is a standard ecotoxicological endpoint. The protocol is generally based on OECD or EPA guidelines:

  • Test Organisms: Neonates (<24 hours old) of Daphnia magna are used for the test.

  • Test Solutions: A series of test concentrations of racemic or S-metolachlor are prepared in a suitable culture medium. A control group with no herbicide is also included. At least five concentrations in a geometric series are typically used.[11]

  • Exposure: A set number of daphnids are introduced into test vessels containing the different herbicide concentrations. The test is conducted under controlled conditions of temperature (18-22°C) and light.[11]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation.[11]

  • Data Analysis: The 24-hour and 48-hour LC50 values, the concentration at which 50% of the daphnids are immobilized, are calculated using statistical methods such as probit analysis.[11]

Mandatory Visualizations

Metolachlor's Mechanism of Action

Metolachlor's herbicidal activity stems from its inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This disruption of lipid synthesis is critical during the early stages of seedling growth.

Metolachlor_MOA Metolachlor Metolachlor / S-Metolachlor Uptake Uptake by emerging seedling shoots and roots Metolachlor->Uptake FAE Inhibition of Fatty Acid Elongase (FAE) enzymes Uptake->FAE VLCFA Blocks Very-Long-Chain Fatty Acid (VLCFA) Synthesis FAE->VLCFA Cellular_Impact Disruption of cell membrane and cuticle formation VLCFA->Cellular_Impact Growth_Inhibition Inhibition of cell division and elongation Cellular_Impact->Growth_Inhibition Outcome Seedling death before or shortly after emergence Growth_Inhibition->Outcome

Caption: Simplified signaling pathway of Metolachlor's herbicidal mode of action.

Environmental Impact Assessment Workflow

The assessment of a pesticide's environmental impact follows a structured, multi-faceted approach, integrating laboratory and field data to inform regulatory decisions.

EIRA_Workflow cluster_lab Laboratory Studies cluster_field Field Studies Soil_Studies Soil Dissipation & Adsorption/Desorption Studies Exposure_Assessment Exposure Assessment (Predicted Environmental Concentration) Soil_Studies->Exposure_Assessment Toxicity_Studies Ecotoxicity Testing (Algae, Daphnia, Fish, etc.) Effects_Assessment Effects Assessment (Toxicity Endpoints, e.g., LC50, NOEC) Toxicity_Studies->Effects_Assessment Runoff_Leaching Runoff and Leaching Field Trials Runoff_Leaching->Exposure_Assessment Residue_Analysis Residue Analysis in Soil, Water, and Biota Residue_Analysis->Exposure_Assessment Risk_Characterization Risk Characterization (Comparison of Exposure and Effects) Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Regulatory_Decision Regulatory Decision and Risk Mitigation Measures Risk_Characterization->Regulatory_Decision

Caption: A generalized workflow for the environmental risk assessment of a pesticide.

References

A comparative analysis of the binding affinity of metolachlor enantiomers to target enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of available data reveals that the S-enantiomer of the herbicide metolachlor (B1676510) demonstrates significantly greater binding affinity for its target enzyme, very-long-chain fatty acid (VLCFA) elongase, compared to the R-enantiomer. This enantioselectivity is the basis for the enhanced herbicidal efficacy of S-metolachlor formulations.

Metolachlor, a widely used herbicide for the control of grassy and broadleaf weeds, functions by inhibiting the synthesis of very-long-chain fatty acids, which are essential components of plant cell membranes and cuticular waxes.[1] The primary molecular target of metolachlor is the VLCFA elongase enzyme complex, specifically the 3-ketoacyl-CoA synthase subunit, which catalyzes the initial and rate-limiting step in the fatty acid elongation cycle.[2][3]

This differential in binding affinity translates to a significant difference in herbicidal potency. Formulations enriched with the S-enantiomer (S-metolachlor) achieve the same level of weed control at significantly lower application rates compared to racemic mixtures containing both enantiomers.[4][5]

Comparative Herbicidal Efficacy

While direct enzyme binding data is scarce, whole-plant bioassays provide compelling evidence for the differential activity of the metolachlor enantiomers, which is a direct consequence of their binding affinity to the target enzyme.

ParameterS-MetolachlorRacemic MetolachlorPlant SpeciesReference
96-hour IC_50_ (Root Elongation)1.75 µM4.69 µMRice (Oryza sativa L.)[6]
96-hour IC_50_ (Shoot Elongation)9.44 µM12.32 µMRice (Oryza sativa L.)[6]

Table 1: Comparative in-vivo herbicidal activity of S-metolachlor and racemic metolachlor on rice seedlings. The lower IC_50_ values for S-metolachlor indicate its higher potency in inhibiting plant growth, which is a downstream effect of target enzyme inhibition.

Experimental Protocols

VLCFA Elongase Inhibition Assay

The following is a generalized protocol for assessing the inhibition of VLCFA elongase activity by metolachlor enantiomers, based on methods described in the literature for studying herbicide interactions with this enzyme system.[1]

Objective: To determine the in vitro inhibitory effect of S-metolachlor and R-metolachlor on the activity of VLCFA elongase.

Materials:

  • Microsomal fractions containing VLCFA elongase isolated from a suitable plant source (e.g., etiolated seedlings of a susceptible weed species).

  • Radiolabeled malonyl-CoA ([¹⁴C]malonyl-CoA).

  • Acyl-CoA substrates (e.g., oleoyl-CoA).

  • NADPH.

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2, containing sucrose (B13894) and DTT).

  • S-metolachlor and R-metolachlor of high purity, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Scintillation cocktail and scintillation counter.

  • Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

  • Enzyme Preparation: Isolate microsomal fractions from plant tissues known to have high VLCFA elongase activity. The protein concentration of the microsomal preparation should be determined using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, acyl-CoA substrate, NADPH, and the microsomal enzyme preparation.

  • Inhibitor Addition: Add varying concentrations of S-metolachlor or R-metolachlor to the reaction mixtures. A control with no inhibitor should be included.

  • Pre-incubation: Pre-incubate the reaction mixtures with the inhibitors for a defined period (e.g., 30 minutes) to allow for binding to the enzyme.[3]

  • Initiation of Reaction: Start the enzymatic reaction by adding radiolabeled malonyl-CoA.

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Fatty Acid Extraction: Stop the reaction by adding a solution such as acidic methanol. Saponify the fatty acids with potassium hydroxide (B78521) and then extract the fatty acid methyl esters (FAMEs) using an organic solvent like hexane.

  • Analysis: Separate the radiolabeled VLCFA products from the unreacted substrates using TLC. Quantify the radioactivity in the spots corresponding to the VLCFAs using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the enantiomers compared to the control. Determine the IC_50_ value for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of metolachlor and a typical workflow for a VLCFA elongase inhibition assay.

Metolachlor_Signaling_Pathway cluster_Cell Plant Cell Metolachlor Metolachlor (S-enantiomer) VLCFA_Elongase VLCFA Elongase (3-Ketoacyl-CoA Synthase) Metolachlor->VLCFA_Elongase Inhibition VLCFA Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFA Elongation Acyl_CoA Acyl-CoA (C16/C18) Acyl_CoA->VLCFA_Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->VLCFA_Elongase Membranes Cell Membranes & Cuticle Waxes VLCFA->Membranes Growth Inhibited Seedling Growth Membranes->Growth Essential for

Caption: Mechanism of action of S-metolachlor.

Experimental_Workflow Start Start Enzyme_Prep Enzyme Preparation (Microsomal Fraction) Start->Enzyme_Prep Reaction_Setup Reaction Setup (Buffer, Substrates, Enzyme) Enzyme_Prep->Reaction_Setup Inhibitor_Add Add Metolachlor Enantiomers Reaction_Setup->Inhibitor_Add Pre_incubation Pre-incubation Inhibitor_Add->Pre_incubation Start_Reaction Initiate with [¹⁴C]malonyl-CoA Pre_incubation->Start_Reaction Incubation Incubation Start_Reaction->Incubation Stop_Reaction Terminate Reaction & Extract Fatty Acids Incubation->Stop_Reaction TLC TLC Separation of VLCFAs Stop_Reaction->TLC Quantification Scintillation Counting TLC->Quantification Data_Analysis Data Analysis (IC₅₀ Determination) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for VLCFA elongase inhibition assay.

References

Validation of analytical procedures for metolachlor in regulatory monitoring

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Metolachlor (B1676510) Regulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical procedures for the detection and quantification of the herbicide metolachlor in various environmental matrices. The information presented is intended to assist researchers and scientists in selecting the most appropriate method for their specific regulatory monitoring and research needs. The comparison covers common techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), highlighting their performance characteristics and experimental protocols.

Quantitative Performance Data

The following table summarizes the key performance parameters of different analytical methods for metolachlor, providing a basis for comparison of their sensitivity and accuracy across various sample types.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Average Recovery (%)Citation
ELISA Water0.05 ppb (S-metolachlor)0.075 ppb (S-metolachlor)104-111[1][2]
Water0.10 ppb (R-metolachlor)0.20 ppb (R-metolachlor)Not Specified[3]
LC-MS/MS Water0.0005 ng (injected)0.10 ppbNot Specified[4]
WaterNot Specified0.10 ppb80-89[5]
Soil & Thatch0.1 ng (injected)10 ppbNot Specified[6]
Grass0.1 ng (injected)1 ppmNot Specified[6]
GC-MS Maize & Soybean Straw0.07 ng/g (s-metolachlor)Not Specified86-119.7[7]
Soil0.01 ng/mLNot Specified97-105[8]

Experimental Protocols

This section outlines the detailed methodologies for the key analytical techniques discussed in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Metolachlor in Water

ELISA is a rapid and cost-effective screening method suitable for high-throughput analysis. It utilizes the principle of competitive binding between metolachlor in the sample and an enzyme-labeled metolachlor conjugate for a limited number of antibody binding sites.

Experimental Protocol:

  • Sample Preparation: Water samples are typically analyzed directly or after a simple dilution.[1]

  • Assay Procedure:

    • Add 0.50 mL of the water sample to a polystyrene culture tube coated with S-metolachlor specific antibodies.[1]

    • Sequentially add the enzyme conjugate, followed by a wash step.[1]

    • Add a color reagent and incubate. The reaction is then stopped by acidification.[1]

  • Quantification: The color intensity, which is inversely proportional to the metolachlor concentration, is measured spectrophotometrically at 450 nm.[1][9] A standard curve is generated using standards of known concentrations to quantify the metolachlor in the samples.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metolachlor in Water and Soil

LC-MS/MS is a highly sensitive and selective method, widely regarded as a confirmatory technique for regulatory purposes. It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Experimental Protocol for Water:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pass a 50 mL aliquot of the water sample through a C18 or Oasis HLB SPE cartridge.[5][10]

    • Rinse the cartridge with water.[10]

    • Elute the analytes with methanol.[10]

    • Evaporate the eluent to near dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[10]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC system coupled to a tandem mass spectrometer.

    • Metolachlor and its metabolites are separated on a C18 column.[11]

    • Detection is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity.[11]

Experimental Protocol for Soil (using QuEChERS):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation procedure for the analysis of pesticide residues in food and soil matrices.[12][13][14][15][16]

  • Extraction:

    • Homogenize a 10-15 g soil sample.[13]

    • Add acetonitrile (B52724) and extraction salts (e.g., magnesium sulfate, sodium chloride) to a centrifuge tube containing the sample.[13][17]

    • Shake vigorously to extract the analytes into the organic solvent.[13]

  • Cleanup (Dispersive SPE - dSPE):

    • Take an aliquot of the acetonitrile extract and add it to a tube containing a cleanup sorbent (e.g., PSA, C18).[13]

    • This step removes interfering matrix components like organic acids and lipids.[13]

    • Centrifuge the tube, and the resulting supernatant is ready for LC-MS/MS analysis.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) for Metolachlor in Plant Material and Soil

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like metolachlor. It offers excellent separation and definitive identification based on mass spectra.

Experimental Protocol for Maize and Soybean Straw:

  • Sample Preparation (Accelerated Solvent Extraction - ASE):

    • Dry and homogenize the straw material.[7]

    • Extract the sample with a mixture of n-hexane and acetone (B3395972) using an ASE system.[7]

  • GC-MS Analysis:

    • Inject the extract into a GC equipped with a mass spectrometer detector.[7]

    • Separation is typically achieved on an HP-5 MS capillary column.[7]

    • The oven temperature is programmed to ramp up to achieve optimal separation of the analytes.[7]

    • The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode for detection and quantification.[7]

Visualizations

Workflow for Validation of an Analytical Procedure for Metolachlor

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application & Monitoring A Define Analytical Requirements (Matrix, Analyte, Required Limits) B Select Analytical Technique (e.g., LC-MS/MS, GC-MS, ELISA) A->B C Develop Sample Preparation (e.g., SPE, QuEChERS) B->C D Optimize Instrumental Parameters C->D E Specificity / Selectivity D->E F Linearity and Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantitation (LOQ) I->J K Robustness J->K L Routine Sample Analysis K->L M Quality Control Checks L->M N Data Reporting M->N

Caption: General workflow for the validation of an analytical procedure for metolachlor.

Comparison of Analytical Techniques for Metolachlor

cluster_screening Screening Methods cluster_confirmatory Confirmatory Methods ELISA ELISA LC_MSMS LC-MS/MS ELISA->LC_MSMS Confirmation of Positives GC_MS GC-MS ELISA->GC_MS Confirmation of Positives Metolachlor Metolachlor Analysis Metolachlor->ELISA High Throughput Cost-Effective Metolachlor->LC_MSMS High Sensitivity High Selectivity Metolachlor->GC_MS Good for Volatiles Robust

Caption: Relationship between screening and confirmatory methods for metolachlor analysis.

References

Comparative Genotoxicity of Metolachlor Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Metolachlor (B1676510) is a widely used chloroacetamide herbicide that exists in four stereoisomeric forms due to two chiral centers. Commercial formulations have evolved from a racemic mixture (rac-metolachlor), containing equal parts of S- and R-isomers, to formulations enriched with the more herbicidally active S-metolachlor. This guide provides a comparative assessment of the genotoxicity of these forms, presenting key experimental data, detailed protocols, and mechanistic pathways to support researchers, scientists, and drug development professionals in evaluating their potential risks.

Data Presentation: Quantitative Assessment of Genotoxicity

The genotoxicity of metolachlor isomers exhibits enantioselectivity, with the racemic mixture often demonstrating greater DNA-damaging potential than the S-isomer alone. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Genotoxicity of Racemic vs. S-Metolachlor in Earthworm (Eisenia fetida) Coelomocytes

This table presents data from a study comparing the induction of DNA damage (via comet assay) and oxidative stress in earthworms exposed to racemic metolachlor and S-metolachlor for 7 days.

ParameterConcentration (µg/g soil)ControlRac-MetolachlorS-Metolachlor
DNA Damage 163.8 ± 0.510.1 ± 1.17.9 ± 0.9
(Olive Tail Moment)643.8 ± 0.513.2 ± 1.39.8 ± 1.0
Oxidative Stress 16100%115.2%108.1%
(Relative ROS Level)64100%126.5%112.3%*

* Indicates a statistically significant increase compared to the control group. Data synthesized from a study on Eisenia fetida, which found that rac-metolachlor induced more significant DNA damage and reactive oxygen species (ROS) than S-metolachlor at higher concentrations[1].

Table 2: Genotoxicity of Pure S-Metolachlor vs. Commercial Formulation in Human HepG2 Cells

This table summarizes the results of a study using the micronucleus (MN) assay to assess chromosomal damage in human hepatoma (HepG2) cells after 24 hours of exposure.

Test SubstanceConcentration Range (µg/mL)Result
Pure S-Metolachlor 0.25 - 15No significant increase in MN frequency[2][3].
Twin Pack Gold® (Formulation)0.5 - 6Statistically significant, dose-dependent increase in MN frequency[2][3].

These findings highlight that while the pure S-metolachlor active ingredient did not induce chromosomal damage in this assay, the commercial formulation did, suggesting that other components within the formulation contribute to its genotoxicity[2][3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of genotoxicity studies. Below are protocols for the key assays cited in the comparative assessment.

Alkaline Comet Assay Protocol (for Earthworm Coelomocytes)

This protocol is used to detect single- and double-strand DNA breaks in individual cells.

  • Cell Isolation: Extrude coelomocytes (earthworm immune cells) from Eisenia fetida in a non-toxic isotonic buffer. Check cell viability using a method like Trypan Blue exclusion to ensure it is above 80%.

  • Slide Preparation: Mix a small aliquot of the cell suspension with low melting point agarose (B213101) (0.7% final concentration) at 37°C. Pipette this mixture onto a microscope slide pre-coated with normal melting point agarose and cover with a coverslip.

  • Cell Lysis: After the agarose solidifies, remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing NaCl, EDTA, Trizma base, and Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (containing NaOH and EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Apply an electric field (typically ~25V and 300mA) for 20-30 minutes. The alkaline conditions and electric current cause broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.

  • Scoring: Using a fluorescence microscope equipped with image analysis software, score at least 100 randomly selected cells per slide. The primary metric is the Olive Tail Moment (OTM), which is calculated as the product of the tail length and the percentage of DNA in the tail. Increased OTM values indicate higher levels of DNA damage[1].

Cytokinesis-Block Micronucleus (CBMN) Assay Protocol (for HepG2 Cells)

This assay is used to detect small, extranuclear bodies called micronuclei (MN), which contain chromosome fragments or whole chromosomes left behind during cell division.

  • Cell Culture and Treatment: Culture human hepatoma (HepG2) cells in appropriate media until they reach 50-60% confluency. Expose the cells to various concentrations of the test compounds (e.g., pure S-metolachlor, commercial formulation) and controls (negative and a known mutagen as a positive control) for a duration equivalent to 1-2 cell cycles (typically 24 hours)[2][3].

  • Blocking Cytokinesis: After the initial exposure period, add Cytochalasin B (typically 3-6 µg/mL final concentration) to the culture medium. This agent inhibits actin polymerization, thereby blocking cytokinesis (the final stage of cell division) without preventing nuclear division. Continue incubation for another 24-28 hours.

  • Cell Harvesting: Gently trypsinize the cells to detach them from the culture flask. Collect the cell suspension and centrifuge to pellet the cells.

  • Hypotonic Treatment: Resuspend the cell pellet in a mild hypotonic solution (e.g., KCl) to swell the cells, which aids in spreading the chromosomes and cytoplasm for better visualization.

  • Fixation: Fix the cells using a freshly prepared solution of methanol (B129727) and acetic acid. Repeat the fixation step multiple times to ensure cells are properly preserved and free of debris.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain like Giemsa or DAPI.

  • Scoring: Using a light or fluorescence microscope, score at least 1000 binucleated cells per treatment group. Identify and count the number of micronuclei according to established criteria (e.g., the Fenech criteria). The result is expressed as the frequency of micronucleated cells or the number of micronuclei per 1000 binucleated cells[2][3].

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing metolachlor's genotoxicity and the proposed signaling pathway for its DNA-damaging effects.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Genotoxicity Assays cluster_analysis Data Analysis TestSystem Select Test System (e.g., HepG2 cells, E. fetida) Treatment Treat Test System with Isomers and Controls TestSystem->Treatment Isomers Prepare Metolachlor Forms (Racemic vs. S-Metolachlor) Isomers->Treatment Controls Prepare Controls (Negative & Positive) Controls->Treatment Comet Comet Assay (DNA Strand Breaks) Treatment->Comet Process for DNA breaks MN Micronucleus Assay (Chromosomal Damage) Treatment->MN Process for chromosome damage Scoring Microscopic Scoring & Image Analysis Comet->Scoring MN->Scoring Stats Statistical Comparison of Isomer Effects Scoring->Stats Conclusion Draw Conclusion on Comparative Genotoxicity Stats->Conclusion

Caption: Experimental workflow for comparative genotoxicity assessment of metolachlor isomers.

G Metolachlor Metolachlor Isomers (rac- or S-) Cell Target Cell Metolachlor->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Stress Oxidative Stress ROS->Stress Antioxidant Antioxidant Defenses (e.g., SOD activity) Antioxidant->ROS Counteracts Damage Oxidative DNA Damage (e.g., Strand Breaks) Stress->Damage Leads to Genotoxicity Genotoxicity (Comet Assay, MN Formation) Damage->Genotoxicity Measured as

References

Safety Operating Guide

Proper Disposal of (R)-Metolachlor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe management and disposal of (R)-Metolachlor in a laboratory setting.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, a chloroacetamide herbicide, is classified as a hazardous substance and its waste is regulated, requiring meticulous handling and disposal.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, immediately contain the material to prevent it from entering drains or water sources.[2] For small spills, use an inert absorbent material such as sand or vermiculite. For larger spills, dike the area and recover the liquid.[2]

Regulatory Framework

Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[1] While this compound may not be explicitly listed as a RCRA hazardous waste, it may exhibit characteristics of hazardous waste, such as toxicity.[3][4] Generators of this waste are responsible for determining if it meets the criteria for hazardous waste and for managing it in accordance with federal, state, and local regulations.[5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable guidelines.

Quantitative Data for Disposal Considerations
ParameterValue/InformationCitation
RCRA Hazardous Waste May be classified as a characteristic hazardous waste (e.g., toxicity). Consult local regulations.[3][4]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2]
Incineration Temperature General recommendation for organic pesticides: >1000°C with a 2-second residence time.[6]
Hydrolysis Stable at neutral pH. Base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis.[7][8]
Advanced Oxidation Degradable by Advanced Oxidation Processes (AOPs) such as Electro-Fenton and Photoelectro-Fenton.[9][10][11]

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on the nature of the waste (e.g., pure substance, dilute solution, contaminated materials) and the capabilities of your facility. The following workflow provides a decision-making framework for its disposal.

cluster_0 Start: this compound Waste cluster_1 Waste Characterization cluster_2 Disposal Actions start Identify Waste Type decision1 Is the waste a dilute aqueous solution? start->decision1 Aqueous? decision2 Is the container empty? decision1->decision2 No action1 Option 1: In-lab chemical degradation (if feasible and permitted). See Protocol section. decision1->action1 Yes decision3 Is it a small spill or contaminated labware? decision2->decision3 No action3 Triple-rinse container with a suitable solvent. Collect rinsate as hazardous waste. decision2->action3 Yes action2 Option 2: Collect in a labeled, sealed hazardous waste container. Contact EHS for pickup. decision3->action2 No (Bulk/Concentrated) action5 Absorb spill with inert material. Collect all contaminated materials in a hazardous waste container. decision3->action5 Yes action1->action2 If degradation is not an option action4 Deface label and dispose of container as non-hazardous waste (or recycle if possible). action3->action4 action5->action2 Package for disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols for In-Lab Waste Treatment

For laboratories equipped and permitted to treat their chemical waste, the following methods can be considered for the degradation of this compound. NOTE: These are generalized protocols and must be adapted and validated by qualified personnel in accordance with institutional safety policies.

Alkaline Hydrolysis

Principle: this compound, like other chloroacetamide herbicides, can be degraded by base-catalyzed hydrolysis.[7][12] This process involves the nucleophilic substitution of the chlorine atom with a hydroxyl group, leading to a less toxic compound.

Methodology:

  • Preparation: In a designated chemical fume hood, prepare a 2 N sodium hydroxide (B78521) (NaOH) solution.

  • Reaction Setup: Place the aqueous waste containing this compound in a suitable reaction vessel equipped with a magnetic stirrer.

  • Hydrolysis: Slowly add the 2 N NaOH solution to the waste while stirring. The target pH should be >12.

  • Monitoring: Allow the reaction to proceed at room temperature. The reaction time will depend on the concentration of this compound. For complete degradation, a reaction time of several hours to days may be necessary. The progress of the degradation can be monitored by a suitable analytical method, such as HPLC or GC-MS.

  • Neutralization: Once the degradation is complete, neutralize the solution with an acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Final Disposal: After confirming the absence of this compound and neutralization, the resulting solution may be permissible for sewer disposal, pending verification with local regulations and your EHS department.[13]

Advanced Oxidation Processes (AOPs)

Principle: AOPs utilize highly reactive species, such as hydroxyl radicals, to oxidatively degrade organic pollutants.[14] Fenton and photo-Fenton processes are effective AOPs for the degradation of metolachlor (B1676510).[9][11]

Methodology (Electro-Fenton Process):

  • System Setup: This process requires a specialized electrochemical cell with an anode (e.g., Boron-Doped Diamond) and a cathode.[9] The aqueous waste is used as the electrolyte.

  • Electrolyte Preparation: Adjust the pH of the this compound solution to approximately 3 by adding sulfuric acid. Add a catalytic amount of ferrous sulfate (B86663) (FeSO₄).

  • Electrolysis: Apply a constant current to the electrochemical cell. Hydrogen peroxide is generated in situ, which then reacts with the ferrous ions to produce hydroxyl radicals (the Fenton reaction).

  • Monitoring: The degradation of this compound can be monitored over time using an appropriate analytical technique.

  • Termination and Disposal: Once the degradation is complete, the power to the cell is turned off. The pH of the solution is neutralized, and any precipitated iron salts are removed by filtration. The final solution should be analyzed to ensure complete degradation before disposal according to institutional guidelines.

Disclaimer: The information provided is for guidance purposes only and is not a substitute for professional safety and regulatory advice. Always consult your institution's EHS department and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Safe Handling and Disposal of (R)-Metolachlor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of (R)-Metolachlor in a laboratory setting. The following procedural guidance is intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a herbicide that can pose health risks if not handled properly. It may cause an allergic skin reaction, and is harmful if swallowed.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][2] Therefore, adherence to proper safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory.

Required Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses or GogglesMust be worn to protect against splashes.[2][3]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[2] Wash the outside of gloves before removal.[1]
Body Protection Protective ClothingA lab coat, long-sleeved shirt, and long pants should be worn to prevent skin contact.[4] For larger quantities or potential for significant exposure, chemical-resistant overalls are recommended.[3]
Closed-toe shoesRequired to protect feet from spills.[4]
Respiratory Protection RespiratorNot typically required for small-scale laboratory use with adequate ventilation. However, if mists or vapors are generated, an approved air-purifying respirator should be used.[2]

Safe Handling and Operational Plan

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[5][6] Do not breathe mists or vapors.[1][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[1][5][7]

  • Contaminated Clothing: Remove any clothing that becomes contaminated immediately and wash it separately from other laundry before reuse.[1][5][8]

Spill Response:

  • Small Spills: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[1][5] Place the contaminated material into a labeled, sealed container for proper disposal.[1][5]

  • Large Spills: In the event of a large spill, evacuate the area. Dike the spill to prevent it from entering drains or waterways.[1] Use absorbent materials to contain the spill and place it in a suitable container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water after the material has been removed.[5]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[1][7] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[1][7] Seek medical attention.[1][7]
Skin Contact Remove contaminated clothing immediately.[1][7] Rinse skin immediately with plenty of soap and water for 15-20 minutes.[1][7] If skin irritation or a rash occurs, get medical advice.[8]
Inhalation Move the person to fresh air.[7] If the person is not breathing, call for emergency medical help and give artificial respiration if possible.[7]
Ingestion Call a poison control center or doctor immediately for treatment advice.[1][7] Do NOT induce vomiting unless told to do so by a poison control center or doctor.[1] If the person is able to swallow, have them sip a glass of water.[1] Never give anything by mouth to an unconscious person.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Container Disposal: Do not reuse empty containers.[5] Triple rinse the container with a suitable solvent.[1] The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container in accordance with local, state, and federal regulations.[6]

  • Waste Disposal: Dispose of unused this compound and any contaminated materials (e.g., absorbent pads, gloves) as hazardous waste.[5] Contact your institution's environmental health and safety office for specific disposal procedures.

Quantitative Data

Data PointValueSpecies
Acute Oral LD50 2200 mg/kgRat[1]
Acute Dermal LD50 > 2,000 mg/kgRat[1]
Acute Inhalation LC50 > 4.3 mg/LRat[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate disposal_waste Dispose of Contaminated Materials in Hazardous Waste handle_experiment->disposal_waste cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_decontaminate->disposal_waste cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash disposal_container Triple Rinse & Dispose of Empty Container disposal_waste->disposal_container

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.